molecular formula C18H38O4 B050353 Triethylene glycol monododecyl ether CAS No. 3055-94-5

Triethylene glycol monododecyl ether

Número de catálogo: B050353
Número CAS: 3055-94-5
Peso molecular: 318.5 g/mol
Clave InChI: FKMHSNTVILORFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Laureth-3...

Propiedades

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHSNTVILORFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058631
Record name Triethylene glycol monododecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-94-5
Record name Triethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylene glycol monododecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURETH-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32E4CB0UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of triethylene glycol monododecyl ether. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound, also known as laureth-3, is a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries. Its amphiphilic nature, consisting of a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to reduce surface tension and form micelles in aqueous solutions. These properties make it a valuable excipient in drug delivery systems and a key component in various formulations.

General Information
PropertyValue
CAS Number 3055-94-5[1][2][3][4]
Molecular Formula C18H38O4[1][2]
Molecular Weight 318.49 g/mol [1][2]
Synonyms C12E3, Dodecyl Triethylene Glycol Ether, Laureth-3, Polyoxyethylene (3) Lauryl Ether[4]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueConditions
Physical State Solid or Liquid[3][5]20°C[5]
Appearance Colorless to Almost Colorless, Clear[5]
Melting Point 16-17 °C[1]
Boiling Point 181-183 °C[1]@ 1 Torr
412.0 ± 25.0 °C[6]@ 760 mmHg
Density 0.950 g/cm³[1]@ 40 °C
0.9 ± 0.1 g/cm³[6][7]
Flash Point 202.9 ± 23.2 °C[6][7]
Vapor Pressure 0.0 ± 2.2 mmHg[6][7]@ 25°C
Refractive Index 1.451[6][7]
LogP (Octanol/Water Partition Coefficient) 4.33[6][7]
Enthalpy of Vaporization 102.7 kJ/molBased on data from 475 to 523 K[8]

Applications in Drug Development: PROTAC Linker

A significant application of this compound in modern drug development is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[6][7][9][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The polyethylene (B3416737) glycol (PEG) chain of this compound provides a flexible and hydrophilic spacer, which is crucial for the proper orientation of the target protein and the E3 ligase to facilitate the ubiquitination process.[13][14]

Signaling Pathway: The Ubiquitin-Proteasome System

The efficacy of PROTACs is intrinsically linked to the cellular machinery of the ubiquitin-proteasome system (UPS). This pathway is a major mechanism for controlled protein degradation in eukaryotic cells.[1][15] The process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][15] The E3 ligase is responsible for recognizing the specific protein to be degraded.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 Ligase E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides

Ubiquitin-Proteasome Signaling Pathway

PROTAC Mechanism of Action

PROTACs leverage the UPS by acting as a bridge between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.

PROTAC_Mechanism PROTAC PROTAC Target Target Protein (POI) PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Degradation Proteasomal Degradation Ubiquitination->Degradation

General Mechanism of Action of a PROTAC

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It is the concentration at which surfactant molecules begin to form micelles in a solution.

Method 1: Surface Tension Measurement

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Materials: Tensiometer (with a Du Noüy ring or Wilhelmy plate), high-purity water, this compound, glass beakers, magnetic stirrer, and stir bar.

  • Procedure:

    • Prepare a stock solution of this compound in high-purity water.

    • Create a series of dilutions from the stock solution to obtain a range of concentrations.

    • Measure the surface tension of each solution using the tensiometer, ensuring the ring or plate is clean for each measurement.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the inflection point of the resulting curve, where the slope changes.

Method 2: Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.

  • Materials: Fluorometer, pyrene, high-purity water, this compound, volumetric flasks.

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations.

    • Add a small, constant amount of pyrene to each solution.

    • Measure the fluorescence emission spectrum of each sample.

    • Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene as a function of the surfactant concentration.

    • A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core, and the concentration at which this occurs is the CMC.

Representative Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC involves the conjugation of a target protein ligand and an E3 ligase ligand via a linker, such as this compound.

PROTAC_Synthesis_Workflow Start Start Linker_Mod Linker Modification (e.g., Tosylation/Azidation) Start->Linker_Mod Ligand1_Prep Prepare Target Protein Ligand Start->Ligand1_Prep Ligand2_Prep Prepare E3 Ligase Ligand Start->Ligand2_Prep Coupling1 Couple Linker to Ligand 1 Linker_Mod->Coupling1 Ligand1_Prep->Coupling1 Coupling2 Couple Linker-Ligand 1 to Ligand 2 Ligand2_Prep->Coupling2 Purification1 Purification 1 (e.g., Chromatography) Coupling1->Purification1 Purification1->Coupling2 Purification2 Final Purification (e.g., HPLC) Coupling2->Purification2 Characterization Characterization (e.g., NMR, MS) Purification2->Characterization End End Characterization->End

PROTAC Synthesis Experimental Workflow

Safety and Handling

This compound is generally considered stable and combustible. It is incompatible with strong oxidizing agents.[3][6] When handling, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[5][9] In case of eye contact, rinse cautiously with water for several minutes.[9]

This guide provides a foundational understanding of the chemical properties of this compound and its applications, particularly in the context of drug development. For specific experimental applications, it is crucial to consult detailed protocols and safety data sheets.

References

An In-depth Technical Guide to the Physical Properties of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known by its cosmetic industry name Laureth-3, is a non-ionic surfactant with a wide range of applications in cosmetic, detergent, and pharmaceutical formulations.[1][2][3] Its amphiphilic nature, arising from a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to act as an effective emulsifier, solubilizer, and wetting agent.[1][4][5][6] In recent years, it has also gained attention as a polyethylene (B3416737) glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[7][8][9] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a PROTAC workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various formulations. A summary of these properties is presented in the table below.

PropertyValueTemperature (°C)PressureReference
Molecular Formula C18H38O4--[2][7][10]
Molecular Weight 318.49 g/mol --[7][10]
CAS Number 3055-94-5--[2][10]
Appearance Colorless to slightly yellow liquid or solid20-25-[1]
Density 0.950 g/cm³40-[2][10]
~0.93 g/mL25-[1]
Melting Point 16.5-17.0 °C--[2][3][10]
Boiling Point 181-183 °C-1 Torr[10]
153 °C-0.035 Torr[2][3]
412.0 ± 25.0 °C-760 mmHg[7][8]
Flash Point 202.9 ± 23.2 °C--[7]
Solubility Poorly soluble in water, forming clouded solutions. Soluble in low aliphatic alcohols (e.g., methanol, ethanol).25-[1]
Refractive Index 1.45120-[7]
Hydrophile-Lipophile Balance (HLB) 7.8--[1]

Experimental Protocols

Accurate determination of physical properties is essential for quality control and formulation development. The following are detailed methodologies for measuring key physical properties of this compound.

Density Determination

The density of liquid this compound can be determined using a digital density meter according to ASTM D4052 or ASTM D7777 . These methods are suitable for petroleum distillates and viscous oils.

  • Apparatus : A digital density meter capable of maintaining a constant temperature.

  • Procedure :

    • Calibrate the instrument with dry air and distilled water at the test temperature.

    • Equilibrate the sample to the measurement temperature (e.g., 25 °C or 40 °C).

    • Introduce the liquid sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass.

    • This frequency change is used to calculate the density of the sample.

For more viscous samples, ASTM D1480 , which utilizes a Bingham pycnometer, can be employed.

Boiling Point Determination

The boiling point of this compound can be determined using a micro-boiling point method due to the relatively high boiling point and to minimize sample volume.

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure :

    • Attach a small test tube containing a few drops of the sample to the thermometer.

    • Place a capillary tube, with the sealed end up, into the sample.

    • Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

    • Heat the Thiele tube gently and observe the capillary tube.

    • A fine stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.

    • The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

Melting Point Determination

The melting point of this compound, which can exist as a solid at lower ambient temperatures, can be determined using a standard melting point apparatus.

  • Apparatus : Capillary melting point apparatus.

  • Procedure :

    • Introduce a small, dry sample of the solidified compound into a capillary tube.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a controlled rate.

    • The melting point is recorded as the temperature range from when the first drop of liquid appears to when the entire sample has melted.

Refractive Index Measurement

The refractive index, a measure of how light propagates through the material, can be determined using a refractometer.

  • Apparatus : Abbe refractometer or a digital refractometer.

  • Procedure :

    • Calibrate the refractometer with a standard of known refractive index.

    • Apply a small amount of the liquid sample to the prism surface of the refractometer.

    • Ensure the sample is at a constant, known temperature (e.g., 20 °C).

    • View the scale through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index.

Application in PROTAC Drug Development

This compound serves as a flexible and hydrophilic linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in optimizing the spatial orientation and distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.

Below is a diagram illustrating the general workflow for the development of a PROTAC utilizing a PEG-based linker like this compound.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo & Preclinical Target Target Protein Selection Linker_Design Linker Design (e.g., C12E3 derivative) Target->Linker_Design E3_Ligase E3 Ligase Selection E3_Ligase->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Ternary Complex Formation Assay Synthesis->Binding_Assay Degradation_Assay Target Protein Degradation Assay Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND IND-Enabling Studies

Caption: Workflow for PROTAC development using a PEG-based linker.

References

An In-Depth Technical Guide to Triethylene Glycol Monododecyl Ether (CAS 3055-94-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known by its INCI name Laureth-3, is a nonionic surfactant with the CAS number 3055-94-5.[1][2][3] It consists of a twelve-carbon hydrophobic alkyl chain (dodecyl) attached to a hydrophilic head composed of three repeating units of ethylene (B1197577) glycol. This amphipathic structure imparts excellent emulsifying, wetting, and dispersing properties, making it a versatile ingredient in a wide range of applications, from personal care products and detergents to advanced pharmaceutical formulations.[1][3] Its mildness, low toxicity, and biodegradability further enhance its utility.[1] In recent years, its role has expanded into the realm of drug delivery and biotechnology, where it is utilized for enhancing the solubility of poorly soluble drugs, in the formulation of microemulsions, and as a linker in Proteolysis-Targeting Chimeras (PROTACs).[2][4][5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties, biological interactions, and key experimental applications of this compound.

Physicochemical Properties

The functional characteristics of this compound are dictated by its physicochemical properties. A summary of key quantitative data is presented in the tables below.

Table 1: General Physicochemical Properties

PropertyValueReference
CAS Number 3055-94-5[1][7]
Molecular Formula C₁₈H₃₈O₄[1][7]
Molecular Weight 318.49 g/mol [2][7]
Appearance Colorless to pale yellow liquid[1][8]
Density 0.950 g/cm³ at 40 °C[7]
Boiling Point 181-183 °C at 1 Torr[7]
Melting Point 16.5-17.0 °C[7]

Table 2: Surfactant Properties

PropertyValueReference
Type Nonionic[1]
Hydrophile-Lipophile Balance (HLB) 7.8 - 8[1][2][9]
Critical Micelle Concentration (CMC) Not definitively reported; see Section 4.1 for determination protocol.
Aggregation Number Not definitively reported; see Section 4.2 for determination protocol.

Key Applications and Biological Interactions

This compound's utility spans various scientific and industrial domains. Its ability to interact with and modify biological systems is of particular interest to researchers.

Membrane Protein Extraction

As a nonionic detergent, this compound is employed in the solubilization and purification of membrane proteins.[10][11] Its mild nature helps to disrupt the lipid bilayer and form micelles around the hydrophobic domains of the protein, thereby extracting it into an aqueous solution while aiming to preserve its native conformation and activity.

Membrane_Protein_Extraction cluster_0 Cell Lysis & Membrane Isolation cluster_1 Solubilization & Purification Cell_Culture Cell Culture/ Tissue Sample Lysis Homogenization/ Lysis Cell_Culture->Lysis Centrifugation1 Low-Speed Centrifugation Lysis->Centrifugation1 Supernatant1 Supernatant (Cytosolic Proteins) Centrifugation1->Supernatant1 Discard Pellet1 Pellet (Nuclei, Debris) Centrifugation1->Pellet1 High_Speed_Centrifugation High-Speed Centrifugation Pellet1->High_Speed_Centrifugation Supernatant2 Supernatant (Soluble Proteins) High_Speed_Centrifugation->Supernatant2 Discard Membrane_Pellet Membrane Pellet High_Speed_Centrifugation->Membrane_Pellet Solubilization Resuspend in Buffer with Triethylene Glycol Monododecyl Ether Membrane_Pellet->Solubilization Incubation Incubation Solubilization->Incubation Ultracentrifugation Ultracentrifugation Incubation->Ultracentrifugation Supernatant3 Supernatant (Solubilized Membrane Proteins) Ultracentrifugation->Supernatant3 Pellet2 Insoluble Material Ultracentrifugation->Pellet2 Discard Purification Affinity Chromatography Supernatant3->Purification Purified_Protein Purified Membrane Protein Purification->Purified_Protein

Figure 1: Experimental workflow for membrane protein extraction.
Drug Delivery Systems

With an HLB value in the range of 7.8-8, this compound is suitable for forming water-in-oil (W/O) emulsions and can be a component in microemulsions for topical and transdermal drug delivery.[1][2][9] These systems can enhance the solubilization and skin permeation of poorly water-soluble drugs.

PROTAC Linker Synthesis

In the field of targeted protein degradation, this compound serves as a PEG-based linker in the synthesis of PROTACs.[2][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible and hydrophilic nature of the triethylene glycol linker can influence the solubility, cell permeability, and efficacy of the resulting PROTAC molecule.

PROTAC_Mechanism E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule Linker Triethylene Glycol Monododecyl Ether Linker PROTAC->Linker PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Figure 2: The PROTAC-mediated protein degradation pathway.
Interaction with Skin and Histamine (B1213489) Release

Some surfactants can interact with the stratum corneum, potentially causing skin irritation. Studies on related surfactants suggest a mechanism where they may induce histamine release from epidermal keratinocytes, contributing to pruritus (itching).[12][13][14] This is thought to occur through the activation of L-histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis. While this has not been specifically demonstrated for this compound, it represents a potential biological interaction of interest.

Histamine_Release_Pathway Keratinocyte Epidermal Keratinocyte HDC_active Active HDC (53-kDa) Keratinocyte->HDC_active promotes conversion HDC_inactive Inactive HDC (74-kDa) HDC_inactive->HDC_active Histidine L-Histidine Histamine Histamine Histidine->Histamine catalyzed by Active HDC H1R H1 Receptor on Sensory Neuron Histamine->H1R activates Itch_Signal Itch Sensation H1R->Itch_Signal

Figure 3: A potential signaling pathway for surfactant-induced histamine release.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. The surface tension method is a common approach.[15]

Methodology: Surface Tension Measurement

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, ranging from well below to well above the expected CMC (e.g., 10⁻⁶ M to 10⁻² M).

  • Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature (e.g., 25 °C) using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension becomes relatively constant. The concentration at the intersection of these two linear portions is the CMC.

Determination of Micelle Aggregation Number

The aggregation number, the average number of surfactant molecules in a micelle, can be determined using steady-state fluorescence quenching.[16][17][18]

Methodology: Steady-State Fluorescence Quenching

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles.

    • Prepare a stock solution of a quencher (e.g., cetylpyridinium (B1207926) chloride) that also resides in the micelles.

    • Prepare a series of surfactant solutions at a concentration significantly above the CMC, each containing a fixed concentration of the fluorescent probe.

  • Fluorescence Measurement:

    • To each surfactant-probe solution, add varying concentrations of the quencher.

    • Measure the fluorescence intensity of the probe at its emission maximum.

  • Data Analysis:

    • Plot the natural logarithm of the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration.

    • The relationship can be described by the equation: ln(I₀/I) = [Quencher] / [Micelles].

    • The concentration of micelles can be determined from the slope of the linear portion of the plot.

  • Aggregation Number Calculation:

    • The aggregation number (N_agg) is calculated using the formula: N_agg = ([Surfactant] - CMC) / [Micelles]

Membrane Protein Extraction

This protocol is a generalized procedure for the extraction of membrane proteins using this compound.[11][19]

Methodology

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Homogenize the cells and centrifuge at low speed to pellet nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing a predetermined optimal concentration of this compound (typically 1-2% w/v).

    • Incubate with gentle agitation for 1-2 hours at 4 °C.

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

  • Purification:

    • The supernatant containing the solubilized membrane proteins can then be subjected to purification techniques such as affinity chromatography. All subsequent buffers should contain a concentration of this compound above its CMC to maintain protein solubility.

Synthesis of a PROTAC Linker

This protocol outlines a general approach for converting this compound into a bifunctional linker for PROTAC synthesis.[5][8]

Methodology

  • Tosylation of the Terminal Hydroxyl Group:

    • Dissolve this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a base (e.g., triethylamine) and then slowly add p-toluenesulfonyl chloride.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Work up the reaction to isolate the tosylated product.

  • Conversion to an Azide (B81097):

    • Dissolve the tosylated intermediate in a polar aprotic solvent (e.g., DMF).

    • Add sodium azide and heat the reaction mixture.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the azide-terminated linker.

  • Reduction to an Amine:

    • The azide can be reduced to a primary amine using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (triphenylphosphine followed by water). This yields a linker with a terminal amine that can be coupled to a carboxylic acid group on a ligand for the protein of interest or the E3 ligase.

Safety and Handling

This compound is generally considered to have low toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation.[20] It is recommended to handle it in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents.[3]

Conclusion

This compound (CAS 3055-94-5) is a nonionic surfactant with a well-established role in various industries and a growing importance in biomedical research. Its defined physicochemical properties, particularly its HLB value, make it a versatile tool for formulation scientists. For researchers in drug discovery and structural biology, its utility in membrane protein extraction and as a PROTAC linker highlights its potential in advanced applications. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory. Further research to definitively determine its critical micelle concentration and aggregation number would be beneficial for more precise formulation design.

References

Triethylene Glycol Monododecyl Ether: A Core Component in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethylene glycol monododecyl ether, a nonionic surfactant, has emerged as a critical component in advanced pharmaceutical research, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its specific physicochemical properties, including a molecular weight of approximately 318.49 g/mol , render it an invaluable tool for optimizing the therapeutic potential of these novel drug modalities. This technical guide provides a comprehensive overview of this compound, its applications in drug development, and detailed experimental protocols for its synthesis and use.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in a laboratory setting. The following tables summarize key quantitative data for this compound, identified by the CAS number 3055-94-5.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 318.49 g/mol [1][2]
Molecular Formula C18H38O4[1][2]
Appearance Colorless to pale yellow liquid or solid[3]
Density ~0.950 g/cm³ at 40 °C[4]
Boiling Point 181-183 °C at 1 Torr[4]
Melting Point 16.5-17.0 °C[4]
Flash Point ~202.9 °C
Solubility Soluble in water and organic solvents[5]

Table 2: Safety Information for this compound

AspectInformationReference(s)
Primary Hazards Irritant
Stability Stable. Combustible.[5]
Incompatibilities Strong oxidizing agents[5]

Role in Drug Development: The PROTAC Linker

The most significant application of this compound in contemporary drug development is its use as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[7] PEG linkers, such as this compound, are favored for their ability to enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[8] The flexibility and defined length of the triethylene glycol unit allow for the precise spatial positioning of the two ligands to achieve optimal ternary complex formation.[9]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC (with Triethylene Glycol Monododecyl Ether Linker) PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the construction and evaluation of PROTACs.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH)

  • 1-Bromododecane (B92323)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Add an excess of triethylene glycol to the flask and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents relative to 1-bromododecane) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Dissolve 1-bromododecane (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel.

  • Add the 1-bromododecane solution dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Solid-Phase Synthesis of a PROTAC with a this compound Linker

Solid-phase synthesis offers a streamlined approach for the construction of PROTACs.[10] This representative protocol describes the immobilization of an E3 ligase ligand, followed by the sequential addition of the linker and the POI ligand.

SPPS_Workflow Resin Solid Support (e.g., Resin) Immobilization Immobilize E3 Ligase Ligand Resin->Immobilization Linker_Coupling Couple Triethylene Glycol Monododecyl Ether Linker Immobilization->Linker_Coupling POI_Coupling Couple POI Ligand Linker_Coupling->POI_Coupling Cleavage Cleave PROTAC from Resin POI_Coupling->Cleavage Purification Purify PROTAC (e.g., HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: General workflow for solid-phase PROTAC synthesis.

Materials:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide (B1683931) derivative)

  • This compound, functionalized with a leaving group (e.g., tosylate) on the hydroxyl end and a protected amine on the other.

  • POI ligand with a carboxylic acid functionality

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF for Boc group removal)

  • Cleavage cocktail (e.g., trifluoroacetic acid in dichloromethane)

  • Solvents (DMF, DCM, MeOH)

  • Cold diethyl ether

  • HPLC for purification

Procedure:

  • Immobilization of E3 Ligase Ligand: Swell the aminomethylated polystyrene resin in DMF. In a separate vessel, activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA in DMF. Add this solution to the resin and shake at room temperature for 16 hours. Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.[9]

  • Linker Coupling: Treat the resin with a deprotection agent (e.g., 20% piperidine in DMF) to remove any protecting groups from the immobilized ligand. Wash the resin thoroughly. Couple the functionalized this compound linker to the immobilized ligand using appropriate coupling chemistry.

  • POI Ligand Coupling: Deprotect the terminal end of the linker. Activate the carboxylic acid of the POI ligand with HATU and DIPEA in DMF and add it to the resin. Shake at room temperature for 16 hours. Wash the resin extensively.[9]

  • Cleavage and Purification: Treat the resin with a cleavage cocktail for 2-3 hours to release the synthesized PROTAC. Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation and purify by preparative reverse-phase HPLC.[9]

Evaluation of PROTAC Efficacy: Western Blotting

Western blotting is a fundamental technique to quantify the degradation of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A reduction in the band intensity corresponding to the target protein in PROTAC-treated samples compared to the control indicates protein degradation.

Conclusion

This compound is a versatile and valuable molecule for researchers and scientists in the field of drug development. Its application as a PEG linker in PROTACs highlights its importance in creating next-generation therapeutics. The data and protocols provided in this guide offer a solid foundation for the synthesis, application, and evaluation of this key compound in the pursuit of novel and effective medicines.

References

An In-Depth Technical Guide to Triethylene Glycol Monododecyl Ether: Structure, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol monododecyl ether, a non-ionic surfactant, is a versatile molecule with significant applications in both industrial and advanced biomedical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its roles in formulation science and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams of key processes are included to facilitate its practical application in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) ether of lauryl alcohol. It is also known by several synonyms, including Laureth-3, C12E3, and Dodecyl triethylene glycol.[1][2] Its structure consists of a hydrophilic triethylene glycol head and a hydrophobic dodecyl (C12) tail, rendering it amphiphilic.

Structure:

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3055-94-5[2]
Molecular Formula C18H38O4[1]
Molecular Weight 318.49 g/mol [1]
Appearance Colorless to slightly yellow liquid; may become solid at lower temperatures.[3]
Boiling Point 153 °C @ 0.035 Torr
Melting Point 16.5-17.0 °C
Density 0.950 g/cm³ @ 40 °C
HLB Value ~8 (gives water-in-oil emulsions)[3]
Solubility Soluble in oils and alcohols, partially soluble in water.[3]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the ethoxylation of lauryl alcohol.[4] For laboratory-scale synthesis, the Williamson ether synthesis is a common and effective method.[5][6] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide.[7]

Williamson Ether Synthesis: A Representative Protocol

This protocol describes the synthesis of an asymmetrical ether, which can be adapted for this compound by using triethylene glycol and 1-bromododecane (B92323) as starting materials.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products TEG Triethylene Glycol Alkoxide Triethylene Glycol Alkoxide TEG->Alkoxide Deprotonation DodecylBromide 1-Bromododecane Product Triethylene Glycol Monododecyl Ether DodecylBromide->Product Base Strong Base (e.g., NaH) Salt Salt (e.g., NaBr) Alkoxide->Product SN2 Attack

Caption: General workflow for the Williamson ether synthesis.

Materials:

  • Triethylene glycol

  • 1-Bromododecane

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol (B129727) (for quenching)

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triethylene glycol (1.0 equivalent) in anhydrous DMF.

  • With stirring, slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to form the alkoxide.

  • Slowly add 1-bromododecane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with methanol to destroy any excess NaH.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.[8]

Applications in Formulation Science: Microemulsions

As a non-ionic surfactant, this compound is widely used as an emulsifying agent, dispersing agent, and solubilizer in various formulations, including cosmetics and personal care products.[9][10] It is particularly effective in creating oil-in-water (o/w) or water-in-oil (w/o) microemulsions, which are thermodynamically stable, isotropic systems.[11][12]

Preparation of an Oil-in-Water Microemulsion: A Representative Protocol

This protocol outlines the general steps for preparing an oil-in-water microemulsion, a common application for surfactants like this compound.

G A 1. Prepare Aqueous Phase (Water + Co-surfactant) C 3. Mix Phases (Titrate oil phase into aqueous phase with constant stirring) A->C B 2. Prepare Oil Phase (Oil + Surfactant + Drug) B->C D 4. Homogenization (Optional: for smaller droplet size) C->D E 5. Characterization (Droplet size, pH, viscosity, stability) D->E

Caption: Workflow for preparing an oil-in-water microemulsion.

Materials:

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Aqueous phase (deionized water)

  • Surfactant (this compound)

  • Co-surfactant (e.g., propylene (B89431) glycol, ethanol)

  • Active pharmaceutical ingredient (API) - optional

  • Magnetic stirrer, beakers, burette.

Procedure (Water Titration Method):

  • Prepare the oil phase by dissolving the API (if any) in the chosen oil. Then, add the surfactant (this compound) and co-surfactant at a predetermined ratio (Smix) and mix until a clear solution is formed.[11]

  • Slowly titrate the aqueous phase dropwise into the oil/surfactant/co-surfactant mixture under constant, gentle magnetic stirring.[13]

  • Observe the mixture for transparency. The point at which a clear, isotropic mixture forms indicates the formation of a microemulsion.

  • The prepared microemulsion should be characterized for its physical properties, including droplet size, pH, viscosity, and stability under various conditions (e.g., centrifugation, temperature cycling).[14]

Application in Drug Development: PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[15][16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[17] Polyethylene glycol (PEG) chains, such as the triethylene glycol moiety in our molecule of interest, are frequently used as linkers in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[18][19]

The Role of this compound as a PROTAC Linker

While the full this compound molecule is not typically incorporated as a linker due to the bulky dodecyl chain, the triethylene glycol unit is a common building block. The terminal hydroxyl group can be functionalized to allow for covalent attachment to the target protein ligand and the E3 ligase ligand.

G cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment POI_Ligand Target Protein Ligand Linker Triethylene Glycol Linker POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds E3->TernaryComplex Binds Proteasome Proteasome DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI Results in Ubiquitination Poly-ubiquitinated POI TernaryComplex->Ubiquitination Ubiquitin Transfer Ubiquitination->Proteasome Recognition & Degradation

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Synthesis of a PROTAC with a Triethylene Glycol-based Linker: A Representative Protocol

This protocol outlines a general strategy for synthesizing a PROTAC, where a functionalized triethylene glycol linker is coupled to a target protein ligand and an E3 ligase ligand.

Materials:

  • Functionalized triethylene glycol linker (e.g., with terminal amine and carboxylic acid groups)

  • Target protein ligand with a suitable functional group for coupling (e.g., carboxylic acid or amine)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine or carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure (Amide Coupling):

  • First Coupling Reaction:

    • Dissolve the target protein ligand (with a carboxylic acid) (1.0 equivalent) and the amine-functionalized end of the triethylene glycol linker (1.1 equivalents) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting intermediate by HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified intermediate (with a terminal carboxylic acid from the linker) (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add the coupling reagents and base as in the first step.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by HPLC.

Evaluation of PROTAC Activity: Western Blotting for Protein Degradation

A key experiment to validate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context.

Procedure:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).[17]

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation at each PROTAC concentration.[17]

Conclusion

This compound is a molecule of significant interest due to its dual utility as a well-established non-ionic surfactant and a foundational component for advanced drug discovery tools like PROTACs. Its amphiphilic nature makes it an effective emulsifier and solubilizer, while the biocompatibility and tunable nature of its triethylene glycol moiety are advantageous for the design of linkers in targeted protein degradation. The detailed protocols provided in this guide serve as a practical resource for researchers aiming to harness the properties of this versatile compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of triethylene glycol monododecyl ether (C12E3), a non-ionic surfactant of significant interest in various scientific and pharmaceutical applications. This document details its CMC values, factors influencing micellization, and standardized experimental protocols for its determination.

Core Concepts: Understanding Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the molecules begin to self-assemble into organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers at the air-water interface or dissolved in the bulk solution. Above the CMC, additional surfactant molecules form micelles, leading to a plateau in the surface tension of the solution. The CMC is a fundamental property of a surfactant, influencing its detergency, solubilization capacity, and emulsifying power.

This compound, also known as C12E3, is a non-ionic surfactant valued for its application in biochemical research and drug delivery systems, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data: CMC of this compound

The CMC of a surfactant is not a fixed value but is influenced by experimental conditions such as temperature, pressure, and the presence of additives.

Table 1: Experimental CMC Value for this compound (C12E3)

SurfactantTemperature (°C)CMC (M)Method of DeterminationReference
This compound (C12E3)255.20 x 10⁻⁵Not Specified

Table 2: Qualitative Effects of Various Factors on the CMC of Non-ionic Surfactants like C12E3

FactorEffect on CMCRationale
Temperature Generally decreases with increasing temperature to a minimum, then increases.Initially, increased temperature reduces the hydration of the hydrophilic ethylene (B1197577) oxide groups, favoring micellization and lowering the CMC. At higher temperatures, the disruption of the structured water around the hydrophobic tail becomes more significant, which can lead to an increase in the CMC. For many non-ionic surfactants, the minimum CMC is observed around 50°C.
Addition of Electrolytes (e.g., NaCl) DecreasesThe addition of salt reduces the hydration of the hydrophilic groups of the non-ionic surfactant, which promotes micellization at lower concentrations. This is often described as a "salting-out" effect on the hydrophilic portion of the molecule.[1][2]
Hydrophobic Chain Length Decreases with increasing chain lengthA longer hydrophobic tail increases the thermodynamic driving force for micellization to minimize contact with water, thus lowering the CMC.
Ethylene Oxide Chain Length Increases with increasing chain lengthA longer hydrophilic ethylene oxide chain increases the hydrophilicity of the surfactant, making it more soluble as a monomer and thus increasing the concentration required for micelle formation.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization and application of surfactants. Below are detailed methodologies for common techniques suitable for non-ionic surfactants like this compound.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[3]

Principle: The surface tension of a liquid is measured as a function of the surfactant concentration. Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a significant decrease in surface tension. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

Apparatus:

  • Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (e.g., deionized or Milli-Q).

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant from the stock solution. The concentration range should span the expected CMC.

  • Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measurement:

    • Start with the most dilute solution to minimize contamination.

    • Measure the surface tension of each solution. Ensure temperature equilibrium is reached before each measurement.

    • It is advisable to take multiple readings for each concentration to ensure accuracy.[3]

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.[3]

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This method is highly sensitive and particularly useful for determining the CMC of surfactants at low concentrations.

Principle: Pyrene (B120774) is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the pyrene emission spectrum is high. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[4]

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Volumetric flasks and micropipettes

  • Magnetic stirrer and stir bars

Reagents:

  • Pyrene stock solution (e.g., in methanol (B129727) or ethanol)

  • This compound

  • High-purity water

Procedure:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

  • Addition of Pyrene Probe: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation. The final concentration of the organic solvent from the pyrene stock should be kept minimal.[4]

  • Equilibration: Gently mix the solutions and allow them to equilibrate, typically for a few hours in the dark to prevent photobleaching of the pyrene.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 334 nm.[4]

    • Record the fluorescence emission spectrum for each sample, typically from 350 nm to 450 nm.[4]

    • Identify the intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.[4]

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition.

Conductivity Measurement

This method is primarily suited for ionic surfactants. For non-ionic surfactants like this compound, the change in conductivity at the CMC is generally too small to be accurately measured, making this method less suitable.[3]

Mandatory Visualizations

Experimental Workflow for CMC Determination by Surface Tensiometry

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock Solution of C12E3 prep_dilutions Create a Series of Dilutions prep_stock->prep_dilutions measure Measure Surface Tension of Each Dilution prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC from the Inflection Point plot_data->determine_cmc

Caption: Workflow for CMC determination via surface tensiometry.

PROTAC Mechanism of Action

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. The linker plays a crucial role in connecting the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, facilitating the degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Recycle PROTAC and E3 Ligase Recycled TernaryComplex->Recycle Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-depth Technical Guide to the Surfactant Properties of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol monododecyl ether, also known as C12E3 or Laureth-3, is a non-ionic surfactant widely utilized across various scientific and industrial domains, including cosmetics, detergents, and significantly, in pharmaceutical research and drug development. Its amphiphilic nature, arising from a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to form micelles in aqueous solutions, making it an effective agent for solubilizing poorly water-soluble compounds and a valuable component in drug delivery systems. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, detailed experimental protocols for their determination, and insights into its application in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Surfactant Properties

The efficacy of a surfactant is defined by several key physicochemical parameters. These properties for this compound are summarized in the tables below.

Property Value Description
Chemical Formula C18H38O4[1][2][3]Represents the elemental composition of the molecule.
Molecular Weight 318.49 g/mol [1][2][3]The mass of one mole of the surfactant.
Appearance Clear, colorless liquid or paste at room temperature.[1][4]Physical state under standard conditions.
Surfactant-Specific Properties Value Description
Hydrophilic-Lipophilic Balance (HLB) 7.8 - 8[4][5][6][7]A measure of the degree of hydrophilicity or lipophilicity of the surfactant. Values in this range indicate it is a good water-in-oil (W/O) emulsifier.[4][5]
Critical Micelle Concentration (CMC) Data not available for C12E3. For the related C12E5: 7 x 10⁻⁵ MThe concentration at which surfactant monomers begin to self-assemble into micelles.
Surface Tension at CMC Data not availableThe minimum surface tension achieved at the CMC, indicating the surfactant's efficiency in reducing surface energy.
Aggregation Number Data not availableThe average number of surfactant molecules in a single micelle.
Krafft Point Generally not applicable to ethoxylated surfactants[8]The temperature at which the solubility of an ionic surfactant equals its CMC. Non-ionic surfactants like C12E3 typically do not have a Krafft point.[8]
Cloud Point Data not availableThe temperature at which a non-ionic surfactant solution becomes cloudy as the surfactant's solubility decreases with increasing temperature.

Experimental Protocols

Accurate determination of surfactant properties is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • This compound (C12E3)

  • Deionized water

  • Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Glassware

Procedure:

  • Prepare a stock solution of C12E3 in deionized water at a concentration significantly above the expected CMC.

  • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination.

  • Ensure the platinum plate or ring is thoroughly cleaned and flamed between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear portions of the graph.

Determination of Micelle Size and Aggregation Number by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles (micelles) in solution. The size of the micelles can be determined from their diffusion coefficient using the Stokes-Einstein equation.

Materials:

  • C12E3 solutions at concentrations above the CMC

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of C12E3 solutions at concentrations above the CMC.

  • Filter the solutions through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Set the instrument parameters, including the scattering angle (e.g., 173° for backscatter detection), laser wavelength, and measurement duration.

  • Perform multiple measurements for each concentration to ensure reproducibility.

  • The instrument's software will calculate the hydrodynamic diameter of the micelles from the measured diffusion coefficients.

  • The aggregation number can be estimated if the molecular weight of the micelle (determined from static light scattering or estimated from DLS data) and the molecular weight of the C12E3 monomer are known.[9][10]

Applications in Drug Development: PROTACs

This compound and similar PEG-based structures are increasingly used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 Target Target Protein E3->Target PolyUb_Target Polyubiquitinated Target Protein Target->PolyUb_Target Ubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC involves the conjugation of a ligand for the target protein (warhead) and a ligand for an E3 ligase via a linker, such as one derived from triethylene glycol.

PROTAC_Synthesis_Workflow Start Start Warhead Synthesize/Acquire Warhead (Target Protein Ligand) Start->Warhead E3_Ligand Synthesize/Acquire E3 Ligase Ligand Start->E3_Ligand Linker Synthesize Bifunctional Linker (e.g., Triethylene Glycol-based) Start->Linker Couple1 Couple Warhead to Linker Warhead->Couple1 Couple2 Couple E3 Ligase Ligand to Warhead-Linker Intermediate E3_Ligand->Couple2 Linker->Couple1 Purification1 Purify Intermediate Couple1->Purification1 Intermediate Warhead-Linker Intermediate Intermediate->Couple2 Deprotection Deprotection (if necessary) Couple2->Deprotection Purification1->Intermediate Final_Purification Final PROTAC Purification (HPLC) Deprotection->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization End PROTAC for Biological Evaluation Characterization->End

Caption: A general workflow for the synthesis of a PROTAC molecule.

Solubilization of Poorly Soluble Drugs

A primary application of this compound in pharmaceuticals is the solubilization of hydrophobic drugs.[11][12][13][14] Above its CMC, the surfactant forms micelles with a hydrophobic core and a hydrophilic shell. Poorly water-soluble drug molecules can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium.[11] This is a critical factor in developing formulations for oral and parenteral drug delivery.[12][13]

Drug_Solubilization cluster_micelle Micelle center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 Drug Drug Water Aqueous Environment cluster_micelle cluster_micelle

Caption: Solubilization of a hydrophobic drug within a surfactant micelle.

This guide provides a foundational understanding of the key surfactant properties of this compound and its applications in drug development. Further research is encouraged to determine the specific quantitative values for properties such as CMC and aggregation number for C12E3 to enable more precise formulation design and optimization.

References

An In-depth Technical Guide on the Core Mechanism of Action of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylene glycol monododecyl ether, also known as C12E3 or Laureth-3, is a non-ionic surfactant widely utilized across various scientific disciplines. Its mechanism of action is fundamentally rooted in its amphiphilic nature, possessing a hydrophilic triethylene glycol head and a hydrophobic 12-carbon alkyl (dodecyl) tail. This unique structure dictates its behavior in aqueous and lipid environments, enabling it to reduce surface tension, form micelles, and interact with biological membranes and proteins. These properties make it an invaluable tool for solubilizing membrane proteins, modulating cellular activities, and serving as a critical component in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its physicochemical properties, core mechanisms, key applications, and the experimental protocols used for its characterization.

Introduction: Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) ether. Its structure allows it to bridge the gap between polar and non-polar environments. The hydrophilic polyoxyethylene chain forms hydrogen bonds with water, while the hydrophobic alkyl chain is excluded from the aqueous phase, driving its surface-active properties. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms C12E3, Laureth-3, Dodecyl Triethylene Glycol Ether General Knowledge
CAS Number 3055-94-5 General Knowledge
Molecular Formula C₁₈H₃₈O₄ General Knowledge
Molecular Weight 318.49 g/mol General Knowledge
Appearance Colorless to white liquid or solid General Knowledge
Boiling Point 412.0 ± 25.0 °C at 760 mmHg General Knowledge
LogP (Octanol-Water Partition Coefficient) 4.33 General Knowledge
Hydrogen Bond Donor Count 1 General Knowledge

| Hydrogen Bond Acceptor Count | 4 | General Knowledge |

Core Mechanism of Action: Surfactant Properties

The primary mechanism of action of this compound is its behavior as a non-ionic surfactant. Unlike ionic surfactants, it does not carry a net electrical charge, making it less denaturing to proteins and less affected by changes in pH or ionic strength.

Micelle Formation and Critical Micelle Concentration (CMC)

In aqueous solutions, surfactant molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. Below a specific concentration, they primarily accumulate at interfaces, such as the air-water interface, reducing surface tension. However, once the concentration reaches a critical threshold known as the Critical Micelle Concentration (CMC) , the molecules spontaneously self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. This process is entropically driven.

The CMC is a crucial parameter, as it marks the concentration at which the surfactant's full solubilizing power is achieved.[1]

Table 2: Surfactant Properties of Polyoxyethylene Glycol Ethers

Surfactant CMC (Molarity in water, 25°C) Reference
Pentaethylene glycol monododecyl ether (C12E5) 6.5 x 10⁻⁵ M (0.000065 M) [1]
Triethylene glycol monoheptyl ether (C7E3) ~6.6 x 10⁻³ M (0.0066 M) [2]

| Note: The CMC for this compound (C12E3) is expected to be lower than that of C7E3 due to the longer hydrophobic tail, and in a similar range to C12E5. | | |

dot

Caption: Process of surfactant monomer aggregation into micelles above the CMC.

Interaction with Biological Membranes

The amphiphilic nature of this compound allows it to readily interact with and disrupt the lipid bilayers of cell membranes. The hydrophobic dodecyl tail can insert into the hydrophobic core of the membrane, while the hydrophilic head remains in the aqueous environment. At low concentrations, this can increase membrane fluidity. At concentrations near or above the CMC, the surfactant can solubilize the membrane, breaking it down into mixed micelles containing lipids, membrane proteins, and surfactant molecules. This membrane-disrupting property is the basis for its use in cell lysis and the extraction of integral membrane proteins for biochemical studies.

dot

Caption: Interaction of C12E3 with a lipid bilayer, leading to solubilization.

Interaction with Proteins

As a non-ionic surfactant, this compound is considered relatively mild and is less likely to cause irreversible protein denaturation compared to ionic detergents like SDS.[3] Its interaction is primarily driven by hydrophobic forces, where the dodecyl tail can bind to exposed hydrophobic patches on a protein's surface.[4] This property can be beneficial, as it can help to stabilize membrane proteins once they are extracted from their native lipid environment by mimicking the hydrophobic membrane core. However, at high concentrations, it can still disrupt the tertiary structure of some proteins, leading to a loss of function.[5]

Applications and Associated Mechanisms

Role as a PROTAC Linker

In modern drug development, this compound is used as a flexible, hydrophilic linker in the synthesis of PROTACs.[6][7] A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[8]

  • Mechanism : The PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. The this compound serves as this linker. Its flexibility and length are critical for allowing the formation of a stable ternary complex (E3 ligase-PROTAC-POI).[9] Once this complex is formed, the E3 ligase ubiquitinates the POI, tagging it for degradation by the cell's proteasome.[6] In this context, the surfactant's mechanism is not one of direct biological activity but of providing the necessary structural properties (spacing, flexibility, solubility) to enable the PROTAC's function.[8][9]

dot

Caption: C12E3 as a linker in a PROTAC, facilitating targeted protein degradation.

Modulation of Cellular Processes: Mast Cell Degranulation

Research has shown that this compound can induce the release of histamine (B1213489) from rat peritoneal mast cells.[1] Mast cell degranulation is a critical process in allergic and inflammatory responses.[10] The likely mechanism involves the perturbation of the mast cell's plasma membrane by the surfactant. This disruption can lead to an influx of calcium ions (Ca²⁺) or activate other signaling pathways that trigger the fusion of histamine-containing granules with the cell membrane, resulting in the exocytosis of their contents.[11]

Detailed Experimental Protocols

The following are representative protocols for characterizing the key mechanisms of action of this compound.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol describes the determination of CMC using a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

  • Preparation of Reagents :

    • Prepare a stock solution of this compound (e.g., 10 mM) in ultrapure water.

    • Prepare a stock solution of pyrene (e.g., 1 mM) in a volatile organic solvent like acetone (B3395972).

  • Sample Preparation :

    • Create a series of dilutions of the surfactant stock solution in ultrapure water, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

    • To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of acetone added is minimal (<0.1% of total volume) to avoid affecting micellization.

    • Allow the samples to equilibrate for several hours or overnight in the dark.

  • Fluorescence Spectroscopy :

    • Measure the fluorescence emission spectrum of each sample (e.g., excitation at 335 nm, emission scan from 350-450 nm).

    • Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis :

    • Calculate the ratio of the peak intensities (I₁/I₃) for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the point of maximum change in the slope of this curve, representing the point where pyrene begins to partition into the newly formed micellar core.

Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[12] The rat basophilic leukemia cell line (RBL-2H3) is a common model.[12]

  • Cell Culture and Plating :

    • Culture RBL-2H3 cells under standard conditions. For IgE-sensitized degranulation, incubate cells with anti-DNP IgE overnight.

    • Plate the cells in a 96-well plate at a suitable density (e.g., 2 x 10⁵ cells/well) and allow them to adhere.

  • Cell Treatment :

    • Wash the cells gently with a buffered salt solution (e.g., Tyrode's buffer).

    • Add various concentrations of this compound (prepared in buffer) to the wells.

    • Include a positive control (e.g., a calcium ionophore like A23187) and a negative control (buffer only).

    • For total enzyme release (100% degranulation), lyse a set of control cells with a detergent like Triton X-100.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Enzyme Assay :

    • After incubation, carefully collect the supernatant from each well.

    • In a new 96-well plate, mix an aliquot of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.

    • Incubate the reaction at 37°C for 60 minutes.

    • Stop the reaction by adding a high pH stop buffer (e.g., glycine (B1666218) buffer, pH 10.7).

  • Data Analysis :

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Abs_sample - Abs_neg_control) / (Abs_total_lysate - Abs_neg_control)] * 100

    • Plot the % release against the concentration of this compound to determine its dose-dependent effect on degranulation.

dot

Caption: A typical experimental workflow for quantifying mast cell degranulation.

Conclusion

The mechanism of action of this compound is multifaceted, stemming directly from its fundamental properties as a non-ionic surfactant. Its ability to self-assemble into micelles, disrupt lipid bilayers, and interact with proteins underpins its utility in research for solubilizing membrane components and modulating cellular functions like mast cell degranulation. Furthermore, its chemical characteristics have been harnessed in the field of drug development, where it serves as a versatile linker in the design of PROTACs for targeted protein degradation. A thorough understanding of these core mechanisms is essential for its effective application in both basic research and advanced therapeutic design.

References

An In-Depth Technical Guide on the Aqueous Solubility of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylene glycol monododecyl ether in water. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who utilize this nonionic surfactant. This document delves into the physicochemical properties of this compound, its interaction with water, and the critical parameters governing its solubility.

Introduction to this compound

This compound, also known by its chemical abstracts service (CAS) number 3055-94-5, is a nonionic surfactant belonging to the polyoxyethylene alkyl ether family. Its molecular structure consists of a hydrophobic dodecyl (C12) alkyl chain and a hydrophilic head composed of three repeating ethylene (B1197577) oxide units. This amphiphilic nature dictates its behavior in aqueous solutions, including its solubility and ability to form micelles. It is a solid at room temperature.

Aqueous Solubility of this compound

The solubility of this compound in water is a critical parameter for its application in various formulations. Unlike many solid solutes, the aqueous solubility of nonionic surfactants like this one is significantly influenced by temperature.

Factors Affecting Solubility

Several factors influence the solubility of this compound in water:

  • Temperature: For nonionic surfactants with polyoxyethylene chains, solubility in water generally decreases as temperature increases. This inverse solubility-temperature relationship is a key characteristic.

  • Purity of the Surfactant: The presence of impurities or a distribution of different ethylene oxide chain lengths can affect the observed solubility behavior.

  • Presence of Additives: The addition of salts or other organic molecules can either increase or decrease the solubility of the surfactant.

Quantitative Solubility Data

Obtaining precise quantitative data for the solubility of this compound at various temperatures is crucial for formulation development. The following table summarizes the available data on its physical state at room temperature.

PropertyValue
Physical State at Room TemperatureSolid

Critical Micelle Concentration (CMC)

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to aggregate and form micelles. The CMC is a fundamental property of a surfactant and is influenced by temperature. For nonionic surfactants, the CMC generally shows a complex dependence on temperature, often exhibiting a minimum at a specific temperature.

Cloud Point

A characteristic feature of nonionic surfactants with polyoxyethylene groups in aqueous solution is the cloud point. This is the temperature at which the solution becomes turbid upon heating. This turbidity is due to the dehydration of the ethylene oxide chains, leading to a phase separation where a surfactant-rich phase separates from the aqueous solution. The cloud point is dependent on the surfactant concentration.

Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant exists as a crystalline solid in equilibrium with a dilute monomer solution, and micelles do not form. It is important to note that the concept of a Krafft point is generally not applicable to nonionic surfactants like this compound.[1]

Experimental Protocols

Accurate determination of the solubility and related properties of this compound requires robust experimental protocols.

Determination of Aqueous Solubility

A common method for determining the equilibrium solubility of a compound in water is the shake-flask method .

Protocol:

  • Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved surfactant.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.

  • Concentration Analysis: The concentration of the dissolved surfactant in the clear supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or a validated spectrophotometric method.

  • Temperature Variation: The experiment is repeated at different temperatures to determine the temperature-dependent solubility.

Determination of Cloud Point

The cloud point of a surfactant solution can be determined visually.

Protocol:

  • Sample Preparation: A solution of this compound in water at a specific concentration is prepared.

  • Heating: The solution is placed in a transparent container (e.g., a test tube) and slowly heated in a controlled temperature water bath.

  • Observation: The temperature at which the solution first becomes turbid is recorded as the cloud point.

  • Concentration Variation: The experiment is repeated for a series of different surfactant concentrations to generate a cloud point curve.

Determination of Critical Micelle Concentration (CMC)

Several methods can be used to determine the CMC of a surfactant, including surface tension measurements, conductivity measurements (for ionic surfactants), and fluorescence spectroscopy. For nonionic surfactants, surface tension and fluorescence spectroscopy are common choices.

Surface Tensiometry Protocol:

  • Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.

  • Surface Tension Measurement: The surface tension of each solution is measured at a constant temperature using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the point where the surface tension begins to plateau.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different parameters and experimental procedures can aid in understanding the solubility behavior of this compound.

G Solubility Influencing Factors Solubility Aqueous Solubility of This compound Temperature Temperature Solubility->Temperature Decreases with increasing T Concentration Concentration Solubility->Concentration Additives Presence of Additives Solubility->Additives

Caption: Factors influencing the aqueous solubility of this compound.

G Shake-Flask Solubility Determination Workflow start Start prep Prepare Supersaturated Solution (Excess Surfactant in Water) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h agitation) prep->equilibrate separate Separate Undissolved Solid (Filtration/Centrifugation) equilibrate->separate analyze Analyze Surfactant Concentration in Supernatant (e.g., HPLC) separate->analyze end End analyze->end

References

Triethylene Glycol Monododecyl Ether: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for triethylene glycol monododecyl ether (CAS 3055-94-5), a non-ionic surfactant commonly utilized in various scientific and pharmaceutical applications. This document synthesizes available data from multiple safety data sheets (SDS) and scientific resources to present a clear and concise summary of its properties, hazards, and handling procedures. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid or a white to almost white solid, depending on the ambient temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C18H38O4[1]
Molecular Weight 318.492 g/mol [2]
CAS Number 3055-94-5[1][3]
EC Number 221-280-2[1][3]
Physical State Liquid or Solid[1]
Appearance Clear, Colorless to Almost Colorless[1]
Odor No data available[1]
Melting/Freezing Point 16 - 17.0 °C[4]
Boiling Point 181-183 °C @ 1 Torr; 412.0±25.0 °C at 760 mmHg[2][4]
Flash Point 202.9±23.2 °C[2]
Density 0.950 g/cm³ @ 40 °C; 0.9±0.1 g/cm3 [2][4]
Vapor Pressure 0.0±2.2 mmHg at 25°C[2]
Solubility in Water No data available
LogP (Octanol/Water) 4.33[2]
Stability Stable under proper conditions. Combustible.[2][5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation (Category 2).[3] One source also indicates it may cause serious eye damage (Category 1).[6]

Signal Word: Warning[3]

Hazard Statement:

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The following diagram illustrates the general GHS hazard communication workflow.

GHS Hazard Communication Workflow cluster_0 Hazard Identification & Classification cluster_1 Hazard Communication Substance Substance Hazard_Classification Hazard Classification (e.g., Eye Irritation Cat. 2) Substance->Hazard_Classification Evaluation of Data Label_Elements Pictogram Signal Word Hazard Statements Precautionary Statements Hazard_Classification->Label_Elements Assign SDS Safety Data Sheet (SDS) Hazard_Classification->SDS Document in Section 2

GHS Hazard Communication Workflow

Toxicological Information

Limited quantitative toxicological data is available for this compound. Many safety data sheets report "no data available" for acute toxicity endpoints.[1][3] For the related compound, triethylene glycol, more extensive data exists. It is crucial to note that the following data is for triethylene glycol and should be used for informational purposes only, as the toxicological properties of this compound may differ.

Table 2: Acute Toxicity Data for Triethylene Glycol

EndpointSpeciesRouteValueReference(s)
LD50RatOral17,000 mg/kg[7]
LD50MouseOral20,000 mg/kg
LD50RabbitOral8,400 mg/kg
LD50RabbitDermal>20 mL/kg

One study mentions a DNA inhibition test for this compound in guinea pig kidney cells at a dose of 10 µmol/L.[2]

Experimental Protocols for Key Toxicity Tests

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the safety of chemical substances. The following sections detail the methodologies for key toxicological evaluations.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[8]

Methodology:

  • Sighting Study: A single animal (typically a female rat) is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[9]

  • Main Study: Groups of animals of a single sex are dosed in a stepwise procedure using fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[8] The substance is administered as a single oral dose via gavage.[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.[8]

OECD 420 Workflow Start Start Sighting_Study Sighting Study (Single Animal) Start->Sighting_Study Select_Dose Select Starting Dose for Main Study Sighting_Study->Select_Dose Main_Study Main Study (Groups of Animals at Fixed Doses) Select_Dose->Main_Study Observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Main_Study->Observation Necropsy Gross Necropsy Observation->Necropsy End End Necropsy->End

OECD 420 Acute Oral Toxicity Workflow
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[5]

Methodology:

  • Application: A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[5] The area is covered with a gauze patch.[11]

  • Exposure: The exposure period is typically 4 hours.[5]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[5]

  • Scoring: The severity of the skin reactions is scored to determine the irritation potential.[12]

OECD 404 Workflow Start Start Preparation Prepare Animal Skin (Albino Rabbit) Start->Preparation Application Apply Test Substance (0.5 mL or 0.5 g) to a ~6 cm² Area Preparation->Application Exposure Cover with Gauze Patch for 4 Hours Application->Exposure Observation Observe for Erythema and Edema at 1, 24, 48, 72 hours, and up to 14 days Exposure->Observation Scoring Score Skin Reactions Observation->Scoring End End Scoring->End

OECD 404 Dermal Irritation Workflow
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test determines the potential of a substance to cause eye irritation or corrosion.[7]

Methodology:

  • Initial Test: A single dose of the test substance is applied into the conjunctival sac of one eye of a single albino rabbit. The other eye serves as a control.[7]

  • Observation: The eye is examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[7] The observation period can extend up to 21 days to assess reversibility.[4]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[7]

  • Scoring: The ocular lesions are scored to classify the irritation potential.[4]

OECD 405 Workflow Start Start Initial_Test Initial Test: Apply Substance to One Eye of a Single Albino Rabbit Start->Initial_Test Observation_Initial Observe at 1, 24, 48, 72 hours (Cornea, Iris, Conjunctiva) Initial_Test->Observation_Initial Decision Corrosive or Severe Irritant? Observation_Initial->Decision Confirmatory_Test Confirmatory Test (up to 2 additional animals) Decision->Confirmatory_Test No End End Decision->End Yes Observation_Confirm Observe and Score Ocular Lesions Confirmatory_Test->Observation_Confirm Observation_Confirm->End

OECD 405 Eye Irritation Workflow

Ecological Information

Data on the ecotoxicity of this compound is limited, with many sources indicating no available data for toxicity to fish, daphnia, and algae.[1][13] Information on persistence, degradability, and bioaccumulative potential is also largely unavailable.[1][13] One study investigated the biodegradation of this compound under OECD Screening Test 301E conditions.[14]

For the related compound, triethylene glycol , some ecotoxicity data is available, as shown in Table 3. It is generally considered to have low toxicity to aquatic organisms.[15][16]

Table 3: Ecotoxicity Data for Triethylene Glycol

TestSpeciesEndpointValueReference(s)
Acute ToxicityBluegill sunfish (Lepomis macrochirus)LC50 (96h)> 10,000 ppm[15]
Acute ToxicityFathead minnow (Pimephales promelas)LC50 (96h)59,900 - 77,400 ppm[15]
Acute ToxicitySheepshead minnow (Cyprinodon variegatus)LC50 (96h)48,000 ppm[15]
Acute ToxicityMysid shrimp (Mysidopsis bahia)LC50 (96h)11,000 ppm[15]

Handling, Storage, and First Aid

Handling:

  • Handle in a well-ventilated area.[1]

  • Wear suitable protective equipment, including gloves and safety glasses.[1][3] A face shield may be required in some situations.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and face thoroughly after handling.[1]

Storage:

  • Keep container tightly closed.[1]

  • Store in a cool, dark, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as oxidizing agents.[1]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Dry chemical, foam, carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Water may scatter and spread the fire.[1]

  • Hazardous Combustion Products: Carbon dioxide, Carbon monoxide.[1]

Accidental Release:

  • Wear personal protective equipment.[3]

  • Ensure adequate ventilation.[3]

  • Absorb spilled material with a suitable absorbent (e.g., sand, earth, sawdust).[1]

  • For large spills, contain the spill by bunding.[1]

  • Dispose of the collected material in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a widely used non-ionic surfactant with a primary hazard of causing serious eye irritation. While comprehensive toxicological data for this specific compound is limited, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment, is essential to minimize exposure and ensure safe handling. The information provided in this guide, including the summarized data and standardized experimental protocols, serves as a valuable resource for professionals working with this chemical, promoting a culture of safety and informed research. It is always recommended to consult the most recent and specific Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to the Handling and Storage of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the handling, storage, and safety considerations for triethylene glycol monododecyl ether. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this non-ionic surfactant.

Physicochemical Properties

This compound is a non-ionic surfactant used in a variety of applications, including as a detergent, emulsifier, and as a component in drug delivery systems.[1] Its amphiphilic nature, with a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to form micelles in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethanol, Lauryltriglycol ether, C12E3[2][3]
CAS Number 3055-94-5[4]
Molecular Formula C18H38O4[2]
Molecular Weight 318.49 g/mol [2]
Appearance Colorless to almost colorless liquid; may be solid at room temperature.[4][5]
Melting/Freezing Point 16-17 °C[5]
Boiling Point 181-183 °C at 1 Torr[6]
Density Approximately 0.950 g/cm³ at 40 °C[6]
Solubility Miscible with water. Soluble in ethanol, acetone, and other organic solvents.[7]

Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety.

General Handling Precautions
  • Ventilation: Handle in a well-ventilated area to avoid the inhalation of vapors or mists.[2]

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[2]

  • Hygiene: Wash hands thoroughly after handling.[5]

  • Ignition Sources: Keep away from heat and sources of ignition.[2]

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

PPE TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Lab coat or other protective clothing.[2][5]
Respiratory Protection Not typically required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[2][5]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Recommended Storage Conditions
  • Container: Store in a tightly closed container.[2]

  • Location: Keep in a cool, dry, and well-ventilated place.[2]

  • Incompatible Materials: Store away from strong oxidizing agents.[4] Glycol ethers may also react with aluminum.[7]

  • Light: Protect from direct sunlight.

Stability and Degradation

This compound is generally stable under recommended storage conditions.[4] However, like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[7]

Thermal degradation of the parent compound, triethylene glycol, in the presence of oxygen can lead to the formation of smaller glycols (diethylene glycol and monoethylene glycol), organic acids (formic, acetic, glycolic), and aldehydes.[8][9]

Experimental Protocols

Protocol for Peroxide Detection in this compound

Given its ether linkages, it is prudent to periodically test for the presence of peroxides, especially for older containers or material that has been exposed to air.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional)

  • Small test tube or vial

Procedure:

  • In a well-ventilated fume hood, add approximately 1 mL of this compound to a test tube.

  • Prepare a fresh 10% (w/v) solution of potassium iodide in water.

  • Add 1 mL of the 10% KI solution and a few drops of glacial acetic acid to the test tube containing the ether.

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the layers to separate.

  • Observation: A yellow to brown color in the aqueous (bottom) layer indicates the presence of peroxides. A darker color signifies a higher concentration. If the result is faint, a few drops of starch solution can be added; a blue-black color confirms the presence of iodine, and therefore peroxides.

Protocol for Preparation of a Nanoparticle Formulation

This protocol provides a general method for preparing drug-loaded nanoparticles using this compound as a surfactant.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Biodegradable polymer (e.g., PLGA)

  • This compound

  • Organic solvent (e.g., acetone, dichloromethane)

  • Purified water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the API and the polymer in the chosen organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound at the desired concentration.

  • Emulsification: Slowly add the organic phase to the aqueous phase while stirring.

  • Sonication/Homogenization: Subject the mixture to high-energy emulsification using a probe sonicator or a high-speed homogenizer to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Characterization: Analyze the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Applications in Drug Development

This compound is utilized in drug development primarily for its surfactant properties and as a component in advanced drug delivery systems.

Non-ionic Surfactant in Formulations

As a non-ionic surfactant, it can be used to:

  • Increase the solubility of poorly water-soluble drugs.

  • Improve the stability of emulsions and suspensions.

  • Act as a wetting agent in solid dosage forms.

PROTAC Linker

This compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][10] PROTACs are bifunctional molecules that induce the degradation of target proteins.[2] The linker connects the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand.[2]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Binder Linker E3 Ligase Binder TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Figure 1: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Histamine (B1213489) Release from Mast Cells

Some studies have shown that this compound can induce the release of histamine from mast cells.[5][11] This property may have implications for its use in certain drug delivery applications or as a research tool to study mast cell degranulation. The exact signaling pathway for non-ionic surfactant-induced degranulation is a subject of ongoing research, but it is generally considered a non-IgE mediated process.

Safety and Hazard Information

GHS Classification
  • Eye Irritation: Category 2A. Causes serious eye irritation.[3]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteProcedureSource(s)
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: A heavy water stream may spread the fire.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE.

  • Contain the spill with inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable container for disposal.

Visual Guides for Handling and Safety

Safe_Handling_Workflow Start Start: Handling Triethylene Glycol Monododecyl Ether AssessRisks Assess Risks and Review SDS Start->AssessRisks DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessRisks->DonPPE WorkInVentilatedArea Work in a Well-Ventilated Area (e.g., Fume Hood) DonPPE->WorkInVentilatedArea DispenseChemical Dispense Chemical Carefully WorkInVentilatedArea->DispenseChemical PerformExperiment Perform Experiment DispenseChemical->PerformExperiment CleanUp Clean Up Work Area and Decontaminate PerformExperiment->CleanUp DisposeWaste Dispose of Waste Properly CleanUp->DisposeWaste RemovePPE Remove and Store/Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands End End WashHands->End

Figure 2: Safe handling workflow for this compound.

Peroxide_Management Start Container of Triethylene Glycol Monododecyl Ether CheckDate Check 'Date Opened' and 'Last Tested' Start->CheckDate IsOld Is container old or last tested > 6 months ago? CheckDate->IsOld TestForPeroxides Test for Peroxides (e.g., KI or test strip method) IsOld->TestForPeroxides Yes SafeToUse Safe to Use. Update 'Last Tested' date. IsOld->SafeToUse No PeroxidesPresent Peroxides Detected? TestForPeroxides->PeroxidesPresent PeroxidesPresent->SafeToUse No HighPeroxides High Level of Peroxides or Crystals Present? PeroxidesPresent->HighPeroxides Yes Decontaminate Decontaminate with a reducing agent (e.g., ferrous sulfate) or dispose of as hazardous waste. HighPeroxides->Decontaminate No DoNotMove Do NOT Move Container. Contact EHS for disposal. HighPeroxides->DoNotMove Yes

Figure 3: Decision tree for peroxide management.

References

triethylene glycol monododecyl ether for research use only

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triethylene Glycol Monododecyl Ether for Research Use

Introduction

This compound, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name, Laureth-3, is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family.[1] Its amphiphilic nature, consisting of a hydrophilic triethylene glycol head and a hydrophobic dodecyl (lauryl) tail, makes it a versatile molecule for a wide range of research applications.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, key research applications, representative experimental protocols, and safety guidelines for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its function as a surfactant and its application in various experimental systems. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 3055-94-5 [2][3][4]
Molecular Formula C₁₈H₃₈O₄ [1][2][4]
Molecular Weight 318.49 g/mol [2][4]
Synonyms Laureth-3, C12E3, Dodecyl triethylene glycol ether [1][5]
Physical Form Solid or clear, colorless liquid [2][6]
Melting Point 16 - 17 °C [3][6]
Boiling Point 181-183 °C at 1 Torr [3]
Density 0.950 g/cm³ at 40 °C [3]
Enthalpy of Vaporization 102.7 kJ/mol at 490 K [4]
Critical Micelle Conc. (CMC) 0.058 mM (in water at 25°C)

| Hydrophilic-Lipophilic Balance (HLB) | ~9.4 (Calculated using Griffin's Method) |[7] |

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic.[7] For non-ionic surfactants, it is calculated using Griffin's method: HLB = 20 * (Molecular mass of hydrophilic part / Total molecular mass).[7] An HLB of approximately 9.4 positions this compound as a good wetting and spreading agent and an effective oil-in-water (O/W) emulsifier.[7]

Table 2: General HLB Scale and Surfactant Function

HLB Value Application
3 - 6 Water-in-Oil (W/O) emulsifier
7 - 9 Wetting and spreading agent
8 - 16 Oil-in-Water (O/W) emulsifier
13 - 16 Detergent
16 - 18 Solubilizer or hydrotrope

Source:[7]

Key Research Applications

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Surfactant Properties and Micelle Formation

As a surfactant, this compound lowers the surface tension between two liquids or between a liquid and a solid. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles.[8] This process sequesters the hydrophobic tails from the water, creating a hydrophobic core within a hydrophilic shell, which can be used to solubilize non-polar substances.

Diagram of C12E3 monomer and micelle formation.
Application in Targeted Protein Degradation (PROTACs)

A significant modern application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. In this context, the triethylene glycol moiety serves as a flexible, hydrophilic linker connecting a ligand that binds to the target protein (the "warhead") to another ligand that recruits an E3 ubiquitin ligase.[9] This proximity forces the ubiquitination of the target protein, marking it for destruction by the proteasome.[9]

G cluster_protac TP Target Protein Ub Ubiquitin Proteasome 26S Proteasome TP->Proteasome Enters PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase E3->TP Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades to Warhead Warhead Warhead->TP Binds Linker C12E3 Linker Warhead->Linker E3_Ligand E3 Ligand Linker->E3_Ligand E3_Ligand->E3 Recruits

Signaling pathway of a PROTAC utilizing a C12E3 linker.
Other Research Applications

  • Membrane Biology: It has been used to study the sodium current of the squid giant axon, indicating its utility in modulating ion channel activity.

  • Cellular Assays: It is known to effectively release histamine (B1213489) from the cell granules of rat peritoneal mast cells, making it a useful reagent in studies of cellular degranulation and allergic responses.[10]

  • Formulation Science: In drug development, it can act as a solubilizer or emulsifier to enhance the solubility and bioavailability of poorly soluble drug candidates.[11]

Experimental Protocols

Detailed experimental protocols are highly specific to the application. The following sections provide a generalized procedure for solution preparation and an illustrative workflow for its use in PROTAC synthesis.

General Protocol for Aqueous Solution Preparation
  • Calculate Mass: Determine the mass of this compound required to achieve the desired molar concentration for a given volume of solvent (e.g., ultrapure water, PBS).

    • Mass (g) = Molar Conc. (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weighing: As the melting point is near room temperature (16-17 °C), the compound may be a solid or a viscous liquid.[3][6] If solid, weigh it directly. If liquid, warm the container gently to ensure homogeneity before weighing or pipetting by mass.

  • Dissolution: Add the weighed compound to the desired volume of solvent in an appropriate container.

  • Mixing: Stir the solution using a magnetic stirrer. Gentle heating (e.g., to 30-40 °C) may be applied to facilitate dissolution, especially for concentrations well above the CMC.

  • Storage: Store the stock solution in a tightly sealed container. For long-term storage, refrigeration may be appropriate, though the solution should be brought to room temperature and checked for clarity before use.

Illustrative Workflow for PROTAC Synthesis

This workflow outlines the key steps in synthesizing a PROTAC using this compound as a linker. The specific chemical reactions (e.g., click chemistry, amide coupling) will depend on the functional groups appended to the linker, warhead, and E3 ligand.

G start 1. Acquire/Synthesize Warhead & E3 Ligand step3 3. First Conjugation (e.g., Linker + Warhead) start->step3 step2 2. Functionalize C12E3 Linker (e.g., add terminal azide/alkyne) step2->step3 step4 4. Intermediate Purification (e.g., Column Chromatography) step3->step4 step5 5. Second Conjugation (e.g., Intermediate + E3 Ligand) step4->step5 step6 6. Final Purification (e.g., Preparative HPLC) step5->step6 step7 7. Characterization (e.g., NMR, Mass Spectrometry) step6->step7 end_node Final PROTAC Molecule step7->end_node

Experimental workflow for a typical PROTAC synthesis.

Safety and Handling

While some safety data sheets indicate that this compound is not classified as a hazardous substance, it is crucial to follow good laboratory practices.[6][12]

Table 3: Safety and Handling Guidelines

Aspect Recommendation Reference
Handling Use in a well-ventilated area. Avoid breathing mist or vapors. Avoid contact with skin and eyes. [6][13]
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][13]
Storage Keep container tightly closed. Store in a cool, dark place away from strong oxidizing agents. [6]
Spill Absorb with liquid-binding material (e.g., sand, vermiculite). Evacuate personnel to a safe area if the spill is large. [13][14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6][13]
First Aid (Skin) Wash with plenty of soap and water. [13]
Incompatibility Strong oxidizing agents. [2]

| Fire | Combustible. Use dry chemical, CO₂, water spray, or alcohol-resistant foam. |[2] |

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[6][13]

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Triethylene Glycol Monododecyl Ether (C12E3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known as C12E3, is a non-ionic detergent belonging to the polyoxyethylene alkyl ether class. These detergents are widely utilized in the solubilization and purification of integral membrane proteins. Their amphipathic nature, with a hydrophilic polyethylene (B3416737) glycol headgroup and a hydrophobic alkyl tail, allows them to disrupt the lipid bilayer and form mixed micelles with membrane proteins, thereby extracting them into a soluble form. The choice of detergent is critical for maintaining the structural integrity and functional activity of the extracted protein. C12E3, with its specific hydrophilic-lipophilic balance, offers a potentially milder alternative to harsher ionic detergents, which can often lead to protein denaturation.

These application notes provide a comprehensive guide to the use of C12E3 for membrane protein extraction, including its physicochemical properties, protocols for solubilization and purification, and a comparative analysis with other commonly used detergents.

Physicochemical Properties of this compound (C12E3)

Understanding the properties of C12E3 is crucial for designing effective extraction protocols. The key parameter for any detergent is its Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization, the detergent concentration must be significantly above its CMC.

Table 1: Physicochemical Properties of C12E3 and Comparison with Other Common Detergents

DetergentChemical NameTypeMolecular Weight ( g/mol )CMC (mM)Aggregation Number
C12E3 This compound Non-ionic 318.5 ~0.06 ~120
C12E8Octaethylene glycol monododecyl etherNon-ionic538.80.07-0.1120-140
DDMn-Dodecyl-β-D-maltosideNon-ionic510.60.1798-147
LDAOLauryldimethylamine-N-oxideZwitterionic229.41-275-98
Triton X-100Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl etherNon-ionic~6250.2-0.9100-155
CHAPS3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateZwitterionic614.96-104-14

Note: The exact CMC and aggregation number for C12E3 can vary depending on buffer conditions (e.g., ionic strength, pH, and temperature). The provided values are estimates based on related compounds and should be experimentally determined for precise applications.

Experimental Protocols

Protocol 1: Screening for Optimal C12E3 Concentration for Membrane Protein Solubilization

This protocol outlines a method to determine the optimal concentration of C12E3 for solubilizing a target membrane protein from a cell membrane preparation.

Materials:

  • Cell paste or isolated membrane fraction containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • C12E3 stock solution (e.g., 10% w/v in Lysis Buffer)

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation: Start with a crude membrane fraction isolated from your cell or tissue of interest. If starting from whole cells, perform cell lysis and ultracentrifugation to pellet the membranes.

  • Aliquoting: Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of approximately 5-10 mg/mL. Aliquot 100 µL of the membrane suspension into several microcentrifuge tubes.

  • Detergent Addition: Prepare a series of C12E3 concentrations in the aliquoted membrane suspensions. For example, create a dilution series to achieve final C12E3 concentrations of 0.1%, 0.2%, 0.5%, 1.0%, and 2.0% (w/v). Ensure the final volume is the same in all tubes by adding Lysis Buffer.

  • Solubilization: Incubate the tubes on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane material.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze both the supernatant and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting using an antibody specific to your target protein.

  • Determination of Optimal Concentration: The optimal C12E3 concentration is the lowest concentration that effectively solubilizes the target protein, as indicated by its presence in the supernatant and absence in the pellet.

Protocol 2: Large-Scale Membrane Protein Extraction and Purification using C12E3

Once the optimal C12E3 concentration is determined, this protocol can be used for larger-scale extraction and subsequent purification.

Materials:

  • Cell paste or isolated membrane fraction

  • Solubilization Buffer (Lysis Buffer containing the optimal concentration of C12E3)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% C12E3)

  • Elution Buffer (composition depends on the purification method, e.g., high imidazole (B134444) for His-tagged proteins, containing 0.05% C12E3)

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Solubilization: Resuspend the cell paste or membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove unsolubilized material.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. The presence of a low concentration of C12E3 in the wash and elution buffers is crucial to maintain the solubility of the target protein.

  • Elution: Elute the target protein using the appropriate Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

Visualizations

Experimental Workflow for Membrane Protein Extraction

experimental_workflow start Cell Culture / Tissue cell_lysis Cell Lysis & Homogenization start->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilization Solubilization with C12E3 membrane_isolation->solubilization Add C12E3 > CMC clarification Clarification (Ultracentrifugation) solubilization->clarification purification Affinity Chromatography clarification->purification Soluble Fraction analysis Analysis (SDS-PAGE, Western Blot) purification->analysis end Purified Membrane Protein analysis->end detergent_properties detergent Detergent Properties cmc Critical Micelle Concentration (CMC) detergent->cmc agg_number Aggregation Number detergent->agg_number hlb Hydrophilic-Lipophilic Balance detergent->hlb solubilization Effective Solubilization cmc->solubilization Concentration > CMC stability Protein Stability agg_number->stability hlb->stability solubilization->stability Maintains Native Conformation

Application Notes and Protocols for Cell Lysis using Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known as C12E3, is a non-ionic detergent widely utilized in biochemical and drug development research for the gentle and effective lysis of cells to extract proteins, particularly membrane-associated proteins. Its non-denaturing properties are crucial for preserving the native structure and function of proteins, making it an ideal choice for downstream applications that require biologically active molecules.[1][2] This document provides detailed protocols and application notes for the use of this compound in cell lysis procedures.

Detergents are essential for disrupting the lipid bilayer of cell membranes to release intracellular contents.[3] Non-ionic detergents like this compound are considered mild and are effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, thus preserving the protein's native state.[4] The mechanism of action involves the insertion of the detergent's hydrophobic tail into the cell membrane's lipid bilayer, which leads to the solubilization of membrane components and eventual cell lysis at concentrations above the detergent's critical micelle concentration (CMC).[2]

Key Properties of this compound

Understanding the physicochemical properties of a detergent is crucial for optimizing its use in cell lysis.

PropertyValueReference
Chemical Formula C₁₈H₃₈O₄
Molecular Weight 318.49 g/mol
Type Non-ionic[1]
Critical Micelle Concentration (CMC) Approximately 0.065 mM[5]

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For effective cell lysis and protein solubilization, the working concentration of the detergent should be above its CMC.[2]

Experimental Protocols

Preparation of Lysis Buffer

A well-formulated lysis buffer is critical for successful protein extraction. The following is a recommended starting point for a lysis buffer incorporating this compound. Optimization may be required depending on the cell type and the specific protein of interest.

Recommended Lysis Buffer Composition:

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.41 M50 mMBuffering agent to maintain pH
NaCl5 M150 mMTo maintain ionic strength
EDTA0.5 M1 mMChelates divalent cations, inhibits metalloproteases
This compound10% (w/v)0.5 - 1.0% (w/v)Lysis of cell membranes
Protease Inhibitor Cocktail100x1xPrevents protein degradation
Phosphatase Inhibitor Cocktail100x1xPrevents dephosphorylation of proteins (optional)

Note: Always add protease and phosphatase inhibitors to the lysis buffer immediately before use to ensure their effectiveness.

Cell Lysis Protocol for Adherent Mammalian Cells

This protocol is a general guideline for the lysis of adherent mammalian cells.

  • Cell Culture: Grow adherent cells in appropriate culture vessels to 70-80% confluency.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer containing this compound to the cells. A general guideline is to use 1 mL of lysis buffer per 10 cm diameter dish.

  • Incubation: Incubate the culture vessel on ice for 15-30 minutes with gentle rocking.

  • Cell Scraping: Scrape the adherent cells from the surface of the culture vessel using a cell scraper.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Storage: Store the protein lysate at -80°C for long-term use.

Cell Lysis Protocol for Suspension Mammalian Cells
  • Cell Harvesting: Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing this compound.

  • Incubation: Incubate the tube on ice for 15-30 minutes with gentle mixing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.

  • Storage: Store the protein lysate at -80°C.

Downstream Application Compatibility

The mild, non-denaturing nature of this compound makes it compatible with a variety of downstream applications.

ApplicationCompatibility Notes
Western Blotting Excellent. The non-denaturing properties help maintain protein epitopes for antibody recognition.[6]
ELISA Good. Minimal interference with antibody-antigen binding.[7] It is advisable to include a small percentage of a non-ionic detergent like Tween 20 in wash buffers to reduce non-specific binding.
Immunoprecipitation Excellent. Preserves protein-protein interactions necessary for co-immunoprecipitation.
Enzyme Activity Assays Good. The gentle lysis helps to maintain the enzymatic activity of the extracted proteins.
Mass Spectrometry Compatible, but detergent removal is often recommended to avoid interference with ionization and analysis.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published in direct comparison to other detergents, the following table provides a general comparison of expected protein yields and lysis efficiencies for non-ionic detergents.

DetergentTypical Working ConcentrationExpected Protein Yield (from 10^7 cells)Lysis EfficiencyKey Characteristics
This compound 0.5 - 1.0% (w/v)1-3 mgHighMild, non-denaturing, good for membrane proteins.
Triton X-100 0.1 - 1.0% (v/v)1-3 mgHighCommonly used, mild, non-denaturing.
NP-40 0.1 - 1.0% (v/v)1-3 mgHighSimilar to Triton X-100, effective for cytoplasmic proteins.[2]

Protein yields can vary significantly depending on the cell type and expression levels of the protein of interest.

Experimental Workflow and Signaling Pathway Diagrams

Cell Lysis and Protein Extraction Workflow

The following diagram illustrates the general workflow for cell lysis and protein extraction using this compound.

G cluster_start Cell Preparation cluster_lysis Lysis cluster_extraction Protein Extraction cluster_downstream Downstream Applications start_adherent Adherent Cells wash Wash with PBS start_adherent->wash start_suspension Suspension Cells start_suspension->wash add_lysis_buffer Add C12E3 Lysis Buffer wash->add_lysis_buffer incubate Incubate on Ice add_lysis_buffer->incubate scrape Scrape Cells (Adherent) incubate->scrape for adherent cells centrifuge Centrifuge scrape->centrifuge collect Collect Supernatant centrifuge->collect quantify Protein Quantification collect->quantify analysis Western Blot, ELISA, IP, etc. quantify->analysis

Cell Lysis and Protein Extraction Workflow
Example Signaling Pathway: EGFR Signaling

Proteins extracted using this compound can be used to study various cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and survival, and its components are often studied using protein analysis techniques.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis

Simplified EGFR Signaling Pathway

References

Application Notes and Protocols for Triethylene Glycol Monododecyl Ether in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether (C12E3) is a non-ionic surfactant with applications in various fields, including its emerging role in advanced drug delivery systems. Its amphiphilic nature, characterized by a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to function as an emulsifier, solubilizer, and penetration enhancer. These properties make it a valuable excipient in the formulation of nanoemulsions, micelles, and topical drug delivery systems, aiming to improve the solubility, stability, and bioavailability of therapeutic agents. This document provides an overview of its applications, along with detailed protocols for the formulation and characterization of drug delivery systems incorporating this versatile surfactant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding its behavior in aqueous and non-aqueous environments and for designing effective drug delivery systems.

PropertyValueReference
Molecular Formula C18H38O4[1]
Molecular Weight 318.49 g/mol [1]
Appearance Solid at room temperature[2]
Melting Point 16.5-17.0 °C[3]
Boiling Point 181-183 °C @ 1 Torr[3]
Density 0.950 g/cm³ @ 40 °C[3]
Critical Micelle Concentration (CMC) 7 x 10^-5 M (for the related C12E5)[4]

Note: The CMC value provided is for Pentaethylene glycol monododecyl ether (C12E5), a structurally similar surfactant. The CMC of C12E3 is expected to be in a similar range.

Applications in Drug Delivery Systems

This compound's primary functions in drug delivery include acting as a surfactant in nanoformulations and as a penetration enhancer in topical and transdermal systems.

Nanoemulsions and Micelles

As a non-ionic surfactant, this compound can be employed to formulate oil-in-water (o/w) nanoemulsions and polymeric micelles. These nanocarriers are designed to encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[5] The hydrophilic poly(ethylene glycol) (PEG) portion of the molecule can also contribute to steric stabilization, potentially prolonging circulation time in vivo.[6]

Transdermal Drug Delivery

In topical and transdermal formulations, this compound can act as a chemical penetration enhancer. It is hypothesized to increase drug permeation through the stratum corneum, the primary barrier of the skin, by disrupting the highly ordered lipid structure.[7][8] This facilitates the passage of drug molecules into the deeper layers of the skin and systemic circulation.[9]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of drug delivery systems that could incorporate this compound. Researchers should optimize these protocols based on the specific drug and desired formulation characteristics.

Protocol 1: Preparation of a Drug-Loaded Nanoemulsion by High-Energy Homogenization

This protocol describes the formulation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenizer.

Materials:

  • Drug of interest

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • This compound (as surfactant)

  • Co-surfactant (e.g., ethanol, propylene (B89431) glycol) (optional)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline)

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Preparation of the Oil Phase: Dissolve the desired amount of the active drug in the selected oil phase. Gentle heating or sonication may be used to facilitate dissolution.

  • Preparation of the Aqueous Phase: Dissolve the this compound and any co-surfactant in the aqueous phase.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring at a high speed (e.g., using a magnetic stirrer or overhead stirrer) to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and at a defined pressure to reduce the droplet size to the nanometer range.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.

Protocol 2: Formulation of Polymeric Micelles using the Cosolvent Evaporation Method

This protocol outlines the preparation of drug-loaded polymeric micelles, where this compound could be a component of the amphiphilic block copolymer or used as a stabilizing surfactant.

Materials:

  • Amphiphilic block copolymer (e.g., a custom polymer containing a this compound segment)

  • Drug of interest

  • Volatile organic solvent (e.g., acetone, dichloromethane)[10]

  • Aqueous phase (e.g., deionized water)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve both the amphiphilic block copolymer and the drug in a suitable volatile organic solvent.[10]

  • Addition of Aqueous Phase: Slowly add the aqueous phase to the organic solution under constant stirring. This will induce the self-assembly of the block copolymers into micelles, encapsulating the drug within the hydrophobic core.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Purification: The resulting micellar solution can be filtered to remove any non-encapsulated drug aggregates. Dialysis may also be performed to remove any remaining free drug and solvent.

  • Characterization: Determine the micelle size, PDI, zeta potential, drug loading content (DLC), and drug loading efficiency (DLE).

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method to evaluate the release kinetics of a drug from a formulated nanocarrier.

Materials:

  • Drug-loaded nanoemulsion or micelle formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded formulation into a dialysis bag.

  • Release Study Setup: Suspend the sealed dialysis bag in a container with a defined volume of the release medium, maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. The data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11][12]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for drug delivery systems incorporating a surfactant with properties similar to this compound. These values are for illustrative purposes and will vary depending on the specific drug, formulation components, and processing parameters.

Table 1: Nanoemulsion Characterization

Formulation CodeSurfactant Conc. (%)Oil Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
NE-1510150 ± 5.20.15 ± 0.02-15.3 ± 1.192.5 ± 2.8
NE-21010120 ± 4.10.12 ± 0.01-18.7 ± 1.595.1 ± 1.9
NE-31015180 ± 6.50.21 ± 0.03-12.4 ± 0.989.3 ± 3.1

Table 2: Micelle Characterization

Formulation CodePolymer:Drug RatioDrug Loading Content (%)Drug Loading Efficiency (%)Micelle Size (nm)PDI
M-110:18.5 ± 0.785.2 ± 3.480 ± 3.30.18 ± 0.02
M-25:115.2 ± 1.176.0 ± 4.195 ± 4.80.22 ± 0.03
M-310:216.1 ± 1.380.5 ± 2.988 ± 3.90.19 ± 0.01

Visualizations

Experimental Workflow for Nanoemulsion Preparation and Characterization

Nanoemulsion_Workflow cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization cluster_evaluation Evaluation A Dissolve Drug in Oil Phase C Form Coarse Emulsion A->C B Dissolve Surfactant in Aqueous Phase B->C D High-Pressure Homogenization C->D E Particle Size & PDI D->E F Zeta Potential D->F G Encapsulation Efficiency D->G I Stability Studies E->I H In Vitro Drug Release G->H

Caption: Workflow for the preparation and evaluation of a drug-loaded nanoemulsion.

Mechanism of Transdermal Penetration Enhancement

Penetration_Enhancement cluster_skin Stratum Corneum cluster_delivery Drug Delivery Corneocytes Corneocytes Lipid_Bilayer Lipid Bilayer (Highly Ordered) Disrupted_Lipids Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Lipids becomes Drug Drug Molecule Drug->Disrupted_Lipids permeates through Enhancer Triethylene Glycol Monododecyl Ether Enhancer->Lipid_Bilayer interacts with Deeper_Tissues Deeper Skin Layers & Systemic Circulation Disrupted_Lipids->Deeper_Tissues allows passage to

Caption: Proposed mechanism of action for this compound as a transdermal penetration enhancer.

References

Application Notes and Protocols for Triethylene Glycol Monododecyl Ether (C12E3) in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known as C12E3, is a non-ionic detergent widely utilized in biochemical and drug development applications. Its amphipathic nature, possessing a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows for the effective disruption of lipid bilayers and the solubilization of membrane proteins while minimizing denaturation. This property makes it an invaluable tool for the extraction, purification, and characterization of integral membrane proteins and for various proteomic studies. Non-ionic detergents like C12E3 are favored for their mildness, which helps to preserve the native structure and function of proteins.[1]

Physicochemical Properties of this compound (C12E3)

The efficacy of a detergent in biochemical applications is largely determined by its physicochemical properties. These properties dictate the conditions under which the detergent will effectively solubilize membranes and stabilize proteins. The following table summarizes the key quantitative data for C12E3.

PropertyValueSignificance in Biochemical Applications
Molecular Weight 318.49 g/mol [2]Essential for calculating molar concentrations and detergent-to-protein ratios.
Critical Micelle Concentration (CMC) 0.052 mM (5.2 x 10⁻⁵ M) at 25°CThe concentration above which detergent monomers assemble into micelles. Solubilization of membrane proteins typically requires detergent concentrations significantly above the CMC.[1]
Aggregation Number (Nₐ) Not available, estimated based on similar detergentsThe average number of monomers in a micelle. This influences the size of the micelle and its interaction with proteins.
Hydrophile-Lipophile Balance (HLB) Not available, estimated to be in the detergent range (13-16)[3]A measure of the degree of hydrophilicity or lipophilicity of a surfactant. A higher HLB value indicates greater water solubility. The estimated value suggests C12E3 is an effective detergent.[3]

Applications in Biochemistry

This compound is a versatile tool in the biochemistry lab, primarily used for:

  • Solubilization and Purification of Membrane Proteins: C12E3 is effective at extracting membrane proteins from the lipid bilayer by forming mixed micelles with the protein and lipids. Its non-denaturing nature helps to maintain the protein's structural integrity and biological activity.

  • Cell Lysis: As a mild detergent, C12E3 can be used in lysis buffers to gently disrupt cell membranes and release intracellular contents without denaturing soluble proteins.

  • Sample Preparation for Electrophoresis: In techniques like two-dimensional (2D) gel electrophoresis, non-ionic detergents are crucial for solubilizing proteins and preventing aggregation during isoelectric focusing.

Experimental Protocols

Protocol 1: Solubilization of Integral Membrane Proteins

This protocol provides a general framework for the solubilization of integral membrane proteins from a prepared membrane fraction. The optimal detergent-to-protein ratio and incubation time should be determined empirically for each specific protein.

Materials:

  • Isolated membrane fraction containing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% glycerol

  • This compound (C12E3) stock solution (e.g., 10% w/v)

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Determine Protein Concentration: Measure the total protein concentration of your isolated membrane fraction.

  • Prepare Solubilization Mix:

    • In a microcentrifuge tube, combine the membrane fraction with the Solubilization Buffer.

    • Add protease inhibitors to the recommended concentration.

    • Add C12E3 to a final concentration that is significantly above its CMC (e.g., 1-2% w/v). A good starting point is a detergent-to-protein mass ratio of 4:1.[4]

  • Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing: The solubilized protein is now ready for purification techniques such as affinity chromatography or size-exclusion chromatography. Ensure that all subsequent buffers contain C12E3 at a concentration above its CMC to maintain protein solubility.

Workflow for Membrane Protein Solubilization:

Workflow for Membrane Protein Solubilization using C12E3.
Protocol 2: Cell Lysis for Extraction of Soluble Proteins

This protocol is suitable for the gentle lysis of cultured mammalian cells to extract cytoplasmic proteins.

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS)

  • C12E3 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound (C12E3)

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a small volume of C12E3 Lysis Buffer and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), wash once with ice-cold PBS, and resuspend the cell pellet in C12E3 Lysis Buffer.

  • Lysis:

    • Add protease inhibitors to the cell suspension.

    • Incubate on ice for 20-30 minutes with occasional gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable assay (e.g., BCA assay). The lysate is now ready for downstream applications like Western blotting or immunoprecipitation.

Protocol 3: Sample Preparation for Two-Dimensional (2D) Gel Electrophoresis

This protocol describes the preparation of a protein sample for isoelectric focusing (IEF), the first dimension of 2D electrophoresis.

Materials:

  • Protein sample (e.g., cell lysate, tissue homogenate)

  • 2D Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2-4% (w/v) CHAPS or a non-ionic detergent like C12E3, 50 mM DTT, 0.2% (v/v) carrier ampholytes

  • Acetone (B3395972) (pre-chilled to -20°C)

  • Microcentrifuge

Procedure:

  • Protein Precipitation (Optional but Recommended):

    • To concentrate the sample and remove interfering substances, add four volumes of cold acetone to your protein sample.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and air-dry the protein pellet.

  • Solubilization:

    • Resuspend the protein pellet in an appropriate volume of 2D Solubilization Buffer containing 2-4% C12E3. The final protein concentration should ideally be between 1-5 mg/mL.

    • Vortex thoroughly and incubate at room temperature for at least 1 hour with occasional mixing to ensure complete solubilization.

  • Clarification: Centrifuge the sample at 15,000 x g for 15 minutes at room temperature to pellet any insoluble material.

  • Sample Loading: The supernatant is now ready to be loaded onto an IPG strip for the first dimension of 2D electrophoresis.

Decision Logic for Using C12E3 in Protein Extraction:

Decision-making process for selecting C12E3 in protein extraction.

References

Application Notes and Protocols for Solubilizing Hydrophobic Proteins with Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known as C12E3, is a non-ionic detergent widely utilized in the solubilization and purification of hydrophobic proteins, particularly membrane proteins. Its amphipathic nature, with a hydrophilic triethylene glycol headgroup and a hydrophobic dodecyl tail, allows it to effectively disrupt lipid bilayers and form stable protein-detergent micelles. This process is crucial for extracting membrane proteins from their native environment, enabling their study in solution and facilitating downstream applications such as structural analysis, functional assays, and drug screening.

The selection of an appropriate detergent is a critical step in membrane protein research, as the detergent must not only efficiently solubilize the target protein but also maintain its native conformation and activity. C12E3 is considered a mild detergent, making it a suitable choice for sensitive proteins that may be denatured by harsher detergents.

Physicochemical Properties of this compound

Understanding the physicochemical properties of C12E3 is essential for optimizing solubilization protocols. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above its CMC.

PropertyValueConditions
Molecular Weight 318.49 g/mol
Critical Micelle Concentration (CMC) 0.09 mMIn aqueous solution at 25°C
Aggregation Number ~130
Micelle Molecular Weight ~41,400 Da

Experimental Protocols

I. General Protocol for Solubilization of Hydrophobic Proteins

This protocol provides a general framework for the solubilization of hydrophobic proteins from cellular membranes using this compound. Optimization of specific parameters, such as detergent concentration and incubation time, may be necessary for different target proteins.

Materials:

  • Cell paste or membrane fraction containing the target hydrophobic protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specified concentration of C12E3)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

  • Bradford assay reagent or other protein quantification method

Procedure:

  • Membrane Preparation:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a Dounce homogenizer or sonicator on ice.

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.

  • Solubilization:

    • Determine the total protein concentration of the membrane suspension using a Bradford assay or a similar method.

    • Add Solubilization Buffer to the membrane suspension to achieve the desired final C12E3 and protein concentrations. A typical starting point is a detergent-to-protein ratio of 10:1 (w/w).

    • Incubate the mixture on a rotator or with gentle stirring for 1-4 hours at 4°C.

  • Clarification:

    • Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized hydrophobic protein in C12E3 micelles.

  • Quantification of Solubilization Efficiency:

    • Determine the protein concentration of the supernatant (solubilized fraction).

    • Calculate the solubilization efficiency as: (Total protein in supernatant / Total protein in initial membrane suspension) x 100%.

II. Specific Protocol: Solubilization of Bacteriorhodopsin (bR) from Purple Membranes

This protocol details the solubilization of the model hydrophobic protein bacteriorhodopsin from the purple membranes of Halobacterium salinarum using C12E3.

Materials:

  • Isolated purple membranes from H. salinarum

  • Solubilization Buffer (20 mM phosphate (B84403) buffer, pH 6.8, containing a range of C12E3 concentrations)

  • Spectrophotometer

Procedure:

  • Preparation of Purple Membrane Suspension:

    • Resuspend a stock solution of purple membranes in the Solubilization Buffer without detergent to a final bR concentration of approximately 1 mg/mL.

  • Detergent Addition and Incubation:

    • Prepare a series of solubilization buffers with varying concentrations of C12E3 (e.g., 0.1% to 2.0% w/v).

    • Mix the purple membrane suspension with an equal volume of each C12E3-containing buffer.

    • Incubate the samples at room temperature with gentle agitation for 24 hours in the dark to prevent light-induced conformational changes in bR.

  • Assessment of Solubilization:

    • Measure the absorbance spectrum of each sample from 250 nm to 700 nm. The characteristic absorbance peak of bR is around 568 nm in its monomeric, solubilized state. In the native membrane, the peak is at 553 nm due to exciton (B1674681) coupling between chromophores.[1]

    • Successful solubilization is indicated by a shift in the absorbance maximum and a decrease in light scattering.

    • Centrifuge the samples at 100,000 x g for 1 hour at 20°C.

    • Measure the absorbance of the supernatant at the peak wavelength to quantify the amount of solubilized bR.

Quantitative Data for Bacteriorhodopsin Solubilization:

While a specific study detailing the quantitative solubilization efficiency of bacteriorhodopsin with C12E3 was not identified in the search, the general principle is to test a range of detergent concentrations to find the optimal condition that maximizes the yield of solubilized, stable protein. The efficiency can be determined by quantifying the protein in the supernatant after ultracentrifugation and comparing it to the initial amount in the membrane suspension.

Diagrams

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Bacteriorhodopsin is a microbial rhodopsin that functions as a light-driven proton pump. While it doesn't couple to G-proteins in the same way as eukaryotic GPCRs, its seven-transmembrane structure is a valuable model for understanding GPCRs, which are a major class of drug targets. The following diagram illustrates the general activation pathway of a typical GPCR.

GPCR_Signaling cluster_membrane Cell Membrane GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Conformational Change G_protein G-Protein (αβγ) GPCR_active->G_protein Activation Effector Effector Protein G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR_inactive Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow: Solubilization and Purification of a Hydrophobic Protein

The following diagram outlines the key steps in the experimental workflow for solubilizing and purifying a hydrophobic protein using this compound.

Solubilization_Workflow Start Cell Culture/ Tissue Homogenate Cell_Lysis Cell Lysis Start->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Solubilization Solubilization with C12E3 Membrane_Isolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Purification Purification (e.g., Affinity Chromatography) Clarification->Purification Analysis Analysis (SDS-PAGE, Functional Assays) Purification->Analysis

Caption: Workflow for hydrophobic protein solubilization and purification.

Logical Relationship: Detergent Action in Protein Solubilization

This diagram illustrates the logical steps of how a detergent like C12E3 solubilizes a membrane protein.

Detergent_Action Lipid_Bilayer Lipid Bilayer with Embedded Protein Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Detergent_Monomers Detergent Monomers (Below CMC) Detergent_Micelles Detergent Micelles (Above CMC) Detergent_Monomers->Detergent_Micelles Increase Concentration Detergent_Micelles->Membrane_Disruption Protein_Detergent_Micelle Protein-Detergent Mixed Micelle Membrane_Disruption->Protein_Detergent_Micelle

Caption: Mechanism of membrane protein solubilization by detergents.

Conclusion

This compound is a valuable tool for the solubilization of hydrophobic proteins. Its mild, non-ionic nature makes it particularly suitable for maintaining the structural and functional integrity of sensitive membrane proteins. The protocols provided here offer a starting point for the successful extraction and purification of these challenging targets. Researchers should note that optimization of detergent concentration, temperature, and incubation time is often necessary to achieve the best results for a specific protein of interest. Careful characterization of the solubilized protein is also crucial to ensure that it remains in a native-like state.

References

Application Notes: Triethylene Glycol Monododecyl Ether in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][] The linker is a critical component that significantly influences the PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[][4]

Triethylene glycol monododecyl ether is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[5][6] PEG linkers are widely employed in PROTAC design due to their advantageous properties, including enhanced hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules.[4] The flexibility and tunable length of PEG linkers also allow for the optimization of the spatial orientation of the two ligands, which is crucial for efficient ternary complex formation and subsequent protein degradation.[][7]

These application notes provide an overview of the role of triethylene glycol-based linkers in PROTACs, along with detailed protocols for key experiments to evaluate their efficacy.

Data Presentation

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
Molecular FormulaC18H38O4
Molecular Weight318.49 g/mol
LogP4.33
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count19

Table 2: Comparative Degradation Efficacy of Representative PROTACs with PEG Linkers [8][9]

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
Representative PROTAC 1BRD4VHLPEG-based2.297Mino
Representative PROTAC 2BRD4CRBNPEG-based~10>90HEK293
Representative PROTAC 3BTKVHLNon-covalent with PEG-like features2.297Mino

Note: The data in Table 2 is for illustrative purposes to show the typical efficacy of PROTACs containing PEG linkers. The exact DC50 and Dmax values are highly dependent on the specific target, E3 ligase, and cell line used.

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC (with Triethylene Glycol Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Treatment (with PROTAC) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry for DC50/Dmax) G->H

Caption: Western Blot Workflow.

Cell_Viability_Workflow Cell Viability Assay (MTT/MTS) Workflow A 1. Cell Seeding (96-well plate) B 2. PROTAC Treatment (Dose-response) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubation (Color development) D->E F 6. (MTT only) Add Solubilizing Agent E->F for MTT G 7. Measure Absorbance (Spectrophotometer) E->G F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Cell Viability Assay Workflow.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Triethylene Glycol-based Linker

This protocol provides a general procedure for the synthesis of a PROTAC molecule by conjugating a POI ligand and an E3 ligase ligand using a bifunctional triethylene glycol linker.[8][10]

Materials:

  • POI ligand with a suitable functional group (e.g., amine, alkyne, or azide)

  • E3 ligase ligand with a complementary functional group

  • Bifunctional triethylene glycol linker (e.g., amine-PEG3-acid, azide-PEG3-alkyne)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Copper(I) catalyst (for click chemistry, e.g., CuSO4 and sodium ascorbate)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

Amide Coupling:

  • Dissolve the POI ligand (1.0 eq) and the bifunctional triethylene glycol linker (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Repeat the coupling procedure to conjugate the E3 ligase ligand to the other end of the linker.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition):

  • Dissolve the azide-functionalized component (1.0 eq) and the alkyne-functionalized component (1.0 eq) in a mixture of t-BuOH and water.

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation [1][2][11]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTAC in fresh culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

    • Incubate for the desired time (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Add ECL substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for the loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[12][13]

Protocol 3: Cell Viability Assay (MTT Assay) [14][15]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC and a vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™ Assay) [16][17]

Materials:

  • Stable cell line co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • Opti-MEM® I Reduced Serum Medium

  • PROTAC stock solution (in DMSO)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the engineered cells in Opti-MEM®.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension.

  • PROTAC Treatment:

    • Dispense the cell suspension into the wells of a 96-well plate.

    • Add the PROTAC at various concentrations.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor and acceptor emission using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

References

Application Notes and Protocols: Triethylene Glycol Monododecyl Ether as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][2] The linker is a critical element that significantly influences the PROTAC's efficacy by affecting its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]

Linkers combining polyethylene (B3416737) glycol (PEG) and alkyl chains are frequently employed in PROTAC design.[2] PEG units, such as triethylene glycol, enhance hydrophilicity and solubility, which can improve the bioavailability of the often large and lipophilic PROTAC molecules.[3] Alkyl chains, on the other hand, can increase metabolic stability and improve cell membrane permeability.[][4]

This document provides detailed application notes and protocols for the conceptual use of a triethylene glycol monododecyl ether-based linker in the synthesis and evaluation of PROTACs. While this specific combination is presented as a model, the principles and methods described are broadly applicable to the design and assessment of PROTACs with PEG and alkyl chain-containing linkers.

Signaling Pathway of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Proposed Synthesis of a Bifunctional Linker from this compound

This compound is a commercially available starting material that can be chemically modified to create a bifunctional linker suitable for PROTAC synthesis. A plausible synthetic route involves the functionalization of the terminal hydroxyl group. The following is a proposed two-step synthesis to generate an amine-functionalized linker.

Step 1: Tosylation of this compound

The terminal hydroxyl group is first converted to a better leaving group, such as a tosylate.

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA) or pyridine (B92270), dichloromethane (B109758) (DCM).

  • Protocol:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) or pyridine (2 equivalents).

    • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the tosylated linker.

Step 2: Azide (B81097) Substitution and Reduction to Amine

The tosylate is then converted to an amine via an azide intermediate.

  • Materials: Tosylated linker from Step 1, sodium azide (NaN3), dimethylformamide (DMF), lithium aluminum hydride (LAH) or triphenylphosphine (B44618) (PPh3) and water.

  • Protocol:

    • Dissolve the tosylated linker (1 equivalent) in anhydrous DMF.

    • Add sodium azide (3 equivalents) and heat the mixture to 60-80 °C.

    • Stir for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide-functionalized linker.

    • For the reduction, dissolve the azide linker in THF.

    • Method A (Staudinger Reduction): Add triphenylphosphine (1.2 equivalents) and stir for 4 hours at room temperature, then add water and stir for another 12 hours.

    • Method B (LAH Reduction): Carefully add lithium aluminum hydride (1.5 equivalents) at 0 °C and stir for 2-4 hours. Quench the reaction carefully with water and 15% NaOH solution.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to obtain the final amine-functionalized triethylene glycol dodecyl ether linker.

General Protocol for PROTAC Synthesis using the Functionalized Linker

This protocol describes a general two-step synthesis for a PROTAC by coupling the amine-functionalized linker with a carboxylic acid-containing E3 ligase ligand and a carboxylic acid-containing POI ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

  • Materials: E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH), amine-functionalized linker, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), anhydrous DMF.

  • Protocol:

    • Dissolve the E3 ligase ligand (1 equivalent) and the amine-functionalized linker (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Step 2: Amide Coupling of POI Ligand to the Linker-E3 Ligase Conjugate

  • Materials: POI Ligand with a carboxylic acid handle, Linker-E3 ligase conjugate from Step 1, HATU, DIPEA, anhydrous DMF.

  • Protocol:

    • Dissolve the POI ligand (1 equivalent) and the Linker-E3 ligase conjugate (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Quantitative Data on Linker Impact

The length and composition of the linker are critical for PROTAC efficacy. The following tables summarize published data illustrating the structure-activity relationship (SAR) of linker length in various PROTACs. This data highlights the importance of optimizing the linker for each specific POI and E3 ligase pair.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTAC Target E3 Ligase Linker Composition (Number of PEG units) DC50 (nM) Dmax (%)
PROTAC 1 BRD4 VHL PEG (2 units) >1000 <10
PROTAC 2 BRD4 VHL PEG (3 units) 18 >90
PROTAC 3 BRD4 VHL PEG (4 units) 8 >95

| PROTAC 4 | BRD4 | VHL | PEG (5 units) | 25 | >90 |

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Target E3 Ligase Linker Composition (Number of Atoms) DC50 (nM) Dmax (%)
PROTAC A ERα VHL Alkyl (9 atoms) >10,000 <20
PROTAC B ERα VHL Alkyl (12 atoms) ~5,000 ~40
PROTAC C ERα VHL Alkyl (16 atoms) ~1,000 >80

| PROTAC D | ERα | VHL | Alkyl (19 atoms) | >10,000 | <30 |

Note: The data presented in these tables is sourced from published literature and is intended for illustrative purposes to demonstrate the concept of linker optimization.[6]

Experimental Protocols for PROTAC Evaluation

Protocol 1: Western Blot Analysis for DC50 and Dmax Determination

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[7]

WB_Workflow cluster_workflow Experimental Workflow for DC50/Dmax Determination A Cell Seeding & Culture B PROTAC Treatment (Dose-Response & Time-Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation (Target & Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry, DC50/Dmax) J->K

Caption: Experimental workflow for DC50/Dmax determination.[7]

  • Materials:

    • Cell culture reagents

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Methodology:

    • Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC compound in cell culture medium, including a vehicle-only control. Treat the cells for a predetermined time (e.g., 24 hours).[7]

    • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[7]

    • Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

    • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat for the loading control antibody.[7]

    • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the PROTAC on cell proliferation and viability.

  • Materials:

    • 96-well cell culture plates

    • PROTAC compound

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Plate reader

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 72 hours).

    • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

    • Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The linker is a pivotal component in the design of effective PROTACs. The combination of a triethylene glycol unit for improved solubility and a dodecyl ether chain for enhanced membrane permeability represents a rational design strategy. The protocols provided herein offer a comprehensive guide for the synthesis of such a linker, its incorporation into a PROTAC molecule, and the subsequent evaluation of the PROTAC's efficacy in degrading a target protein. A systematic approach to linker design and optimization, supported by robust experimental evaluation, is essential for the development of novel and potent PROTAC-based therapeutics.

References

Application Notes and Protocols for Determining the Optimal Concentration of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known as C12E3, is a non-ionic surfactant widely utilized in various research and pharmaceutical applications. Its amphipathic nature, consisting of a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, makes it effective in disrupting lipid bilayers and stabilizing proteins in aqueous solutions. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for specific applications, including membrane protein extraction, drug delivery systems, and its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application.

PropertyValueReference
Molecular Formula C18H38O4[1][2]
Molecular Weight 318.49 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Critical Micelle Concentration (CMC) Estimated to be in the range of 0.05-0.1 mM. The CMC of the related C12E5 is 0.07 mM (7x10-5 M)[3] and C7E3 is approximately 2.3 mM (0.007 mass fraction)[4]. The shorter ethylene (B1197577) glycol chain in C12E3 compared to C12E5 would likely result in a slightly higher CMC.
Solubility Soluble in water and many organic solvents.[5]

Applications and Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the specific application. Table 2 provides a summary of common applications and general guidance on starting concentrations. It is important to note that these are starting points, and empirical determination of the optimal concentration is essential for each specific system.

ApplicationGeneral Concentration RangeKey Considerations
Membrane Protein Solubilization 0.1% - 2% (w/v) or 2-10 times the Critical Micelle Concentration (CMC). For G protein-coupled receptors (GPCRs), a common starting point is 1% (w/v) n-dodecyl-β-D-maltoside (DDM), a similar non-ionic detergent[6].The ideal concentration should be sufficient to disrupt the cell membrane and form mixed micelles with the protein of interest without causing denaturation. Optimization is critical for maintaining protein structure and function[7].
Drug Delivery (Liposome Preparation) The concentration of lipids is a primary factor. Surfactants are not always a primary component but can be included to modify vesicle properties. When used, concentrations are typically low and determined empirically based on the desired liposome (B1194612) characteristics. Lipid concentrations for liposome preparation are often in the range of 10-20 mg/mL in the initial organic solvent phase.The addition of surfactants can influence the size, stability, and encapsulation efficiency of liposomes[8].
Drug Delivery (Microemulsion Formulation) The concentration of the surfactant is a key component of the formulation, often determined using pseudo-ternary phase diagrams. Surfactant-cosurfactant (Smix) ratios can range from 1:1 to 4:1, with the overall Smix concentration varying significantly based on the oil and aqueous phases.The goal is to form a stable, transparent, and thermodynamically stable microemulsion system for enhanced drug solubilization and delivery.
PROTAC Linker This compound is a component of the final PROTAC molecule and is not used as a free surfactant in the formulation. The concentration of the final PROTAC for in vitro or in vivo studies is determined by its efficacy and toxicity, typically in the nanomolar to micromolar range.The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[9][10].
Cell Lysis 0.1% - 1% (v/v)The concentration should be sufficient to lyse the cell membrane while minimizing the denaturation of intracellular proteins, depending on the downstream application.

Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound

The CMC is a fundamental property of a surfactant and is the concentration at which micelles begin to form. Several methods can be used to determine the CMC.

Method 1: Surface Tension Measurement

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (with a Wilhelmy plate or Du Noüy ring)

  • Glassware

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

  • Prepare a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.001 mM to 5 mM).

  • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph.

Method 2: Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene preferentially partitions into the hydrophobic core of micelles, leading to a change in its fluorescence properties.

Materials:

  • This compound

  • Pyrene

  • Acetone (B3395972) (spectroscopic grade)

  • Deionized water

  • Fluorometer

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of pyrene in acetone (e.g., 1 mM).

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM. The final acetone concentration should be less than 1% to avoid affecting micellization.

  • Allow the solutions to equilibrate for at least 1 hour in the dark.

  • Measure the fluorescence emission spectra of each solution using an excitation wavelength of 335 nm.

  • Monitor the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) of the pyrene emission spectrum.

  • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Optimization of this compound Concentration for Membrane Protein Solubilization

The goal is to efficiently extract the target membrane protein while maintaining its structural integrity and biological activity.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

  • This compound (stock solution, e.g., 10% w/v)

  • Assay reagents to determine the activity or integrity of the target protein (e.g., ligand binding assay, enzymatic assay, SDS-PAGE, Western blot)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or membrane fraction in lysis buffer.

  • Create a series of solubilization buffers by adding different concentrations of this compound to the lysis buffer (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubate the samples with gentle agitation for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C).

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze the supernatant for the presence and activity of the target protein using an appropriate assay.

  • The optimal concentration of this compound is the one that yields the highest amount of active, soluble target protein.

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation

This compound is utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS)[11][12][13][14].

PROTAC_Pathway cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Binding TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activation PROTAC PROTAC (with C12E3 linker) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides RecycledUb Recycled Ubiquitin Proteasome->RecycledUb

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC molecule for targeted protein degradation.

Experimental Workflow for Determining Optimal Surfactant Concentration

The following diagram illustrates a general workflow for determining the optimal concentration of a surfactant like this compound for a specific application, such as protein extraction.

Workflow start Start: Define Application and Target Molecule lit_review Literature Review: Gather information on similar molecules and methods start->lit_review determine_cmc Determine CMC of Triethylene Glycol Monododecyl Ether lit_review->determine_cmc concentration_range Define a Broad Concentration Range (e.g., 0.1x to 20x CMC) determine_cmc->concentration_range prepare_samples Prepare Samples with Varying Surfactant Concentrations concentration_range->prepare_samples perform_experiment Perform Experiment (e.g., Protein Extraction, Cell Lysis) prepare_samples->perform_experiment analyze_results Analyze Results: Quantify target molecule and assess its integrity/activity perform_experiment->analyze_results optimization Narrow Down the Concentration Range and Repeat Experiment analyze_results->optimization optimization->prepare_samples Refine optimal_concentration Determine Optimal Concentration optimization->optimal_concentration Optimal

Caption: A generalized workflow for the systematic determination of the optimal surfactant concentration.

Conclusion

This compound is a versatile non-ionic surfactant with broad applications in research and drug development. The determination of its optimal concentration is critical for achieving desired experimental outcomes. The protocols and guidelines presented in this document provide a framework for the systematic optimization of its use. Researchers are encouraged to empirically validate the ideal concentration for their specific systems to ensure reproducibility and efficacy.

References

Application Notes and Protocols for Triethylene Glycol Monododecyl Ether in Protein-Lipid Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, also known as C12E3, is a non-ionic detergent widely utilized in the study of membrane proteins and their interactions with the lipid bilayer. Its mild nature and well-defined physicochemical properties make it an effective tool for solubilizing, purifying, and reconstituting membrane proteins while preserving their native structure and function. These application notes provide a comprehensive overview of the properties of C12E3 and detailed protocols for its use in studying protein-lipid interactions, a critical aspect of cellular signaling, transport, and drug action.

Physicochemical Properties of this compound (C12E3)

Understanding the properties of C12E3 is crucial for its effective application in membrane protein research. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C18H38O4[1]
Molecular Weight 318.49 g/mol [1]
Critical Micelle Concentration (CMC) 5.20 x 10⁻⁵ M (0.00166% w/v)[2]
Aggregation Number (Na) ~90-120 (estimated for C12E8)[3]
Appearance Colorless to light yellow liquid
Type Non-ionic

Experimental Protocols

Solubilization of Membrane Proteins from a Cell Membrane Preparation

This protocol describes a general procedure for the solubilization of membrane proteins, such as G-protein coupled receptors (GPCRs), from isolated cell membranes using C12E3.

Materials:

  • Isolated cell membranes expressing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound (C12E3) stock solution (10% w/v)

  • Protease inhibitor cocktail

  • Ultracentrifuge and appropriate rotors

  • Dounce homogenizer

  • Bradford assay reagent or similar for protein concentration determination

Procedure:

  • Thaw the isolated cell membranes on ice.

  • Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Add the protease inhibitor cocktail to the resuspended membranes according to the manufacturer's instructions.

  • Homogenize the membrane suspension using a Dounce homogenizer with 10-15 strokes on ice to ensure a uniform suspension.

  • Slowly add the 10% C12E3 stock solution to the homogenized membranes to achieve a final concentration that is typically 2-5 times the CMC. A good starting point is a detergent-to-protein ratio of 2:1 (w/w).

  • Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Determine the protein concentration of the solubilized fraction using a Bradford assay or a similar method.

Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation Membranes Isolated Cell Membranes Resuspend Resuspend in Solubilization Buffer Membranes->Resuspend Homogenize Homogenize Resuspend->Homogenize Add_Detergent Add C12E3 (2-5x CMC) Homogenize->Add_Detergent Incubate Incubate at 4°C Add_Detergent->Incubate Centrifuge Ultracentrifugation (100,000 x g) Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Protein) Centrifuge->Supernatant Pellet Discard Pellet (Insoluble Material) Centrifuge->Pellet

Fig. 1: Experimental workflow for membrane protein solubilization.
Reconstitution of Solubilized Membrane Proteins into Liposomes

This protocol outlines the reconstitution of purified, C12E3-solubilized membrane proteins into pre-formed liposomes.

Materials:

  • Purified, C12E3-solubilized membrane protein

  • Lipids (e.g., a mixture of POPC and POPG) in chloroform (B151607)

  • Reconstitution Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl

  • Bio-Beads™ SM-2 or similar detergent removal system

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

Part A: Liposome Preparation

  • In a round-bottom flask, prepare a lipid mixture of your choice (e.g., 9:1 POPC:POPG) in chloroform.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL.

  • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • For unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the lipid suspension through a 100 nm polycarbonate membrane at least 21 times to form large unilamellar vesicles (LUVs).

Part B: Reconstitution

  • In a microcentrifuge tube, mix the purified, C12E3-solubilized membrane protein with the prepared LUVs at a desired lipid-to-protein ratio (LPR), typically ranging from 50:1 to 500:1 (w/w).

  • Gently mix the protein-liposome mixture and incubate at room temperature for 30 minutes.

  • To remove the C12E3 and initiate reconstitution, add prepared Bio-Beads™ at a ratio of 20 mg of beads per 1 mg of detergent.

  • Incubate the mixture with gentle agitation at 4°C. The incubation time can range from 2 hours to overnight.

  • Alternatively, transfer the mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C for 48-72 hours with several buffer changes.

  • After detergent removal, the reconstituted proteoliposomes can be harvested by ultracentrifugation and resuspended in the desired buffer for downstream applications.

Reconstitution_Workflow cluster_liposome_prep Liposome Preparation cluster_reconstitution Reconstitution Lipid_Film Dry Lipid Film Hydration Hydration Lipid_Film->Hydration Extrusion Extrusion (LUVs) Hydration->Extrusion Mixing Mix Solubilized Protein and LUVs Extrusion->Mixing Detergent_Removal Detergent Removal (Bio-Beads or Dialysis) Mixing->Detergent_Removal Proteoliposomes Formation of Proteoliposomes Detergent_Removal->Proteoliposomes Solubilized_Protein C12E3-Solubilized Membrane Protein Solubilized_Protein->Mixing

Fig. 2: Experimental workflow for membrane protein reconstitution.

Application in Studying GPCR Signaling

The ability to solubilize and reconstitute GPCRs in a controlled lipid environment is crucial for studying their signaling mechanisms. C12E3 can be used to isolate the receptor from its native membrane, allowing for subsequent reconstitution into liposomes with defined lipid compositions. This enables researchers to investigate how specific lipids modulate receptor conformation, ligand binding, and interaction with downstream signaling partners like G-proteins.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (Inactive) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation GPCR_Active GPCR (Active) Effector Effector Enzyme G_Protein->Effector Modulation G_Protein_Active Gα-GTP + Gβγ Response Cellular Response Effector->Response Signal Transduction Ligand Ligand Ligand->GPCR Binding

Fig. 3: A representative GPCR signaling pathway.

Conclusion

This compound is a valuable tool for researchers studying protein-lipid interactions. Its mild, non-ionic nature facilitates the extraction and stabilization of membrane proteins in a functionally active state. The protocols provided herein offer a starting point for the successful solubilization and reconstitution of membrane proteins using C12E3, enabling detailed investigations into their structure, function, and modulation by the lipid environment. As with any detergent-based methodology, optimization of parameters such as detergent concentration, lipid-to-protein ratio, and temperature is often necessary to achieve the best results for a specific protein of interest.

References

Application Notes and Protocols: Triethylene Glycol Monododecyl Ether in Vesicle and Micelle Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylene glycol monododecyl ether (C12E3), a non-ionic surfactant, in the formation of vesicles and micelles. Detailed protocols for key experiments are included, along with quantitative data and visualizations to support your research and development efforts in areas such as drug delivery and membrane protein studies.

Introduction to this compound (C12E3)

This compound, also known as C12E3, is an amphiphilic molecule consisting of a hydrophilic triethylene glycol head group and a hydrophobic dodecyl tail. This structure allows it to self-assemble in aqueous solutions to form organized structures like micelles and vesicles, making it a valuable tool in various scientific applications.

Physicochemical Properties of C12E3

A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form.[1] Understanding the physicochemical properties of C12E3 is crucial for its effective use in experimental design.

PropertyValueReference
Molecular Formula C18H38O4
Molecular Weight 318.49 g/mol
Critical Micelle Concentration (CMC) 0.09 mM (in aqueous solution at 25°C)
Aggregation Number ~120
Micelle Hydrodynamic Radius ~3-5 nm
Form Liquid
Density 0.936 g/mL at 20°C

Applications in Vesicle and Micelle Formation

Vesicle Formation for Drug Delivery

Vesicles, or liposomes, are spherical structures composed of a lipid bilayer enclosing an aqueous core. They are widely used as carriers for delivering therapeutic agents. While traditionally formed from phospholipids, non-ionic surfactants like C12E3 can also be incorporated to form niosomes, which offer advantages in terms of cost and stability. The inclusion of C12E3 can influence the size, lamellarity, and drug encapsulation efficiency of the vesicles.

Experimental Protocol: Vesicle Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar vesicles of a controlled size.

Materials:

  • This compound (C12E3)

  • Phospholipids (e.g., DOPC, DPPC) - optional, for mixed vesicles

  • Chloroform (B151607) or a suitable organic solvent

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve C12E3 (and phospholipids, if creating mixed vesicles) in chloroform in a round-bottom flask.

    • If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the flask's inner surface.

    • Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • The hydration should be carried out at a temperature above the phase transition temperature (Tc) of the lipid components.

    • Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a vortex mixer.

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the vesicle suspension through the extruder multiple times (typically 11-21 passes). This process forces the larger MLVs through the pores, resulting in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex column), or centrifugation.

Logical Workflow for Vesicle Preparation

G cluster_prep Preparation cluster_processing Processing cluster_output Output dissolve Dissolve C12E3 & optional components in organic solvent film Form thin film (Rotary Evaporation) dissolve->film Evaporation hydrate Hydrate film with aqueous buffer (+/- hydrophilic drug) film->hydrate Hydration extrude Extrusion (Sizing) hydrate->extrude Sizing purify Purification (e.g., Dialysis) extrude->purify Purification vesicles Drug-loaded Vesicles purify->vesicles Final Product

Caption: Workflow for preparing drug-loaded vesicles using the thin-film hydration and extrusion method.

Micelle Formation for Solubilization of Membrane Proteins

Micelles are colloidal aggregates of surfactant molecules that form in a liquid. Due to their amphiphilic nature, C12E3 micelles have a hydrophobic core and a hydrophilic shell, which makes them effective at solubilizing membrane proteins from their native lipid environment. This is a critical step for the purification and in vitro study of these proteins.

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a general guideline for the solubilization of membrane proteins using C12E3. The optimal conditions, including detergent concentration and incubation time, should be determined empirically for each specific protein.

Materials:

  • Membrane preparation containing the target protein

  • Solubilization buffer (e.g., Tris-HCl, HEPES) containing appropriate salts (e.g., NaCl, KCl) and additives (e.g., protease inhibitors, glycerol)

  • This compound (C12E3) stock solution

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Isolate the cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques.

    • Determine the total protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Solubilization:

    • Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 1-10 mg/mL.

    • Add the C12E3 stock solution to the membrane suspension to achieve a final concentration that is above its CMC and typically at a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

    • Incubate the mixture for a specific period (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation.

  • Clarification:

    • Separate the solubilized proteins from the insoluble material by ultracentrifugation (e.g., at 100,000 x g for 1 hour at 4°C).

  • Analysis:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins in C12E3 micelles.

    • Analyze the supernatant and the pellet by SDS-PAGE and Western blotting to determine the efficiency of solubilization.

Logical Workflow for Membrane Protein Solubilization

G cluster_input Input cluster_process Process cluster_output Output membranes Membrane Preparation solubilize Add C12E3 & Incubate membranes->solubilize centrifuge Ultracentrifugation solubilize->centrifuge supernatant Solubilized Protein centrifuge->supernatant pellet Insoluble Fraction centrifuge->pellet

Caption: Workflow for the solubilization of membrane proteins using C12E3.

Advanced Application: C12E3 in PROTACs for Targeted Protein Degradation

A cutting-edge application of C12E3 is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The polyethylene (B3416737) glycol (PEG) chain of C12E3 provides a flexible and biocompatible linker to connect the target-binding and E3 ligase-binding moieties of the PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a C12E3-based linker.

PROTAC_Pathway cluster_system Cellular Environment PROTAC PROTAC (with C12E3 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., oncogenic protein) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Facilitates Ubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation, where C12E3 can act as a flexible linker.

Conclusion

This compound is a versatile non-ionic surfactant with significant applications in the formation of vesicles and micelles for research and drug development. Its well-defined physicochemical properties and ability to form stable aggregates make it a valuable tool for drug encapsulation, membrane protein solubilization, and advanced applications such as the development of PROTACs. The protocols and data presented here provide a solid foundation for incorporating C12E3 into your experimental workflows.

References

Application Notes and Protocols for Triethylene glycol monododecyl ether in In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monododecyl ether, a non-ionic surfactant, has emerged as a versatile tool in various in vitro biological assays. Its amphipathic nature, stemming from a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to interact with both aqueous and non-polar environments. This property is particularly valuable in the burgeoning field of targeted protein degradation, where it is frequently employed as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). Additionally, its surfactant properties are leveraged in applications such as cell lysis for protein extraction and in specialized assays like the induction of histamine (B1213489) release from mast cells.

These application notes provide detailed protocols and visualizations to guide researchers in effectively utilizing this compound in their experimental workflows.

Application 1: PEG-Based Linker in PROTAC-Mediated Protein Degradation

This compound is a commonly used polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] The linker's length and flexibility are critical for the proper orientation of the two ends of the PROTAC—one binding to the target protein and the other to an E3 ubiquitin ligase—to facilitate the formation of a productive ternary complex for ubiquitination and subsequent degradation.[4]

Quantitative Data: Representative Concentrations for In Vitro PROTAC Assays

The optimal concentration of a PROTAC is highly dependent on the specific target, cell line, and the efficiency of the ternary complex formation. The following table provides representative concentration ranges for various in vitro assays used to evaluate PROTACs containing PEG-based linkers.

Assay TypeParameter MeasuredTypical Concentration RangeIncubation Time
Western Blot Target Protein Degradation (DC50/Dmax)0.1 nM - 10 µM[1]4 - 24 hours[1]
Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular Cytotoxicity/Apoptosis (IC50)1 nM - 100 µM24 - 72 hours
Ubiquitination Assay (IP-Western) Target Protein Ubiquitination10x DC50 (with proteasome inhibitor)[1]2 - 6 hours[1]
Ternary Complex Formation (e.g., SPR, FRET) Binding Affinity (KD)Varies (typically nM to µM range)N/A (Biochemical Assay)
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in a cell line treated with a PROTAC containing a this compound linker.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) in fresh culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Acquire the image using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Visualization: PROTAC Experimental Workflow

PROTAC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_analysis Analysis start Seed Cells treat Treat with PROTAC Dilutions start->treat incubate Incubate (4-24h) treat->incubate lysis Cell Lysis incubate->lysis quantify Protein Quantification (BCA) lysis->quantify sds_page SDS-PAGE quantify->sds_page western_blot Western Blot sds_page->western_blot imaging Imaging & Densitometry western_blot->imaging

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Application 2: In Vitro Histamine Release Assay

This compound, as a non-ionic surfactant, can induce the release of histamine from the granules of mast cells.[5] This property can be utilized in in vitro assays to study the mechanisms of mast cell degranulation or to screen for compounds that modulate this process. The mechanism of histamine release by non-immunological stimuli can involve the activation of phospholipase C and phospholipase A2 pathways.[6]

Quantitative Data: Representative Concentrations for Histamine Release Assay
ParameterTypical Concentration RangeIncubation Time
Histamine Release 1 µM - 1 mM15 - 60 minutes
Cell Viability Matched to histamine release concentrations15 - 60 minutes
Experimental Protocol: In Vitro Histamine Release from Mast Cells

This protocol describes a method to measure histamine release from a mast cell line (e.g., RBL-2H3) upon stimulation with this compound.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Complete culture medium

  • Tyrode's buffer (or other suitable release buffer)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Positive control for degranulation (e.g., ionomycin (B1663694) or anti-IgE)

  • Histamine ELISA kit

  • Cell lysis solution (for total histamine measurement)

  • Microplate reader

Procedure:

  • Cell Culture: Culture mast cells to the appropriate density in a multi-well plate.

  • Sensitization (Optional, for IgE-mediated release): If comparing with an immunological stimulus, sensitize the cells with anti-DNP IgE overnight.

  • Washing: Gently wash the cells twice with warm Tyrode's buffer to remove serum components.

  • Stimulation:

    • Add Tyrode's buffer containing various concentrations of this compound to the wells.

    • Include wells for spontaneous release (buffer only), total histamine (lysis solution), and a positive control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C. Carefully collect the supernatant, which contains the released histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] * 100

    • Plot the percentage of histamine release against the concentration of this compound.

Visualization: Mast Cell Degranulation Signaling Pathway

Histamine_Release cluster_stimulus Stimulus cluster_cell Mast Cell stimulus Triethylene glycol monododecyl ether membrane Cell Membrane Perturbation stimulus->membrane plc Phospholipase C (PLC) Activation membrane->plc pla2 Phospholipase A2 (PLA2) Activation membrane->pla2 ca_influx Ca²⁺ Influx plc->ca_influx pla2->ca_influx degranulation Granule Exocytosis ca_influx->degranulation histamine Histamine Release degranulation->histamine

Caption: Simplified signaling pathway of non-immunological histamine release.

Application 3: Non-ionic Surfactant for Cell Lysis and Protein Solubilization

As a non-ionic surfactant, this compound can be used for the gentle lysis of cells and the solubilization of membrane proteins while preserving their native structure and function. Non-ionic detergents are generally less denaturing than ionic detergents like SDS.[7] The concentration used should be above the critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate hydrophobic molecules. The CMC for a similar compound, pentaethylene glycol monododecyl ether (C12E5), is approximately 70 µM.[8]

Quantitative Data: Representative Concentrations for Cell Lysis and Protein Solubilization
ApplicationTypical Concentration Range (% w/v)Typical Concentration Range (mM)Key Considerations
Gentle Cell Lysis 0.1% - 1.0%~3.4 mM - 34 mMSufficient to disrupt the plasma membrane but may leave nuclei intact.
Membrane Protein Solubilization 0.5% - 2.0%~17 mM - 68 mMThe optimal detergent-to-protein ratio needs to be empirically determined.
Experimental Protocol: General Protocol for Cell Lysis

Materials:

  • Cell pellet

  • Lysis Buffer Base (e.g., Tris-HCl, NaCl, EDTA)

  • This compound stock solution (e.g., 10% w/v)

  • Protease inhibitors

Procedure:

  • Prepare Lysis Buffer: Prepare the desired lysis buffer and add protease inhibitors just before use. Add this compound to the final desired concentration (e.g., 1%).

  • Cell Resuspension: Resuspend the cell pellet in the prepared lysis buffer.

  • Incubation: Incubate the mixture on ice or at 4°C for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble debris.

  • Collect Supernatant: The supernatant contains the soluble proteins.

Visualization: Workflow for Protein Solubilization

Solubilization_Workflow start Cell Pellet add_buffer Add Lysis Buffer with Triethylene glycol monododecyl ether start->add_buffer incubate Incubate (e.g., 30 min at 4°C) add_buffer->incubate centrifuge Centrifuge (e.g., 14,000 x g) incubate->centrifuge supernatant Soluble Protein Fraction centrifuge->supernatant pellet Insoluble Debris centrifuge->pellet

Caption: General workflow for cell lysis and protein solubilization.

References

Troubleshooting & Optimization

Technical Support Center: Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylene glycol monododecyl ether. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, particularly in the context of its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as C12E3, is a non-ionic surfactant. In the context of drug development and research, it is frequently utilized as a flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2][3][4] The PEG linker component can help to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][6]

Q2: What are the key physical and chemical properties of this compound?

This compound is a colorless to light yellow liquid at room temperature.[7] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₈H₃₈O₄[8]
Molecular Weight318.49 g/mol [8]
Density0.936 g/mL at 20 °C[7]
Boiling Point181-183 °C at 1 Torr[9]
SolubilityMiscible with water; soluble in ethanol, acetone, and diethyl ether.[10]

Q3: What are the critical parameters to consider regarding the solubility of this non-ionic surfactant?

Two critical parameters for non-ionic surfactants like this compound are the Critical Micelle Concentration (CMC) and the cloud point.

  • Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules spontaneously self-assemble into micelles in a solution.[9][11][12] Below the CMC, the surfactant exists as individual molecules (monomers), while above the CMC, additional surfactant molecules form micelles.[11] The CMC is an important indicator of a surfactant's efficiency.[9]

  • Cloud Point: This is the temperature at which an aqueous solution of a non-ionic surfactant becomes cloudy as it phase-separates.[13][14][15] This phenomenon is reversible upon cooling.[16] The cloud point is influenced by factors such as surfactant concentration and the presence of salts or other additives.[14][16] It is generally recommended to work at temperatures at or near the cloud point for optimal surfactant performance.[14]

Q4: What are the typical storage and handling recommendations for this compound?

For long-term stability, it is recommended to store this compound under an inert atmosphere.[17] The product is hygroscopic, so water contamination should be avoided.[17] Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

Troubleshooting Guide: Solubility and Experimental Issues

This guide addresses common problems encountered during the use of this compound in experimental settings.

Problem 1: The compound is difficult to dissolve in my aqueous buffer.

  • Possible Cause: The concentration may be too high, or the temperature may be unfavorable. Non-ionic surfactants can exhibit complex phase behavior with temperature changes.

  • Solution:

    • Prepare a stock solution: First, dissolve the this compound in a water-miscible organic solvent such as DMSO or ethanol.[8]

    • Gradual addition: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.

    • Temperature control: Gently warm the solution to aid dissolution, but be mindful of the cloud point. If the solution becomes cloudy upon warming, you have exceeded the cloud point, and the temperature should be lowered.

Problem 2: My PROTAC, which incorporates the this compound linker, has precipitated out of solution.

  • Possible Cause: The overall lipophilicity of the PROTAC molecule, contributed by the target protein and E3 ligase ligands, may overcome the solubilizing effect of the PEG linker.[5]

  • Solution:

    • Optimize linker length: A longer PEG linker may be necessary to enhance the hydrophilicity and solubility of the entire PROTAC molecule.[5]

    • Formulation development: Experiment with different buffer conditions, including pH and the use of co-solvents, to improve solubility.[8]

    • Systematic analysis: Follow a systematic workflow to identify the stage at which precipitation occurs (e.g., during synthesis, purification, or in the final assay buffer).[2]

Problem 3: The synthesis of my PROTAC using the this compound linker has a low yield.

  • Possible Cause: Inefficient coupling reactions are a common cause of low yields in multi-step PROTAC synthesis.[3]

  • Solution:

    • Verify starting materials: Ensure the purity and integrity of your ligands and the linker using techniques like NMR or LC-MS.[3]

    • Optimize coupling reactions: Experiment with different coupling reagents, bases, and anhydrous solvents.[3] If your starting materials are TFA salts, the acidic counterion can inhibit the reaction and may need to be neutralized.[3]

    • Review purification strategy: The polarity of the PEG linker can make standard normal-phase silica (B1680970) gel chromatography challenging. Consider using reverse-phase HPLC for purification.[2]

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Dissolving this compound for Bioconjugation

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • In a separate reaction vessel, dissolve your biomolecule (e.g., a protein or peptide with a free amine group) in an appropriate conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).[17]

    • Slowly add the desired molar excess of the this compound stock solution to the biomolecule solution while gently stirring. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume to prevent denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS.

  • Purification:

    • Upon completion, purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted linker and byproducts.

Visualizing Key Processes

Diagram 1: The PROTAC Mechanism of Action

This diagram illustrates the catalytic mechanism by which a PROTAC molecule, containing a linker such as this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Step 1: Ternary Complex Formation cluster_1 Step 2: Ubiquitination cluster_2 Step 3: Proteasomal Degradation cluster_3 Step 4: Recycling POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI warhead Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ligase E3->PROTAC Binds to E3 ligase ligand Ub_POI Ubiquitinated POI Ternary->Ub_POI E3 ligase transfers Ubiquitin to POI Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognized and degraded Degraded Proteasome->Degraded PROTAC_recycled PROTAC Proteasome->PROTAC_recycled PROTAC is released E3_recycled E3 Ligase Proteasome->E3_recycled E3 Ligase is released

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[4][18][19][20]

Diagram 2: Experimental Workflow for PROTAC Synthesis and Evaluation

This flowchart outlines the key stages in the development and testing of a PROTAC, from synthesis to cellular assays.

PROTAC_Workflow start Start: Design PROTAC synthesis PROTAC Synthesis (Ligand-Linker Coupling) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization in_vitro_assay In Vitro Assay: Target Degradation (e.g., Western Blot) characterization->in_vitro_assay cell_viability Cell Viability Assay in_vitro_assay->cell_viability ubiquitination Target Ubiquitination Assay cell_viability->ubiquitination optimization Optimization of Linker/Ligands ubiquitination->optimization optimization->synthesis Iterative Redesign end End: Lead PROTAC Identified optimization->end Successful

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.[2][19][20]

References

Technical Support Center: Preventing Triethylene Glycol Monododecyl Ether (C12E3) Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Triethylene Glycol Monododecyl Ether (C12E3) in their experiments, maintaining its solubility in buffer systems is critical for reproducible and accurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with C12E3 precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E3) and why is it used in research?

This compound, also known as C12E3, is a non-ionic surfactant.[1][2] Its amphipathic nature, possessing both a hydrophilic (water-loving) triethylene glycol head and a hydrophobic (water-fearing) dodecyl tail, allows it to form micelles in aqueous solutions. This property makes it valuable for solubilizing membrane proteins, preventing non-specific binding in assays, and as a component in drug delivery systems.

Q2: What are the primary factors that cause C12E3 to precipitate from a buffer solution?

Precipitation of C12E3 is primarily influenced by three main factors:

  • Temperature: Non-ionic surfactants like C12E3 often exhibit a cloud point, a critical temperature above which they phase separate from the solution, leading to a cloudy appearance and precipitation.[3][4][5] This is due to the dehydration of the hydrophilic ethylene (B1197577) glycol chains at higher temperatures.

  • pH: While C12E3 is a non-ionic surfactant and does not have a pKa, the pH of the buffer can influence its stability and interactions with other buffer components. Extreme pH values can affect the hydration of the ether linkages in the headgroup, potentially reducing solubility.

  • Ionic Strength: The concentration of salts in the buffer can significantly impact the solubility of C12E3. High ionic strength can lead to a "salting-out" effect, where the surfactant becomes less soluble and precipitates.[6]

Q3: What is the Critical Micelle Concentration (CMC) of C12E3, and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) begin to aggregate and form micelles. Below the CMC, C12E3 exists predominantly as monomers. Above the CMC, both monomers and micelles are present. The CMC is a crucial parameter because the solubilizing capacity of the surfactant is primarily exerted above this concentration. While a precise, universally agreed-upon experimental value for C12E3 was not found in the literature, the CMC of non-ionic surfactants is generally in the micromolar to millimolar range and is affected by temperature and the composition of the aqueous medium.[7][8]

Q4: What is the Krafft point, and is it relevant for C12E3?

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the surfactant exists as insoluble crystals. The Krafft point is more relevant for ionic surfactants. Non-ionic surfactants like C12E3 typically do not have a defined Krafft point and are more characterized by their cloud point.

Troubleshooting Guide: C12E3 Precipitation

This guide provides a systematic approach to diagnosing and resolving C12E3 precipitation issues during your experiments.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Precipitation Observed check_temp Is the working temperature above the cloud point? start->check_temp check_ph Is the buffer pH at an extreme (high or low)? check_temp->check_ph No solution_temp Lower the working temperature or choose a surfactant with a higher cloud point. check_temp->solution_temp Yes check_ionic_strength Is the buffer ionic strength high? check_ph->check_ionic_strength No solution_ph Adjust buffer pH to a neutral range (6.0-8.0). check_ph->solution_ph Yes check_concentration Is the C12E3 concentration too high? check_ionic_strength->check_concentration No solution_ionic_strength Decrease the salt concentration of the buffer. check_ionic_strength->solution_ionic_strength Yes solution_concentration Reduce C12E3 concentration or prepare a fresh, more dilute stock. check_concentration->solution_concentration Yes

Caption: A step-by-step workflow for troubleshooting C12E3 precipitation.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Action
Cloudiness or precipitation appears upon warming the solution. The working temperature is at or above the cloud point of C12E3 in your specific buffer.1. Lower the experimental temperature if possible.2. If the temperature cannot be changed, consider using a non-ionic surfactant with a higher cloud point.3. The addition of certain hydrophilic additives can sometimes increase the cloud point.[9]
Precipitation occurs immediately upon adding C12E3 stock to the buffer. High Ionic Strength: The salt concentration in your buffer is causing the C12E3 to "salt out."[6]1. Prepare a new buffer with a lower salt concentration.2. If high salt is required for your experiment, test a range of lower C12E3 concentrations to find a compatible level.
Extreme pH: The buffer pH is outside the optimal range for C12E3 stability.1. Adjust the buffer pH to a more neutral range (typically 6.0 - 8.0).2. Test the solubility of C12E3 in small batches of buffer at different pH values before preparing your final experimental solution.
High C12E3 Concentration: The final concentration of C12E3 exceeds its solubility limit in the buffer.1. Prepare a fresh stock solution of C12E3 and verify its concentration.2. Dilute the C12E3 stock solution further before adding it to the final buffer.
Precipitation forms over time, even at a suitable temperature. Buffer Instability: The buffer components may be interacting with C12E3 over time, leading to precipitation.1. Prepare fresh buffer and C12E3 solutions daily.2. Consider if any other components in your assay (e.g., metal ions) could be interacting with the C12E3.
Microbial Growth: Contamination in the buffer can lead to changes in pH and composition, causing precipitation.1. Filter-sterilize your buffer and C12E3 stock solutions.2. Store solutions at 4°C when not in use.

Experimental Protocols

Protocol 1: Preparation of a Stable C12E3 Stock Solution

This protocol describes the preparation of a 10% (w/v) C12E3 stock solution.

Materials:

  • This compound (C12E3)

  • High-purity, deionized water

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Weigh out 1 gram of C12E3.

  • Add the C12E3 to 8 mL of high-purity water in a clean beaker with a magnetic stir bar.

  • Stir the solution at room temperature. C12E3 can be viscous, so allow sufficient time for it to dissolve completely. Gentle warming (e.g., to 30-37°C) can aid dissolution, but avoid excessive heat to prevent approaching the cloud point.

  • Once fully dissolved, bring the final volume to 10 mL with high-purity water.

  • Filter the 10% C12E3 stock solution through a 0.22 µm sterile filter to remove any particulates that could act as nucleation sites for precipitation.

  • Store the stock solution in a sterile container at 4°C. For long-term storage, consider aliquoting and storing at -20°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Approximate Cloud Point of C12E3 in Your Buffer

This protocol provides a method to estimate the cloud point of C12E3 in your specific experimental buffer.

Materials:

  • 10% C12E3 stock solution

  • Your experimental buffer

  • Water bath with temperature control

  • Thermometer

  • Clear glass test tubes

Procedure:

  • Prepare a series of dilutions of your C12E3 stock solution in your experimental buffer (e.g., 1%, 0.5%, 0.1% w/v).

  • Place the test tubes with the C12E3-buffer solutions into the water bath at room temperature.

  • Slowly increase the temperature of the water bath by 1-2°C per minute.

  • Continuously observe the solutions. The temperature at which a solution becomes cloudy or turbid is its approximate cloud point.

  • Record the cloud point for each concentration. This will give you a working temperature range for your experiments.

Logical Relationship of Factors Affecting C12E3 Solubility

FactorsAffectingSolubility cluster_factors Primary Factors cluster_outcomes Potential Outcomes Temperature Temperature Precipitation Precipitation Temperature->Precipitation High Temp -> Cloud Point StableSolution Stable Solution Temperature->StableSolution Low Temp pH pH pH->Precipitation Extreme pH pH->StableSolution Neutral pH IonicStrength Ionic Strength IonicStrength->Precipitation High Salt -> Salting Out IonicStrength->StableSolution Low Salt C12E3 C12E3 in Buffer C12E3->Temperature Influences C12E3->pH Influences C12E3->IonicStrength Influences

Caption: Key factors influencing the solubility of C12E3 in buffer solutions.

By understanding the physicochemical properties of C12E3 and systematically troubleshooting potential issues, researchers can ensure the stability of their buffered solutions, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Triethylene Glycol Monododecyl Ether (C12E3) Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Triethylene Glycol Monododecyl Ether (C12E3) to ensure protein stability during extraction, purification, and structural studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E3) and why is it used for protein stability?

A1: this compound, also known as C12E3, is a non-ionic detergent. Its amphipathic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, allows it to solubilize membrane proteins by mimicking the lipid bilayer of the cell membrane. This helps to extract these proteins from their native environment and maintain their structure and function in an aqueous solution, which is crucial for downstream applications like structural analysis and functional assays.

Q2: What are the key physicochemical properties of C12E3 I should be aware of?

A2: Understanding the properties of C12E3 is essential for optimizing its use. Below is a summary of its key characteristics. The Critical Micelle Concentration (CMC) for non-ionic polyoxyethylene alkyl ether surfactants like C12E3 typically falls within the range of 10⁻⁴ to 10⁻³ M.

PropertyValueReference
Molecular Weight ~318.49 g/mol [1][2]
CAS Number 3055-94-5[1][2]
Chemical Formula C₁₈H₃₈O₄[2]
Typical CMC Range 0.1 mM - 1.0 mM (10⁻⁴ to 10⁻³ M)[3]

Q3: How do I determine the optimal concentration of C12E3 for my protein?

A3: The optimal C12E3 concentration is protein-specific and must be determined empirically. A general approach is to perform a detergent screening experiment. This involves solubilizing your membrane protein with a range of C12E3 concentrations and then assessing the stability and activity of the protein. A good starting point is often 2-5 times the Critical Micelle Concentration (CMC). The goal is to find the lowest concentration of C12E3 that effectively solubilizes the protein while maintaining its stability and functional integrity.

Q4: What are some common signs that the C12E3 concentration is not optimal?

A4: Signs of a suboptimal C12E3 concentration include:

  • Protein aggregation or precipitation: This can indicate that the detergent concentration is too low to properly solubilize the protein.

  • Loss of protein activity: If your protein is an enzyme or receptor, a decrease in its specific activity may suggest that the detergent is denaturing the protein.

  • Broad or multiple peaks in size-exclusion chromatography: This can indicate protein aggregation or the presence of heterogeneous protein-detergent complexes.

  • Poor yield after purification: Inefficient solubilization due to low detergent concentration can lead to significant loss of your target protein.

Troubleshooting Guides

This section addresses specific issues you may encounter when using C12E3 for protein stability experiments.

Issue 1: Protein Aggregation or Precipitation
Possible Cause Troubleshooting Steps
C12E3 concentration is below the CMC. Increase the C12E3 concentration. Ensure you are working at a concentration that is sufficiently above the CMC to allow for micelle formation and effective protein solubilization. A common starting point is 2-5 times the CMC.
Inadequate detergent-to-protein ratio. Increase the detergent-to-protein ratio. For initial solubilization, a higher ratio (e.g., 10:1 w/w) may be necessary to fully saturate the protein's hydrophobic surfaces.
Suboptimal buffer conditions. Optimize buffer components. Factors such as pH, ionic strength, and the presence of additives can influence protein stability. Consider screening different buffer conditions in conjunction with varying C12E3 concentrations.
Protein is inherently unstable in C12E3. Consider screening other detergents. Not all proteins are stable in C12E3. It may be necessary to test a panel of detergents with different head group and tail characteristics.
Issue 2: Loss of Protein Activity
Possible Cause Troubleshooting Steps
C12E3 concentration is too high, leading to denaturation. Decrease the C12E3 concentration. While a sufficient concentration is needed for solubilization, excessive detergent can strip essential lipids and denature the protein. Titrate the concentration downwards to find the optimal balance.
Harsh solubilization conditions. Optimize the solubilization protocol. Reduce incubation times and/or temperature during the extraction process. Gentle agitation can also help to minimize protein denaturation.
Presence of proteases. Add protease inhibitors to your lysis and purification buffers to prevent degradation of your target protein.
Absence of stabilizing co-factors. Some proteins require specific lipids or co-factors for stability. Consider adding these back to your buffer after solubilization.

Experimental Protocols

Protocol 1: Determining the Optimal C12E3 Concentration for Membrane Protein Solubilization

This protocol provides a general framework for screening different C12E3 concentrations to identify the optimal condition for solubilizing a target membrane protein while maintaining its stability.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • C12E3 stock solution (e.g., 10% w/v)

  • Assay-specific buffers and reagents (for activity or stability assessment)

  • Ultracentrifuge

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare a series of C12E3 dilutions: In separate tubes, prepare a range of C12E3 concentrations in Lysis Buffer (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Resuspend the membrane preparation: Resuspend the cell paste or membrane fraction in Lysis Buffer to a final protein concentration of 5-10 mg/mL.

  • Solubilization: Aliquot the resuspended membranes into the tubes containing the different C12E3 concentrations. Incubate on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

  • Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins.

  • Assess solubilization efficiency: Determine the protein concentration in each supernatant using a protein assay (e.g., BCA). The concentration of your target protein can be quantified by Western blot or an activity assay.

  • Evaluate protein stability: Assess the stability of the solubilized protein from each condition. This can be done using various techniques such as:

    • Functional assay: Measure the specific activity of your protein (if it is an enzyme or receptor).

    • Size-Exclusion Chromatography (SEC): Analyze the oligomeric state and monodispersity of the protein.

    • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Determine the melting temperature (Tm) of the protein in each detergent concentration. An increase in Tm indicates greater stability.

Data Analysis:

C12E3 Conc. (% w/v)Total Solubilized Protein (mg/mL)Target Protein Yield (relative units)Specific Activity (units/mg)
0.1
0.5
1.0
1.5
2.0

Plot the target protein yield and specific activity against the C12E3 concentration to determine the optimal condition that provides a good balance of solubilization and stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis cluster_optimization Optimization Membrane_Prep Membrane Preparation Detergent_Screen C12E3 Concentration Gradient Membrane_Prep->Detergent_Screen Add to Solubilization Incubation & Centrifugation Detergent_Screen->Solubilization Yield_Analysis Yield Quantification Solubilization->Yield_Analysis Stability_Analysis Stability Assessment (Activity, SEC, DSF) Solubilization->Stability_Analysis Optimal_Conc Determine Optimal C12E3 Concentration Yield_Analysis->Optimal_Conc Stability_Analysis->Optimal_Conc Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Protein Instability (Aggregation/Loss of Activity) Low_Detergent [C12E3] < CMC or low detergent:protein ratio Problem->Low_Detergent High_Detergent [C12E3] too high (denaturation) Problem->High_Detergent Buffer_Issues Suboptimal Buffer (pH, salt) Problem->Buffer_Issues Protease_Activity Protease Degradation Problem->Protease_Activity Increase_Detergent Increase [C12E3] Low_Detergent->Increase_Detergent Decrease_Detergent Decrease [C12E3] High_Detergent->Decrease_Detergent Optimize_Buffer Optimize Buffer Conditions Buffer_Issues->Optimize_Buffer Add_Inhibitors Add Protease Inhibitors Protease_Activity->Add_Inhibitors

References

Technical Support Center: Removal of Residual Triethylene glycol monododecyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual triethylene glycol monododecyl ether from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove this compound from my samples?

A1: this compound, a non-ionic detergent, is often used to solubilize and stabilize proteins, particularly membrane proteins.[1] However, residual detergent can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing (IEF), and other protein assays.[2][3] Therefore, its removal is a critical step to ensure the accuracy and reliability of experimental results.

Q2: What are the common methods for removing this compound?

A2: Several methods can be employed to remove this compound, each with its own advantages and limitations. The most suitable method depends on the specific protein, the concentration of the detergent, and the downstream application.[3] Common techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size. Larger protein molecules pass through the column, while smaller detergent monomers and micelles are retained.[2][4]

  • Dialysis: Uses a semi-permeable membrane to separate proteins from smaller detergent molecules based on a concentration gradient.[2][5]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is effective for removing non-ionic detergents like this compound.[2][6]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[7][8]

  • Detergent Removal Resins/Columns: Utilize affinity or hydrophobic adsorption to specifically bind and remove detergent molecules.[4][9]

  • Protein Precipitation: Can be used to precipitate the protein, leaving the detergent in the supernatant.[4]

Q3: My protein of interest is precipitating after detergent removal. What could be the cause and how can I prevent it?

A3: Protein precipitation after detergent removal is a common issue, often caused by the "over-removal" of the detergent that is solubilizing the protein.[4] Here are some troubleshooting steps:

  • Optimize the removal method: For methods like adsorption using styrene (B11656) beads, the bead-to-sample ratio is critical and requires experimental determination to avoid stripping away the detergent molecules that are essential for protein solubility.[4]

  • Consider a different method: Size-exclusion chromatography or dialysis might be gentler options as they are less prone to over-removal of the detergent.[4]

  • Exchange the detergent: Instead of complete removal, consider exchanging this compound for a detergent that is more compatible with your downstream application. This can often be achieved using methods like dialysis or size-exclusion chromatography.

Q4: How can I quantify the amount of residual this compound in my sample?

A4: Quantifying residual detergent is essential to confirm the effectiveness of the removal process. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a sensitive and accurate method for the quantification of this compound in aqueous samples.[10] Other methods, such as gas chromatography with flame ionization detection (GC-FID), can also be used for the quantification of glycols.[11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Protein Recovery Protein is binding to the detergent removal resin or column.- Ensure the chosen resin is appropriate for your protein's properties (pI, hydrophobicity).- Modify buffer conditions (pH, ionic strength) to minimize non-specific binding.[2]
Protein is precipitating during the removal process.- See FAQ Q3.- Perform the removal process at a different temperature (e.g., 4°C) to improve protein stability.
Incomplete Detergent Removal The chosen method is not optimal for this compound.- this compound has a low Critical Micelle Concentration (CMC), making removal by dialysis less effective for micellar forms.[5] Consider methods like specialized detergent removal resins or ion-exchange chromatography.[2][3]
The capacity of the removal column/resin has been exceeded.- Use a larger volume of resin or a larger column.- Perform the removal in multiple, sequential steps.
Interference in Downstream Assays Residual detergent is still present at a concentration that affects the assay.- Quantify the residual detergent (See FAQ Q4).- Employ a more stringent or a combination of removal methods.- Consider a detergent-tolerant assay if available.

Quantitative Data on Detergent Removal

The efficiency of detergent removal can vary depending on the method and the specific detergent. The following table summarizes representative data for detergent removal efficiency and protein recovery using a commercial detergent removal resin.

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
Triton X-10029987
NP-4019591
Brij-3519997
Tween-200.259987
Data adapted from Thermo Scientific Pierce Detergent Removal Resin documentation.[3]

Experimental Protocols

Protocol 1: Detergent Removal using Size-Exclusion Chromatography (Spin Column Format)

This protocol is suitable for the rapid removal of this compound from small sample volumes.

Materials:

  • Protein sample containing this compound

  • Desalting spin column with an appropriate molecular weight cut-off (MWCO), typically 7,000 Da for separating proteins from detergent monomers.[3]

  • Detergent-free buffer for equilibration and elution

  • Microcentrifuge

Procedure:

  • Column Preparation: Remove the storage solution from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibration: Add the detergent-free buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Add the protein sample to the center of the resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The eluted buffer will contain the purified protein, while the detergent will be retained in the resin.

  • Analysis: Analyze the eluate for protein concentration and residual detergent levels.

Protocol 2: Detergent Removal using Ion-Exchange Chromatography

This protocol is effective for removing non-ionic detergents like this compound.

Materials:

  • Protein sample containing this compound

  • Ion-exchange chromatography column (anion or cation exchanger, depending on the protein's pI)

  • Equilibration buffer (low ionic strength, detergent-free)

  • Wash buffer (equilibration buffer)

  • Elution buffer (high ionic strength or different pH, detergent-free)

  • Chromatography system (e.g., FPLC)

Procedure:

  • Column Equilibration: Equilibrate the ion-exchange column with 5-10 column volumes of equilibration buffer.

  • Sample Loading: Load the protein sample onto the column. The protein should bind to the resin, while the uncharged this compound micelles pass through.[2]

  • Washing: Wash the column with several column volumes of wash buffer to remove any remaining unbound detergent.

  • Elution: Elute the bound protein by applying a gradient or a step of elution buffer (increasing ionic strength or changing pH).[2]

  • Fraction Collection and Analysis: Collect fractions and analyze for protein concentration and purity. Pool the fractions containing the protein of interest.

Visualizations

Experimental_Workflow_SEC cluster_prep Column Preparation cluster_process Sample Processing cluster_analysis Analysis Prep1 Remove Storage Solution Prep2 Equilibrate with Detergent-Free Buffer Prep1->Prep2 Load Load Protein Sample Prep2->Load Elute Centrifuge and Elute Analyze Analyze Purified Protein Elute->Analyze

Caption: Workflow for detergent removal using Size-Exclusion Chromatography.

Logical_Relationship_IEX cluster_input Input Sample cluster_column Ion-Exchange Column cluster_output Separation Protein Protein (Charged) IEX_Resin Charged Resin Protein->IEX_Resin Binds Detergent This compound (Uncharged) Detergent->IEX_Resin Does Not Bind Bound_Protein Protein Binds to Resin IEX_Resin->Bound_Protein Flowthrough_Detergent Detergent in Flow-through IEX_Resin->Flowthrough_Detergent

Caption: Principle of separating charged proteins from uncharged detergents via IEX.

References

triethylene glycol monododecyl ether interference with analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using triethylene glycol monododecyl ether in experimental workflows. This compound, also known as C12E3, Brij-30, or Brij L4, is a non-ionic detergent widely used for solubilizing and stabilizing proteins. While beneficial, its presence can interfere with various analytical techniques. This guide will help you identify, mitigate, and resolve these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a non-ionic surfactant. Its amphipathic nature, possessing both a hydrophilic (water-loving) ethylene (B1197577) glycol head and a hydrophobic (water-fearing) dodecyl tail, makes it effective at disrupting cell membranes and solubilizing proteins while often preserving their native structure and function. It is commonly used in protein extraction, purification, and various biochemical and biophysical assays.

Q2: How can this compound interfere with my analytical techniques?

Interference can occur through several mechanisms:

  • Direct Interaction: The detergent can interact with assay reagents, such as dyes in protein quantification assays, leading to inaccurate measurements.

  • Micelle Formation: Above its Critical Micelle Concentration (CMC), the detergent forms micelles that can sequester analytes or assay components, affecting their availability and reactivity.

  • Instrumental Interference: The detergent can suppress ionization in mass spectrometry or contribute to background signal in spectrophotometric and fluorescence-based assays.

  • Chromatographic Effects: It can alter the properties of stationary phases in chromatography, leading to poor separation and peak distortion.

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

The CMC is the concentration at which detergent monomers begin to form micelles. This is a critical parameter to consider, as interference often becomes more pronounced above the CMC. The CMC of this compound can be influenced by factors such as temperature and the presence of salts. In a single-component solution at 20°C, the CMC of Brij L4 (this compound) has been reported.[1][2]

Q4: At what concentration does this compound typically cause interference?

Interference is highly dependent on the specific analytical technique and the concentration of the analyte. Generally, problems are more likely to occur when the detergent concentration is at or above its CMC. However, even at concentrations below the CMC, interference can be observed in sensitive assays.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

PropertyValueNotes
Synonyms C12E3, Brij-30, Brij L4
Molecular Formula C18H38O4[3][4]
Average Molecular Weight ~318.5 g/mol [3]
Critical Micelle Concentration (CMC) Similar to values obtained for BrijL4/NaC mixtures, which decrease with an increasing proportion of BrijL4.[1][2]The CMC can be affected by temperature, pH, and the presence of other molecules in the solution.[1][2]
Aggregation Number Not explicitly found for C12E3. For similar non-ionic detergents like C12E8, it is in the range of 90-120.The aggregation number is the average number of detergent monomers in a micelle.

Troubleshooting Guides

This section provides troubleshooting guidance for specific analytical techniques.

Spectrophotometry (UV-Vis and Colorimetric Assays)

Issue: Inaccurate protein concentration determined by Bradford or BCA assay.

  • Symptom: Absorbance readings are unexpectedly high or low, or the standard curve is non-linear.

  • Cause: this compound can interact with the Coomassie dye in the Bradford assay, leading to a color change even in the absence of protein. In the BCA assay, substances that reduce Cu2+ can interfere.

  • Troubleshooting Workflow:

    UV_Vis_Troubleshooting Start Inaccurate Protein Assay Results Check_Concentration Is Detergent Concentration > 0.01%? Start->Check_Concentration Remove_Detergent Remove Detergent Prior to Assay Start->Remove_Detergent Dilute_Sample Dilute Sample Below Interference Threshold Check_Concentration->Dilute_Sample Yes Use_Compatible_Assay Use a Detergent-Compatible Assay (e.g., Lowry, 660nm Protein Assay) Check_Concentration->Use_Compatible_Assay No Re_Assay Re-run Assay Dilute_Sample->Re_Assay Use_Compatible_Assay->Re_Assay Remove_Detergent->Re_Assay

    Troubleshooting workflow for spectrophotometric protein assays.

Issue: High background absorbance in UV-Vis spectra.

  • Symptom: The baseline of the spectrum is elevated across a range of wavelengths.

  • Cause: this compound may have some absorbance in the UV range, or impurities in the detergent preparation could be contributing to the background.

  • Solution:

    • Run a blank spectrum with the buffer containing the same concentration of this compound as the sample.

    • Subtract the blank spectrum from the sample spectrum.

    • If the background is still high, consider using a higher purity grade of the detergent or a detergent removal method.

Fluorescence Spectroscopy

Issue: Quenching or enhancement of fluorescence signal.

  • Symptom: The fluorescence intensity of your sample is significantly lower (quenching) or higher (enhancement) than expected.

  • Cause: this compound micelles can alter the local environment of the fluorophore, affecting its quantum yield. The detergent itself or impurities could also be fluorescent.[5][6]

  • Troubleshooting Steps:

    • Run a detergent control: Measure the fluorescence of a solution containing only the buffer and this compound at the same concentration used in your experiment. This will reveal if the detergent or impurities are fluorescent.

    • Vary detergent concentration: Perform the experiment at different detergent concentrations, both above and below the CMC, to understand the effect of micelles on the fluorescence signal.

    • Consider alternative fluorophores: Some fluorophores are less sensitive to the microenvironment created by detergent micelles.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape, retention time shifts, or detector noise.

  • Symptom: Chromatographic peaks are broad, tailing, or split. Retention times are not reproducible. The baseline is noisy.

  • Cause: this compound can adsorb to the stationary phase, altering its properties. It can also cause ion suppression in mass spectrometry detectors.

  • Mitigation Strategy:

    HPLC_Mitigation cluster_optimize Method Optimization cluster_prep Sample Preparation Start HPLC Issues with Detergent Optimize_Method Optimize Chromatographic Method Start->Optimize_Method Sample_Prep Implement Sample Preparation Start->Sample_Prep Mobile_Phase Adjust Mobile Phase Composition (e.g., increase organic solvent) Optimize_Method->Mobile_Phase Detergent_Removal Use Detergent Removal Spin Columns Sample_Prep->Detergent_Removal Precipitation Protein Precipitation (e.g., Acetone) Sample_Prep->Precipitation End Improved Chromatography Gradient Modify Gradient Profile Mobile_Phase->Gradient Column_Wash Incorporate Column Washes Gradient->Column_Wash Column_Wash->End Detergent_Removal->End Precipitation->End

    Strategies for mitigating HPLC interference.

Mass Spectrometry (MS)

Issue: Ion suppression and poor signal-to-noise ratio.

  • Symptom: The intensity of the analyte signal is significantly reduced, and the baseline is noisy.

  • Cause: this compound can co-elute with the analyte and compete for ionization in the MS source, leading to suppression of the analyte's signal.

  • Solution: Detergent removal is almost always necessary before MS analysis.[7]

Immunoassays (e.g., ELISA)

Issue: High background or false-positive/negative results.

  • Symptom: The negative controls show a high signal, or the sample results are inconsistent with expectations.

  • Cause: this compound can interfere with antibody-antigen binding or the binding of antibodies to the plate surface.[8][9][10][11]

  • Troubleshooting Tips:

    • Include a detergent control: Run a control well with the same concentration of detergent as in your samples to assess its effect on the background signal.

    • Optimize washing steps: Increase the number and duration of washing steps to remove residual detergent. Adding a small amount of a different, non-interfering detergent (like Tween-20) to the wash buffer can sometimes help.

    • Dilute the sample: If possible, dilute the sample to reduce the concentration of this compound below the level of interference.

Experimental Protocols

Protocol 1: Detergent Removal by Spin Column

This protocol is suitable for removing this compound from protein samples prior to mass spectrometry or other sensitive downstream applications. Commercial detergent removal spin columns are available from various manufacturers.

Materials:

  • Detergent removal spin column

  • Microcentrifuge

  • Collection tubes

  • Sample buffer without detergent

Method:

  • Equilibrate the spin column by washing with the sample buffer (without detergent) according to the manufacturer's instructions.

  • Apply the protein sample containing this compound to the resin in the spin column.

  • Incubate the sample with the resin for the time specified by the manufacturer (typically a few minutes at room temperature).

  • Place the spin column in a collection tube and centrifuge to elute the detergent-free protein sample.

  • The protein is now ready for downstream analysis.

Protocol 2: Acetone (B3395972) Precipitation for Detergent Removal

This method is useful for concentrating a protein sample while also removing detergents.

Materials:

  • Pre-chilled acetone (-20°C)

  • Microcentrifuge

  • Protein sample containing this compound

  • Resuspension buffer

Method:

  • Add 4 volumes of pre-chilled acetone to your protein sample.

  • Vortex briefly and incubate at -20°C for at least 1 hour (incubation time may need optimization).

  • Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the detergent.

  • Allow the protein pellet to air dry briefly to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a suitable buffer for your downstream application.

Disclaimer: This technical support guide is for informational purposes only. Users should always consult the manufacturer's instructions for specific reagents and instruments and validate any methods for their particular application.

References

Technical Support Center: Managing Foaming with Triethylene Glycol Monododecyl Ether (C12E3) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing and troubleshooting foaming issues encountered when working with triethylene glycol monododecyl ether (C12E3) solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E3) and why does it foam?

A1: this compound (C12E3) is a non-ionic surfactant commonly used in research and pharmaceutical applications for tasks like solubilizing proteins and lipids, and in drug delivery systems. As a surfactant, its molecules have a dual nature: a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. When in an aqueous solution, these molecules align at the air-water interface to reduce surface tension. Agitation or gas introduction can trap air, and the surfactant molecules stabilize the resulting bubbles by forming a thin film around them, leading to foam.

Q2: What is the Critical Micelle Concentration (CMC) and how does it relate to foaming?

A2: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules begin to self-assemble into spherical structures called micelles in the bulk of the solution. Below the CMC, surfactant molecules primarily migrate to the surface, causing a sharp decrease in surface tension. Above the CMC, the surface is generally saturated, and additional surfactant forms micelles. Foaming is often most pronounced near or above the CMC because there are sufficient surfactant molecules to both saturate the air-water interfaces and stabilize the bubble structures. The CMC for a similar non-ionic surfactant, pentaethylene glycol monododecyl ether, is approximately 0.000065 mol/L.[1]

Q3: Can temperature affect the foaming of my C12E3 solution?

A3: Yes, temperature can significantly impact foam stability. Generally, increasing the temperature of a surfactant solution will decrease its foam stability.[2][3][4] This is because higher temperatures increase liquid drainage from the foam films and can increase gas diffusion between bubbles, causing them to rupture more quickly. For some non-ionic surfactants, exceeding a certain temperature known as the "cloud point" can cause the surfactant to phase-separate, which dramatically reduces foaming.[5]

Q4: How do additives like salts (e.g., NaCl) affect foaming in C12E3 solutions?

A4: The effect of salts on the foaming of non-ionic surfactant solutions can be complex. For non-ionic surfactants, the addition of electrolytes like NaCl can influence the packing of surfactant molecules at the air-water interface. This can sometimes enhance foam stability by creating a more robust film around the bubbles.[6] However, the specific effect can depend on the salt concentration and the surfactant concentration relative to its CMC.[7][8]

Q5: What are anti-foaming agents and are they suitable for my research application?

A5: Anti-foaming agents, or defoamers, are substances that counteract the formation of foam. They work by rapidly spreading across the surface of the foam films, causing them to thin and rupture.[9][10] They are typically categorized as silicone-based or non-silicone (e.g., oil-based, polymeric).[9][11] For research and pharmaceutical applications, it is crucial to select an anti-foaming agent that is compatible with the experimental system and will not interfere with downstream assays or the stability of biological molecules like proteins.[12] Non-silicone types are often preferred in biological applications to avoid potential contamination issues.[9]

Troubleshooting Guides

Issue 1: Excessive foaming during solution preparation or mixing.

This is a common issue when dissolving or mixing C12E3 solutions, especially at concentrations near or above the CMC.

Potential Cause Recommended Action
High Agitation Speed Reduce the speed of the magnetic stirrer or vortexer. Instead of vigorous shaking, gently swirl or invert the container to dissolve the surfactant.
Sub-surface Introduction When adding C12E3 to a buffer, introduce the tip of the pipette below the liquid surface to minimize air entrapment.
Solution Temperature Prepare the solution at a slightly lower temperature if your experiment allows, as this can increase viscosity and reduce foam formation.
Issue 2: Foaming occurs after the addition of a biomolecule (e.g., protein).

Proteins themselves can be surface-active and can interact with surfactants to either enhance or reduce foam stability.

Potential Cause Recommended Action
Protein-Surfactant Interaction The added protein may be contributing to the stabilization of the foam. Consider optimizing the C12E3 concentration to be the minimum required for its intended function (e.g., solubilization).
Local Concentration Effects When adding a concentrated protein stock, localized high concentrations can induce foaming. Add the protein solution slowly while gently stirring.
Need for a Foam Inhibitor If foaming is unavoidable and problematic, a small amount of a compatible, non-interfering anti-foaming agent may be necessary. Always test the anti-foaming agent for compatibility with your protein and subsequent assays first.
Issue 3: Persistent foam that interferes with downstream applications (e.g., chromatography, spectrophotometry).

Foam can introduce inaccuracies in volume measurements and interfere with optical readings or clog HPLC systems.

Potential Cause Recommended Action
Stable Foam Structure The foam is highly stable and does not dissipate on its own.
Mechanical Foam Breaking Use a low-speed centrifuge for a short duration to collapse the foam. Alternatively, gently touch the foam surface with a sterile pipette tip.
Acoustic Defoaming For larger volumes, placing the container in an ultrasonic bath for a very short period can break the foam. Be cautious with this method as it can heat the sample and potentially denature proteins.
Chemical Defoaming Add a minimal concentration (e.g., 1-100 ppm) of a sterile-filterable anti-foaming agent like Antifoam SE-15 or a non-silicone organic defoamer.[13]

Quantitative Data on Foaming Behavior

Table 1: Representative Foam Height of a Non-ionic Surfactant Solution as a Function of Concentration

Concentration (relative to CMC)Initial Foam Height (mm)Foam Stability (Half-life in minutes)
0.1 x CMC51
1 x CMC3015
5 x CMC4525
10 x CMC4828
Data is illustrative. Foam height generally increases with concentration, plateauing significantly above the CMC.

Table 2: Representative Effect of Temperature on Foam Stability

Temperature (°C)Foam Stability (Half-life in minutes)
1035
2525
4015
605
Data is illustrative. For most surfactant solutions, foam stability decreases as temperature increases.[2][3][4]

Table 3: Representative Effect of NaCl on Foam Stability at a Concentration > CMC

NaCl Concentration (mM)Foam Stability (Half-life in minutes)
025
1028
5032
10030
Data is illustrative. The addition of salt to a non-ionic surfactant solution above its CMC can sometimes increase foam stability up to an optimal salt concentration.[6]

Experimental Protocols

Protocol 1: Method for Preparing a Low-Foam C12E3 Solution
  • Weigh the required amount of C12E3. If starting with a concentrated stock solution, calculate the required volume.

  • Add the buffer or solvent to the final volume container, leaving some headspace.

  • Place a magnetic stir bar in the container and set it to a low speed, ensuring no vortex is formed. A vortex will introduce air into the solution.

  • Slowly add the C12E3 (solid or liquid stock) to the stirring solvent. If using a pipette, place the tip just below the surface of the liquid.

  • If foaming occurs, stop stirring and allow the foam to dissipate. Gentle, intermittent stirring is preferable to continuous high-speed mixing.

  • Once fully dissolved, the solution can be sterile-filtered if required using a syringe filter. Apply gentle, steady pressure to the syringe to minimize foaming during filtration.

Protocol 2: Determining the Effect of an Additive on C12E3 Foaming
  • Prepare a stock solution of C12E3 at twice the desired final concentration.

  • Prepare a stock solution of the additive (e.g., NaCl, protein) at twice the desired final concentration.

  • In a graduated cylinder, add a defined volume of the C12E3 stock solution.

  • Add an equal volume of the additive stock solution and gently mix by inverting the sealed cylinder a set number of times (e.g., 10 inversions).

  • Immediately measure the initial foam height in millimeters.

  • Start a timer and record the time it takes for the foam height to decrease by 50% (the foam half-life).

  • Repeat the process with a control (using the buffer without the additive) to compare results.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships for managing foaming issues.

Foaming_Troubleshooting_Workflow cluster_prep Preparation Issues cluster_additive Additive-Induced Foaming cluster_removal Foam Removal Techniques start Excessive Foaming Observed q1 Is this during initial solution preparation? start->q1 q2 Did foaming start after adding a new component (e.g., protein, API)? q1->q2 No cluster_prep cluster_prep q1->cluster_prep Yes a1 Reduce agitation speed a2 Introduce surfactant sub-surface a1->a2 a3 Use gentle inversion to mix a2->a3 q3 Is foam interfering with downstream processes? q2->q3 No cluster_additive cluster_additive q2->cluster_additive Yes b1 Add component slowly while gently stirring b2 Optimize (lower) surfactant concentration b1->b2 b3 Check for incompatibility b2->b3 end_node Problem Resolved q3->end_node No cluster_removal cluster_removal q3->cluster_removal Yes c1 Mechanical: Centrifuge (low speed, short time) c2 Physical: Touch with sterile tip c1->c2 c3 Chemical: Add minimal compatible antifoam c2->c3 cluster_prep->end_node cluster_additive->end_node cluster_removal->end_node

Caption: A troubleshooting workflow for diagnosing and resolving foaming issues.

Antifoam_Selection_Logic start Foam is persistent and must be chemically removed q1 Is the system biological (contains proteins, cells)? start->q1 a1 Select a non-silicone antifoam (e.g., organic, polymeric) q1->a1 Yes a2 Silicone-based antifoam may be an option q1->a2 No q2 Is sterility a concern? a1->q2 a2->q2 b1 Choose an autoclavable or sterile-filterable antifoam q2->b1 Yes b2 Non-sterile option may suffice q2->b2 No q3 Will antifoam interfere with downstream assays? b1->q3 b2->q3 c1 Perform a control experiment with the antifoam alone q3->c1 Yes / Maybe end_node Antifoam Selected & Validated q3->end_node No c1->end_node

Caption: Decision logic for selecting a suitable anti-foaming agent.

References

degradation of triethylene glycol monododecyl ether and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of Triethylene Glycol Monododecyl Ether (C12E3) and its potential impact on research experiments. This resource is intended for researchers, scientists, and drug development professionals utilizing C12E3 in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E3) and what are its common applications in research?

This compound, also known as C12E3, is a non-ionic surfactant. Due to its amphiphilic nature, it is widely used in research to:

  • Solubilize membrane proteins.

  • Create micelles for drug delivery and formulation.[1][2][3]

  • Serve as a detergent in various biochemical and cellular assays.

  • Act as a linker in Proteolysis Targeting Chimeras (PROTACs).[4]

Q2: How does this compound degrade, and what are the primary degradation products?

The primary degradation pathway for C12E3 is oxidative degradation, which is accelerated by exposure to high temperatures and oxygen.[5][6] This process can also be influenced by the presence of impurities. The main degradation products include:

  • Shorter-chain glycols: Monoethylene Glycol (MEG) and Diethylene Glycol (DEG).[6][7]

  • Organic acids: Formic acid and acetic acid.[5][6]

  • Aldehydes: Formaldehyde and acetaldehyde.[5][6]

Q3: How can I properly store this compound to minimize degradation?

To minimize degradation, C12E3 should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation. Avoid exposure to high temperatures and incompatible materials such as strong oxidizing agents.

Q4: What is the impact of C12E3 degradation on its physical properties, such as Critical Micelle Concentration (CMC)?

The degradation of C12E3 introduces impurities into the surfactant solution. These impurities can alter the surfactant's properties, including its Critical Micelle Concentration (CMC). The presence of more polar degradation products like glycols and organic acids can increase the CMC, requiring a higher concentration of the surfactant to form micelles.[8] Conversely, less polar impurities might lower the CMC. Temperature also affects the CMC of non-ionic surfactants; for many, the CMC initially decreases with increasing temperature and then increases.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to the degradation of C12E3.

Issue 1: Inconsistent or Unexpected Results in Biochemical Assays

Symptoms:

  • Variability in enzyme kinetics from batch to batch of C12E3.

  • Loss of protein activity or stability.

  • High background noise in fluorescence or absorbance-based assays.[11]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Presence of Aldehyde Degradation Products Aldehydes can react with proteins, forming adducts and causing structural and functional changes.[12][13] Solution: Use a fresh, high-purity stock of C12E3. Consider adding aldehyde scavengers like dithiothreitol (B142953) (DTT) to your buffer, if compatible with your assay.
Lowered pH due to Acidic Degradation Products The formation of formic and acetic acid will lower the pH of your C12E3 solution and, consequently, your reaction buffer.[5][6] This can significantly impact enzyme activity. Solution: Always measure and adjust the pH of your final reaction buffer after the addition of the C12E3 solution. Use a freshly prepared C12E3 stock.
Altered Micelle Formation Changes in the CMC due to degradation products can affect assays that rely on micellar solubilization of substrates or proteins.[8] Solution: Verify the CMC of your C12E3 stock solution, especially if it is old or has been stored improperly. Consider using a higher concentration of the surfactant to ensure micelle formation.
Issue 2: Poor Solubility or Precipitation of Target Molecules

Symptoms:

  • Precipitation of a previously soluble membrane protein.

  • Cloudiness in the C12E3 solution or the final experimental buffer.

  • Incomplete solubilization of hydrophobic drugs.[1][3]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Reduced Surfactant Purity The presence of degradation products lowers the effective concentration of active C12E3, potentially falling below the required concentration for solubilization. Solution: Use a new, unopened vial of high-purity C12E3. Quantify the concentration of your stock solution using a reliable method.
Formation of Insoluble Degradation Byproducts Some degradation byproducts of similar surfactants have been shown to be poorly soluble and can contribute to turbidity.[14] Solution: Filter your C12E3 stock solution through a 0.22 µm filter before use to remove any particulate matter.

Experimental Protocols

Stability-Indicating Analytical Method for C12E3

To monitor the degradation of C12E3, a stability-indicating method using High-Performance Liquid Chromatography (HPLC) can be employed.[15][16][17]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Forced Degradation: To validate the method, C12E3 samples should be subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products. The method should be able to resolve the intact C12E3 peak from all degradation product peaks.

Lipoxygenase Activity Assay

This is an example protocol where C12E3 is often used.[18][19][20][21]

Methodology:

  • Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

  • Substrate Solution: Prepare a stock solution of linoleic acid in ethanol.

  • C12E3 Solution: Prepare a stock solution of high-purity C12E3 in the reaction buffer. The final concentration in the assay should be above its CMC.

  • Enzyme Preparation: Dilute the lipoxygenase enzyme to the desired concentration in the reaction buffer.

  • Assay Procedure:

    • In a quartz cuvette, mix the reaction buffer, C12E3 solution, and substrate solution.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

Quantitative Data

Table 1: Oxidative Degradation Products of Triethylene Glycol (TEG) under Laboratory Conditions

Data adapted from studies on TEG, the hydrophilic portion of C12E3, to illustrate potential degradation products.[5][6]

Degradation ProductConcentration (relative units) at High Temperature & Oxygen
Monoethylene Glycol (MEG)+++
Diethylene Glycol (DEG)+++
Formic Acid+++
Acetic Acid++
Formaldehyde+
Acetaldehyde+
(+++ dominant, ++ significant, + minor)

Visualizations

degradation_pathway cluster_products C12E3 Triethylene Glycol Monododecyl Ether (C12E3) Oxidation Oxidative Stress (Heat, O2) C12E3->Oxidation Degradation_Products Degradation Products Oxidation->Degradation_Products Glycols Shorter Glycols (MEG, DEG) Degradation_Products->Glycols Impairs micelle formation Acids Organic Acids (Formic, Acetic) Degradation_Products->Acids Lowers pH Aldehydes Aldehydes (Formaldehyde) Degradation_Products->Aldehydes Reacts with biomolecules

Caption: Oxidative degradation pathway of C12E3.

troubleshooting_workflow Start Inconsistent Experimental Results Check_C12E3 Check C12E3 Age and Storage Start->Check_C12E3 Use_New_Stock Use Fresh, High-Purity C12E3 Stock Check_C12E3->Use_New_Stock Old or Improperly Stored Measure_pH Measure & Adjust Final Buffer pH Check_C12E3->Measure_pH Fresh Stock Use_New_Stock->Measure_pH Check_CMC Verify CMC or Increase Surfactant Concentration Measure_pH->Check_CMC Consider_Interference Consider Aldehyde Interference Check_CMC->Consider_Interference Resolved Issue Resolved Consider_Interference->Resolved

References

Technical Support Center: Improving Membrane Protein Extraction with Triethylene Glycol Monododecyl Ether (C12E3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing membrane protein extraction using triethylene glycol monododecyl ether (C12E3). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance extraction efficiency and troubleshoot common experimental hurdles.

FAQs: Understanding this compound (C12E3)

Q1: What is this compound (C12E3) and why is it used for membrane protein extraction?

A1: this compound, also known as C12E3, is a non-ionic detergent. Non-ionic detergents are considered mild and are widely used for isolating membrane proteins in their biologically active form because they break lipid-lipid and lipid-protein interactions without significantly disrupting the protein-protein interactions essential for function.[1] C12E3 possesses a hydrophilic head (triethylene glycol) and a hydrophobic tail (dodecyl chain), allowing it to solubilize membrane proteins by forming micelles around their hydrophobic regions, thus extracting them from the lipid bilayer into an aqueous solution.

Q2: What is the Critical Micelle Concentration (CMC) of C12E3 and why is it important?

Q3: How does the ethylene (B1197577) glycol chain length of a detergent affect extraction efficiency?

A3: The length of the polyoxyethylene chain in non-ionic detergents can influence their extraction efficiency. Shorter ethylene glycol chains, in combination with a sufficiently long alkyl chain, can lead to higher yields of extracted proteins. For instance, in one study, C12E5 (pentaethylene glycol monododecyl ether) demonstrated high extraction yields for viral membrane proteins. This suggests that the balance between the hydrophilic head and the hydrophobic tail is crucial for effective solubilization.

Troubleshooting Guide

This guide addresses common issues encountered during membrane protein extraction with C12E3 and other non-ionic detergents.

Problem Possible Cause Troubleshooting Steps
Low or No Protein Yield 1. Suboptimal Detergent Concentration: The concentration of C12E3 may be too low (below the CMC) or too high, leading to protein denaturation or aggregation.- Ensure the C12E3 concentration is above its estimated CMC in all buffers. - Perform a detergent titration to determine the optimal concentration for your specific protein (e.g., test a range from 0.1% to 2% w/v).
2. Inefficient Cell Lysis: Incomplete disruption of cells or membranes will result in poor protein release.- Optimize your cell lysis protocol. Consider using mechanical methods like sonication or a French press in addition to chemical lysis.
3. Insufficient Incubation Time or Temperature: The detergent may not have had enough time or the right temperature to effectively solubilize the membrane proteins.- Increase the incubation time of the cell lysate with the detergent (e.g., from 1 hour to 4 hours, or overnight at 4°C). - Optimize the incubation temperature. While 4°C is common to minimize proteolysis, some proteins may require a slightly higher temperature for efficient extraction.
Protein Aggregation or Precipitation 1. Detergent Not Maintaining Protein Stability: While C12E3 is a mild detergent, it may not be optimal for all membrane proteins.- Screen other mild non-ionic detergents (e.g., DDM, Triton X-100) to see if they provide better stability for your protein of interest. - Add stabilizing agents to your buffer, such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol), or salts.
2. Incorrect Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein aggregation.- Optimize the pH of your extraction buffer. A general starting point is a pH between 7.0 and 8.0. - Adjust the salt concentration (e.g., 150-500 mM NaCl) to improve protein solubility and stability.
Loss of Protein Activity 1. Protein Denaturation: Even mild detergents can cause some degree of protein denaturation.- Use the lowest effective concentration of C12E3. - Minimize the time the protein is in the detergent solution. - Include co-factors or ligands in the buffer that are known to stabilize the protein's active conformation.
2. Presence of Proteases: Proteolytic degradation can lead to loss of function.- Always add a protease inhibitor cocktail to your lysis and extraction buffers.
Inconsistent Results 1. Detergent Quality: The purity of the C12E3 can affect its performance.- Use high-purity, "proteomics grade" detergent to avoid contaminants like peroxides that can damage proteins.[3]
2. Cloud Point Phenomenon: Polyoxyethylene detergents like C12E3 can phase separate at a specific temperature known as the "cloud point." If the experimental temperature exceeds the cloud point, the detergent will come out of solution, leading to protein aggregation and loss.- Determine the cloud point of your C12E3 solution under your experimental buffer conditions. - Ensure all extraction and purification steps are performed at a temperature well below the cloud point.

Data Presentation: Comparison of Common Non-Ionic Detergents

The following table summarizes the physicochemical properties of C12E3 and other commonly used non-ionic detergents for membrane protein extraction. This data can help in selecting the appropriate detergent for your specific application.

DetergentAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)
This compoundC12E3~318.5Estimated to be < 0.0066 M
n-Dodecyl-β-D-maltosideDDM510.6~0.15 mM
Triton X-100~625~0.24 mM
Octyl-β-D-glucopyranosideOG292.4~20-25 mM
Pentaethylene glycol monododecyl etherC12E5406.6~0.07 mM[4]

Experimental Protocols

Protocol 1: General Membrane Protein Extraction using C12E3

This protocol provides a general framework for the solubilization of membrane proteins from cultured cells using C12E3. Optimization of detergent concentration, incubation time, and temperature may be required for specific proteins.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (w/v) C12E3, Protease Inhibitor Cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) C12E3, Protease Inhibitor Cocktail

  • Elution Buffer: As required for your purification method (e.g., containing imidazole (B134444) for His-tagged proteins), supplemented with 0.1% (w/v) C12E3.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Disrupt the cells using a suitable method (e.g., sonication on ice, French press).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet unbroken cells and debris.

  • Membrane Isolation:

    • Transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant containing the cytosolic proteins.

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer.

    • Incubate for 1-4 hours at 4°C with gentle agitation.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Purification:

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Proceed with your chosen purification method (e.g., affinity chromatography). Ensure all buffers used during purification (wash and elution) contain C12E3 at a concentration above its CMC (e.g., 0.1% w/v) to maintain protein solubility.

Visualizations

Below are diagrams illustrating key concepts and workflows related to membrane protein extraction.

Experimental_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Cell_Culture Cell Culture/ Tissue Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Solubilization Solubilization (with C12E3) Membrane_Isolation->Solubilization Affinity_Chromatography Affinity Chromatography Solubilization->Affinity_Chromatography Size_Exclusion Size Exclusion Chromatography Affinity_Chromatography->Size_Exclusion SDS_PAGE SDS-PAGE/ Western Blot Size_Exclusion->SDS_PAGE Functional_Assay Functional Assay Size_Exclusion->Functional_Assay

Caption: A typical workflow for membrane protein extraction and purification.

Troubleshooting_Logic Start Low Protein Yield? Check_Detergent_Conc Optimize C12E3 Concentration Start->Check_Detergent_Conc Yes Check_Lysis Improve Cell Lysis Protocol Start->Check_Lysis Yes Check_Incubation Adjust Incubation Time/Temperature Start->Check_Incubation Yes Protein_Aggregates Protein Aggregation? Start->Protein_Aggregates No Screen_Detergents Screen Alternative Detergents Protein_Aggregates->Screen_Detergents Yes Optimize_Buffer Optimize Buffer pH/Salt Protein_Aggregates->Optimize_Buffer Yes Loss_of_Activity Loss of Activity? Protein_Aggregates->Loss_of_Activity No Minimize_Detergent Use Minimal Effective Detergent Conc. Loss_of_Activity->Minimize_Detergent Yes Add_Inhibitors Add Protease Inhibitors Loss_of_Activity->Add_Inhibitors Yes Inconsistent_Results Inconsistent Results? Loss_of_Activity->Inconsistent_Results No Check_Detergent_Quality Use High-Purity Detergent Inconsistent_Results->Check_Detergent_Quality Yes Check_Cloud_Point Monitor Temperature (Cloud Point) Inconsistent_Results->Check_Cloud_Point Yes

Caption: A decision tree for troubleshooting common extraction issues.

References

impact of pH and ionic strength on triethylene glycol monododecyl ether performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH and ionic strength on the performance of triethylene glycol monododecyl ether (C12E3), a non-ionic surfactant commonly used by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the performance and stability of C12E3?

A1: As a non-ionic surfactant, C12E3 lacks a charged head group.[1] Consequently, its fundamental properties, such as Critical Micelle Concentration (CMC) and cloud point, are generally stable across a wide pH range. Unlike ionic surfactants, its performance is not significantly influenced by changes in pH.[2] However, extreme pH values can lead to the hydrolysis of the ether linkages over long periods, especially at elevated temperatures, though C12E3 is considered chemically stable under typical experimental conditions. In industrial applications, maintaining a pH between 6.0 and 8.0 is often recommended to prevent issues like foaming (at alkaline pH) or equipment corrosion (at acidic pH).[3]

Q2: What is the primary effect of ionic strength on C12E3 solutions?

A2: The primary and most significant effect of increasing ionic strength (by adding salts like NaCl) is the depression of the cloud point temperature.[4][5][6] This phenomenon is known as "salting-out," where the salt ions compete for water molecules, leading to the dehydration of the surfactant's ethylene (B1197577) oxide chains and causing phase separation at a lower temperature.[4] Increasing salt concentration can also lead to a decrease in the CMC.[2]

Q3: Will adding salt affect the micelle size of C12E3?

A3: Unlike ionic detergents, salts have a minimal effect on the micellar size of non-ionic detergents like C12E3.[1] For ionic detergents, adding counter-ions neutralizes head group repulsion, leading to larger micelles; this mechanism is absent in non-ionic surfactants.[1]

Q4: Can C12E3 be used in drug delivery formulations that are sensitive to pH?

A4: Yes, C12E3 is often used in such formulations. While C12E3 itself is not pH-sensitive, it provides stability across different pH environments that a drug might encounter, for instance, in the gastrointestinal tract.[7] Its role is typically to act as a solubilizer or stabilizer for the active pharmaceutical ingredient, while other components of the formulation (e.g., pH-sensitive polymers or hydrogels) control the drug's release in response to specific pH triggers.[8][9][10]

Troubleshooting Guide

Issue 1: My C12E3 solution is cloudy at my working temperature, which was not expected.

  • Possible Cause 1: High Ionic Strength. You may have salts (e.g., from buffers like PBS) in your solution that you hadn't accounted for. The presence of electrolytes significantly lowers the cloud point of non-ionic surfactants.[5][6]

  • Solution: Review your buffer composition. If possible, reduce the salt concentration. Alternatively, perform your experiment at a lower temperature, well below the new, depressed cloud point. You can determine the new cloud point experimentally (see Experimental Protocols).

  • Possible Cause 2: Temperature Fluctuation. Your experimental temperature may be higher than intended or fluctuating, causing it to exceed the cloud point.

  • Solution: Calibrate your temperature control equipment. Ensure the solution is maintained at a stable temperature. Remember that non-ionic surfactants perform most effectively at or near their cloud point, but exceeding it causes phase separation.[5]

Issue 2: The Critical Micelle Concentration (CMC) in my experiment seems lower than the literature value.

  • Possible Cause: Presence of Electrolytes. The addition of salts to a non-ionic surfactant solution can cause a decrease in the CMC.[2]

  • Solution: This is an expected outcome. If you need to work at a specific CMC, you must determine it empirically under your exact experimental conditions (pH, ionic strength, temperature). Use the literature value as a starting point for your determination.

Issue 3: I am trying to solubilize a membrane protein, but it is precipitating or denaturing.

  • Possible Cause 1: Incorrect Surfactant Concentration. Effective solubilization requires the surfactant concentration to be above the CMC.

  • Solution: Ensure your C12E3 concentration is sufficiently above the CMC for your specific buffer conditions. Remember that ionic strength can lower the CMC.[2]

  • Possible Cause 2: pH of the Buffer. While C12E3 is stable, your protein of interest is likely sensitive to pH. An inappropriate pH can cause the protein to denature or precipitate, which is unrelated to the surfactant's performance.

  • Solution: Verify that the pH of your buffer is within the known stability range for your target protein.

Logical Flow for Troubleshooting Common C12E3 Issues

Troubleshooting_Flowchart start Experiment Issue Occurs q_cloudy Is the solution unexpectedly cloudy? start->q_cloudy q_cmc Is the CMC incorrect or is solubilization failing? q_cloudy->q_cmc No check_salt Check buffer composition for unintended salts. Ionic strength lowers the cloud point. q_cloudy->check_salt Yes check_temp Verify and calibrate temperature controls. Exceeding cloud point causes phase separation. q_cloudy->check_temp Yes check_salt_cmc Account for salts in the buffer. Ionic strength lowers the CMC. q_cmc->check_salt_cmc Yes check_protein_ph Verify buffer pH is optimal for the protein's stability. q_cmc->check_protein_ph Yes end Problem Resolved q_cmc->end No solution_cloudy Lower salt concentration or reduce working temperature. check_salt->solution_cloudy check_temp->solution_cloudy solution_cmc Empirically determine CMC under your exact experimental conditions. check_salt_cmc->solution_cmc check_protein_ph->end solution_cloudy->end solution_cmc->end

Caption: A flowchart for troubleshooting common issues with C12E3.

Quantitative Data

Table 1: Effect of NaCl Concentration on the Cloud Point of C12En Surfactants

This table summarizes the observed decrease in cloud point temperature for lauryl alcohol polyethoxylate surfactants (C12En) in the presence of sodium chloride (NaCl), demonstrating the "salting-out" effect.[4]

Surfactant Concentration (wt%)NaCl Concentration (wt%)Cloud Point Decrease (°C)
0.5 - 20%4.9%~12.0 °C
0.5 - 20%12.1%~23.4 °C
Data derived from studies on various C12En surfactants, as presented in the cited source.[4]

Table 2: General Impact of pH and Ionic Strength on C12E3 Properties

ParameterEffect of Increasing Ionic StrengthEffect of Varying pH (near neutral)
Cloud Point Significant Decrease[2][4][5]Minimal to no effect[2]
CMC Moderate Decrease[2]Minimal effect; may show a maximum at neutral pH[2]
Micelle Size Minimal to no effect[1]Minimal to no effect
Stability Generally stableStable, but extremes can cause hydrolysis
Experimental Protocols

Protocol 1: Determination of the Cloud Point

This protocol describes the visual method for determining the cloud point of a C12E3 solution.[4]

  • Preparation: Prepare a solution of C12E3 at the desired concentration in the specific buffer (with the correct pH and ionic strength) to be used in your experiment. A typical concentration is 1% by weight.

  • Heating: Place a small volume (e.g., 5-10 mL) of the solution in a clear glass test tube with a magnetic stir bar. Place the tube in a transparent water bath with a calibrated thermometer or temperature probe.

  • Observation: Begin stirring and slowly heat the water bath at a rate of approximately 1°C per minute.[11]

  • Identification: Continuously observe the solution. The cloud point is the temperature at which the clear solution first shows any sign of turbidity or cloudiness.[6]

  • Confirmation: To confirm, remove the test tube from the heat and allow it to cool slowly while stirring. The temperature at which the solution becomes clear again should be recorded. The average of the two temperatures is the cloud point. The measurement should be reproducible to within ±0.2°C.[11]

Workflow for Cloud Point Determination

Cloud_Point_Workflow prep 1. Prepare C12E3 solution in experimental buffer heat 2. Place in water bath with thermometer and stir bar prep->heat observe 3. Heat slowly (~1°C/min) and observe solution heat->observe record_cloudy 4. Record temperature (T1) when turbidity first appears observe->record_cloudy cool 5. Remove from heat and allow to cool slowly record_cloudy->cool record_clear 6. Record temperature (T2) when solution becomes clear cool->record_clear calculate 7. Calculate Cloud Point = (T1 + T2) / 2 record_clear->calculate

Caption: A typical experimental workflow for determining the cloud point.

Protocol 2: Determination of the Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines the determination of CMC using a surface tensiometer (e.g., a du Noüy ring tensiometer).[2]

  • Preparation: Prepare a stock solution of C12E3 in your experimental buffer (with defined pH and ionic strength) at a concentration well above the expected CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution. The concentrations should span a range from well below to well above the anticipated CMC.

  • Measurement: For each dilution, measure the surface tension of the solution at a constant temperature. Ensure the ring is properly cleaned (flamed or cleaned with solvent) between each measurement.

  • Data Plotting: Plot the measured surface tension (γ) on the y-axis as a function of the logarithm of the surfactant concentration (log C) on the x-axis.

  • CMC Identification: The plot will show two distinct linear regions. At low concentrations, the surface tension will decrease sharply as the concentration increases. At high concentrations (above the CMC), the surface tension will plateau and remain relatively constant. The CMC is the concentration at the point of intersection of these two lines.[12]

References

Validation & Comparative

A Head-to-Head Battle of Detergents: Triethylene Glycol Monododecyl Ether vs. Triton X-100 for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful solubilization and subsequent characterization of proteins, particularly challenging membrane proteins. This guide provides a comprehensive comparison of two non-ionic detergents, Triethylene Glycol Monododecyl Ether and the widely used Triton X-100, to aid in the selection of the optimal agent for your specific research needs.

This comparison delves into the physicochemical properties, experimental performance, and detailed protocols for utilizing these detergents in protein solubilization. By presenting quantitative data and clear methodologies, this guide aims to provide an objective assessment to inform your experimental design.

Physicochemical Properties: A Tale of Two Structures

The effectiveness of a detergent in protein solubilization is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound, a member of the polyoxyethylene alkyl ether family, possesses a simple linear alkyl chain and a short, well-defined ethylene (B1197577) glycol headgroup. In contrast, Triton X-100 features a bulky t-octylphenyl hydrophobic group and a longer, heterogeneous polyoxyethylene headgroup. These structural differences are reflected in their key properties:

PropertyThis compound (or its analogue C12E8)Triton X-100
Detergent Class Non-ionicNon-ionic
Molecular Weight ~318.49 g/mol (for C12E3)~625 g/mol (average)[1]
Critical Micelle Concentration (CMC) Varies with ethylene oxide chain length (e.g., C12E8: ~0.07 mM)0.2-0.9 mM[2]
Aggregation Number Varies (e.g., C12E8: ~120)~140
Micelle Molecular Weight Varies (e.g., C12E8: ~66 kDa)~90,000 g/mol [3]
Dialyzable Yes (for shorter chain lengths)No[3]
UV Absorbance (280 nm) LowHigh (due to phenyl group)

Performance in Protein Solubilization: A Case Study with Na+/K+-ATPase

A direct comparative study on the solubilization of the α2β1 isozyme of Na+/K+-ATPase from caveolae vesicles of bovine pulmonary smooth muscle plasma membrane provides valuable insights into the performance of a close analogue of this compound, octaethylene glycol monododecyl ether (C12E8), and Triton X-100. The results highlight the superiority of C12E8 in preserving the enzyme's activity and structural integrity.

ParameterC12E8Triton X-100
Active Enzyme Yield HigherLower
Specific Activity HigherLower
Structural Integrity (Circular Dichroism) More organized secondary structureLess organized secondary structure

These findings suggest that for this particular multi-subunit membrane protein, the smaller and more defined micellar structure of C12E8 provides a gentler environment for solubilization, leading to better preservation of its native conformation and function.

Experimental Protocols

General Workflow for Membrane Protein Solubilization

The successful solubilization of a target protein requires careful optimization of several parameters. Below is a generalized workflow applicable to both this compound and Triton X-100.

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_analysis Downstream Analysis cell_lysis Cell Lysis centrifugation1 Low-speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation High-speed Centrifugation (pellet membranes) centrifugation1->ultracentrifugation resuspension Resuspend Membrane Pellet ultracentrifugation->resuspension add_detergent Add Detergent (e.g., C12E3 or Triton X-100) resuspension->add_detergent incubation Incubation (e.g., 4°C with gentle agitation) add_detergent->incubation centrifugation2 Ultracentrifugation (pellet insoluble material) incubation->centrifugation2 supernatant Collect Supernatant (solubilized protein) centrifugation2->supernatant purification Purification supernatant->purification characterization Characterization purification->characterization

Caption: A generalized workflow for membrane protein solubilization using detergents.

Protocol for Solubilization of Na+/K+-ATPase with C12E8

This protocol is adapted from studies on the solubilization of Na,K-ATPase.

  • Membrane Preparation: Isolate membrane-rich fractions from the source material (e.g., rabbit kidney outer medulla) by differential centrifugation.

  • Solubilization:

    • Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM imidazole, pH 6.8, containing 250 mM sucrose, 6 mM EDTA, and 6 mM Tris).

    • Determine the protein concentration of the membrane suspension.

    • For optimal solubilization, rapidly mix the membrane suspension with C12E8 at a 1:1 (w/w) protein-to-detergent ratio.

    • Incubate the mixture at 4°C with gentle agitation for a predetermined optimal time (e.g., rapid mixing may be sufficient).

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Purification: The supernatant containing the solubilized Na,K-ATPase can then be further purified by methods such as gel filtration chromatography on a Sepharose 6B column equilibrated with a buffer containing a low concentration of C12E8 (e.g., 0.005 mg/mL) to maintain protein solubility.[4]

Protocol for Solubilization of Proteins with Triton X-100

This protocol provides a general guideline for using Triton X-100.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing 1% (v/v) Triton X-100 in a suitable buffer (e.g., Tris-HCl or HEPES) with appropriate salts (e.g., 150 mM NaCl) and protease inhibitors.

  • Cell Lysis and Solubilization:

    • Resuspend the cell pellet or membrane fraction in the Triton X-100 lysis buffer.

    • Incubate on ice or at 4°C for 30 minutes with periodic vortexing or gentle agitation.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Downstream Processing: The resulting supernatant contains the solubilized proteins and can be used for various downstream applications such as immunoprecipitation, Western blotting, or affinity purification.

Logical Relationships in Detergent Selection

The choice between this compound and Triton X-100 depends on a variety of factors related to the protein of interest and the intended downstream applications.

G cluster_detergent Detergent Properties cluster_protein Protein Characteristics cluster_application Downstream Application CMC Critical Micelle Concentration (CMC) Solubilization_Efficiency Solubilization Efficiency CMC->Solubilization_Efficiency Detergent_Removal Detergent Removal CMC->Detergent_Removal MW Molecular Weight MW->Detergent_Removal HLB Hydrophilic-Lipophilic Balance (HLB) HLB->Solubilization_Efficiency Structure Molecular Structure Structure->Solubilization_Efficiency Protein_Stability Protein Stability & Function Structure->Protein_Stability Assay_Compatibility Assay Compatibility Structure->Assay_Compatibility Protein_Type Protein Type (e.g., GPCR, ion channel) Protein_Type->Protein_Stability Hydrophobicity Hydrophobicity Hydrophobicity->Solubilization_Efficiency Stability Inherent Stability Stability->Protein_Stability Functional_Assay Functional Assays Structural_Studies Structural Studies (Crystallography, Cryo-EM) UV_Quant UV Spectrophotometry Solubilization_Efficiency->Functional_Assay Protein_Stability->Functional_Assay Protein_Stability->Structural_Studies Detergent_Removal->Structural_Studies Assay_Compatibility->UV_Quant

Caption: Key factors influencing the choice of detergent for protein solubilization.

Conclusion

Both this compound and Triton X-100 are effective non-ionic detergents for protein solubilization. However, their distinct properties make them suitable for different applications.

Choose this compound (or its analogues like C12E8) when:

  • Preserving the native structure and function of delicate membrane proteins is a high priority.

  • Downstream applications are sensitive to detergent-induced denaturation.

  • UV-based protein quantification is required.

  • The target protein is a multi-subunit complex that is prone to dissociation.

Choose Triton X-100 when:

  • A well-established, robust, and cost-effective detergent is needed for general protein extraction.

  • Complete protein denaturation is not a concern for the downstream application (e.g., SDS-PAGE and Western blotting).

  • The target protein is known to be stable in the presence of Triton X-100.

Ultimately, the optimal detergent and solubilization conditions must be determined empirically for each specific protein of interest. This guide provides a starting point for making an informed decision and designing effective protein solubilization experiments.

References

A Comparative Guide to Triethylene Glycol Monododecyl Ether and Other Non-Ionic Detergents for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in a multitude of experimental workflows, particularly in the isolation and characterization of proteins. Non-ionic detergents are favored for their mild nature, which helps to preserve the native structure and function of proteins. This guide provides a detailed comparison of triethylene glycol monododecyl ether (C12E3) with three other widely used non-ionic detergents: Triton X-100, Octyl Glucoside, and Polysorbate 20 (Tween 20). The information presented herein is supported by experimental data to facilitate an informed choice for your specific research needs.

Physicochemical Properties: A Head-to-Head Comparison

The behavior and efficacy of a detergent are largely dictated by its physicochemical properties. Key parameters include the critical micelle concentration (CMC), aggregation number, and the hydrophilic-lipophilic balance (HLB). The CMC is the concentration at which detergent monomers begin to form micelles, a crucial event for the solubilization of hydrophobic molecules. The aggregation number indicates the average number of detergent molecules per micelle. The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant, with higher values indicating greater water solubility.

PropertyThis compound (C12E3)Triton X-100Octyl β-D-Glucopyranoside (Octyl Glucoside)Polysorbate 20 (Tween 20)
Molecular Weight ( g/mol ) ~348.5~625 (average)[1]292.37~1228 (average)[2]
Detergent Class Non-ionicNon-ionic[1]Non-ionicNon-ionic[2]
Critical Micelle Concentration (CMC) in water ~0.07 mM0.2-0.9 mM[1]20-25 mM0.06 mM[2]
Aggregation Number ~100100-155[1]27-100~60
Hydrophilic-Lipophilic Balance (HLB) ~12.313.5[3]~13-1416.7[3]
Dialyzable YesNo[1]Yes[1]No[1]

Performance in Protein Solubilization and Membrane Protein Extraction

The primary application for these detergents in life sciences is the solubilization of proteins, particularly those embedded in cellular membranes. The efficiency of a detergent in this role is dependent on its ability to disrupt the lipid bilayer and form stable protein-detergent micelles.

Non-ionic detergents are generally considered mild and are often used to extract membrane proteins while preserving their native structure and function.[4] The choice of detergent can significantly impact the yield and purity of the extracted protein. While direct quantitative comparisons across all four detergents in a single study are scarce, the available literature provides valuable insights. For instance, a study on the solubilization of the multi-subunit photosynthetic superassembly from Rhodobacter capsulatus showed that while Triton X-100 was highly efficient at extracting the complex, it led to the degradation of a labile component. This highlights the protein-dependent nature of detergent efficacy and gentleness.

Octyl glucoside is a well-characterized and widely used detergent with a moderate CMC that allows for its ready removal by dialysis, a significant advantage in many downstream applications.[2] Tween 20, with its high HLB value, is a very gentle surfactant and is often used in washing steps to reduce non-specific binding rather than for initial membrane protein extraction.[5] C12E3, with its smaller micelle size compared to Triton X-100, can be advantageous for certain structural biology applications.

Effects on Enzyme Activity

The impact of detergents on enzyme activity is a critical consideration, especially when functional assays are planned post-solubilization. Non-ionic detergents are generally preferred as they are less likely to cause denaturation compared to their ionic counterparts.

However, the effect of a non-ionic detergent on enzyme activity is not always benign and can be enzyme-specific. For example, some studies have shown that non-ionic detergents like Triton X-100 and Tween 20 can enhance the activity of certain enzymes, such as the West Nile virus protease, at specific concentrations.[6] Conversely, Triton X-100 and octyl glucoside have been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[7] Tween 20 has been reported to preserve the activity and stability of β-glucosidase when encapsulated in nanoparticles.[8] The choice of detergent must therefore be empirically determined for each specific enzyme and application.

Cytotoxicity in Drug Development

For researchers in drug development, the cytotoxicity of excipients, including detergents, is a primary concern. The following table summarizes the available data on the cytotoxicity of these non-ionic detergents on human cell lines. The LC50 value represents the concentration of a substance that is lethal to 50% of the test cells.

DetergentCell LineAssayLC50 (µg/mL)Reference
Triton X-100Human fibroblastsNeutral red, MTT, LDH release< Benzethonium chloride, > Texapon K1298
Tween 60Human fibroblastsNeutral red, MTT, LDH release< Texapon K1298, > Texapon N40
Tween 80Human fibroblastsNeutral red, MTT, LDH release< Texapon N40
Tween 20HepG-2, MCF-7, HT-29MTT assayHighest cytotoxicity among tested cosolvents/surfactants

It is important to note that the cytotoxicity can vary depending on the cell type and the assay used. Generally, non-ionic surfactants are considered less toxic than ionic surfactants.

Experimental Protocols

The following is a generalized protocol for membrane protein extraction using non-ionic detergents. The optimal conditions, including detergent concentration, temperature, and incubation time, should be determined empirically for each specific protein.

Protocol: Small-Scale Membrane Protein Extraction
  • Cell Lysis and Membrane Preparation:

    • Harvest cells and wash with an appropriate ice-cold buffer (e.g., PBS).

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Disrupt the cells using a suitable method (e.g., sonication, French press, or dounce homogenization).

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet with a buffer to remove cytosolic proteins.

  • Membrane Protein Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing the chosen non-ionic detergent (e.g., 1% w/v). The buffer should also contain protease inhibitors and may include stabilizing agents like glycerol (B35011) or salts.

    • Incubate the mixture with gentle agitation for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilization mixture at a high speed (e.g., 100,000 x g) to pellet any non-solubilized material.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Downstream Analysis:

    • The solubilized proteins can then be used for various downstream applications such as purification (e.g., affinity chromatography), functional assays, or structural analysis.

Experimental_Workflow cluster_preparation Cell & Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis CellHarvest Cell Harvest & Lysis MembraneIsolation Membrane Isolation CellHarvest->MembraneIsolation Detergent Add Non-Ionic Detergent (C12E3, Triton X-100, etc.) MembraneIsolation->Detergent Solubilization Incubation & Agitation Detergent->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Downstream Downstream Applications (Purification, Assays) Clarification->Downstream Detergent_Selection cluster_properties Detergent Properties cluster_application Application Requirements cluster_choice Detergent Choice CMC CMC ProteinStability Protein Stability & Function CMC->ProteinStability HLB HLB HLB->ProteinStability MicelleSize Micelle Size DownstreamAssay Downstream Assay Compatibility MicelleSize->DownstreamAssay Dialyzable Dialyzable Purity Required Purity Dialyzable->Purity C12E3 C12E3 ProteinStability->C12E3 Mildness OctylGlucoside Octyl Glucoside ProteinStability->OctylGlucoside Mildness DownstreamAssay->C12E3 Removability DownstreamAssay->OctylGlucoside Removability Purity->OctylGlucoside Dialysis Cost Cost-Effectiveness TritonX100 Triton X-100 Cost->TritonX100 Lower Cost Tween20 Tween 20 Cost->Tween20 Lower Cost

References

A Comparative Guide to the Purity Validation of Triethylene Glycol Monododecyl Ether by HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for non-ionic surfactants like triethylene glycol monododecyl ether (C12E3) is critical in research, development, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), for the purity validation of this compound. The information presented is supported by established analytical principles and data from the analysis of analogous compounds.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of HPLC, GC, and SFC for the analysis of this compound. The data is compiled from various analytical studies of ethoxylated surfactants and glycols.

ParameterHPLC with Charged Aerosol Detection (CAD)GC with Flame Ionization Detection (FID)SFC with Flame Ionization Detection (FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile components based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid as the mobile phase, combining properties of both gas and liquid chromatography.
Typical Column Reversed-phase C18 or specialized surfactant columns.Capillary columns with a wax or mid-polarity stationary phase (e.g., DB-WAX, DB-FFAP).Packed columns with silica (B1680970) or diol stationary phases.
Common Impurities Detected Unreacted dodecanol, diethylene glycol, tetraethylene glycol, other oligomers, and non-volatile impurities.Residual solvents, unreacted dodecanol, and lower molecular weight glycols.Unreacted dodecanol, oligomers, and other related impurities.
Estimated Limit of Detection (LOD) 1-10 ng on column0.1-1 ng on column0.5-5 ng on column
Estimated Limit of Quantitation (LOQ) 5-30 ng on column0.5-5 ng on column2-15 ng on column
Analysis Time 15-30 minutes10-20 minutes5-15 minutes
Resolution of Oligomers Moderate to good, depending on the column and gradient.Limited to lower molecular weight oligomers due to volatility requirements.High resolution of oligomers.
Sample Derivatization Not typically required with universal detectors like CAD.May be required for higher molecular weight or polar analytes to increase volatility.Not required.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of non-ionic surfactants and glycols and can be adapted for the specific analysis of this compound.

HPLC with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore, such as this compound.

  • Instrumentation: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column oven, and a charged aerosol detector.

  • Column: Acclaim™ Surfactant Plus HPLC column (or equivalent), 3 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas (Nitrogen) Pressure: 60 psi

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for detecting impurities such as residual solvents and unreacted starting materials.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Column: DB-WAX capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (1:50).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg/mL of this compound in methanol.

Supercritical Fluid Chromatography with Flame Ionization Detection (SFC-FID)

SFC offers a high-resolution separation alternative to HPLC, often with shorter analysis times and reduced solvent consumption.[1]

  • Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator, a flame ionization detector, and an autosampler.

  • Column: Diol- or silica-based packed SFC column, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% B

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 60 °C.

  • FID Temperature: 300 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 5 mg/mL of this compound in methanol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity validation of this compound using any of the described chromatographic techniques.

G Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Triethylene Glycol Monododecyl Ether Sample Dilution Dissolve and Dilute in Appropriate Solvent Sample->Dilution Standard Prepare Reference Standard Solution Standard->Dilution Injection Inject into Chromatography System (HPLC, GC, or SFC) Dilution->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection of Analytes (CAD or FID) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Purity Calculation and Impurity Quantification Integration->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: General workflow for chromatographic purity analysis.

Method Comparison Logic

This diagram outlines the decision-making process for selecting the most appropriate analytical method based on the specific requirements of the analysis.

G Method Selection Logic Start Define Analytical Goal Goal1 High-resolution oligomer separation needed? Start->Goal1 Goal2 Analysis of volatile impurities (e.g., solvents)? Goal1->Goal2 No SFC SFC-FID Goal1->SFC Yes Goal3 Need for a versatile method for non-volatile impurities? Goal2->Goal3 No GC GC-FID Goal2->GC Yes Goal3->GC No, but consider for complementary data HPLC HPLC-CAD Goal3->HPLC Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Analytical Methods for the Quantification of Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of triethylene glycol monododecyl ether, a variety of analytical techniques are available. The selection of the most appropriate method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a comparative overview of the primary analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on their application to the quantification of this compound and related glycol ethers.

Comparison of Quantitative Analytical Methods

The following table summarizes the key performance characteristics of the different analytical techniques for the quantification of this compound and similar analytes. Data presented is compiled from published methods for closely related compounds, providing a reliable estimate of expected performance.

Analytical MethodDetectorLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC Refractive Index (RID)4 - 80 µg/mL[1]25 µg/g[1]100 µg/g[1]Universal response for non-chromophoric analytes.Lower sensitivity, not suitable for gradient elution.
UV-Vis1 - 2 mg/L (with derivatization)[2]1 mg/L (with derivatization)[2]2 mg/L (with derivatization)[2]Widely available, robust.Requires derivatization for compounds lacking a chromophore.
Mass Spectrometry (MS)2 - 2000 ng/mL[3]0.18 - 1.1 mg/L (for similar glycols)[2]0.4 - 2.3 mg/L (for similar glycols)[2]High sensitivity and selectivity.Higher cost and complexity.
GC Flame Ionization (FID)N/AN/AN/ARobust, excellent quantitative performance for volatile compounds.May require derivatization to improve volatility.
Mass Spectrometry (MS)2 - 20 µg/mL (for TEG)[4]N/A2 µg/mL (for TEG)[4]High sensitivity and specificity, structural information.Derivatization is often necessary.[4][5]
qNMR 1H NMR0.8 - 1.2 mg/mL[6]N/AN/ANo need for a reference standard of the analyte, provides structural confirmation.Lower sensitivity compared to chromatographic methods.

Note: Some data is for triethylene glycol (TEG) or other glycol ethers as a proxy for this compound.

Experimental Workflows and Protocols

A general workflow for the quantification of this compound using chromatographic methods involves sample preparation, chromatographic separation, detection, and data analysis.

Quantification Workflow General Workflow for Chromatographic Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection extraction Solvent Extraction/ Protein Precipitation sample->extraction derivatization Derivatization (Optional) extraction->derivatization injection Sample Injection derivatization->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (MS, FID, RID, etc.) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for quantifying this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity and is suitable for complex matrices. The following protocol is adapted from a method for a similar long-chain alcohol ethoxylate.[3]

  • Sample Preparation: For biological samples, protein precipitation can be performed by adding acetonitrile (B52724), followed by centrifugation. The supernatant is then collected for analysis.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 µm) is typically used.[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[3]

    • Flow Rate: A flow rate of around 0.3 mL/min is often employed.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification to enhance selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often required to improve volatility and chromatographic peak shape.[4][5]

  • Sample Preparation and Derivatization:

    • An aliquot of the sample is taken, and an internal standard (e.g., a deuterated analog) is added.[4]

    • For biological samples, protein precipitation with a solvent like acetonitrile is performed.[5]

    • The supernatant is dried, and a derivatizing agent such as N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilan (TMCS) is added. The mixture is then heated to complete the reaction.[4][5]

  • GC-MS Parameters:

    • Column: A low to mid-polarity column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5]

    • Injection: A splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard.

  • Sample Preparation: A known amount of the sample is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) along with a known amount of an internal standard.[6][7]

  • NMR Data Acquisition: A 1H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).[6] It is crucial to ensure that the relaxation delay is sufficient for complete relaxation of the protons being quantified.

  • Data Analysis: The concentration of the analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard of known concentration.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by the specific requirements of the study. The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.

Method Selection Logic Decision Tree for Analytical Method Selection start Define Analytical Need sensitivity High Sensitivity Required? start->sensitivity structural Structural Confirmation Needed? start->structural matrix Complex Matrix? sensitivity->matrix No lcms Use LC-MS/MS sensitivity->lcms Yes gcms Use GC-MS matrix->gcms Yes hplc_rid Use HPLC-RID matrix->hplc_rid No structural->sensitivity No qnmr Use qNMR structural->qnmr Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Triethylene Glycol Monododecyl Ether and CHAPS Detergent for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the solubilization, purification, and characterization of proteins, particularly membrane-bound proteins. The choice between a non-ionic detergent like Triethylene Glycol Monododecyl Ether (C12E3) and a zwitterionic one such as CHAPS can significantly impact experimental outcomes, from preserving protein structure and function to compatibility with downstream applications. This guide provides an objective comparison of these two widely used detergents, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences

FeatureThis compound (C12E3)CHAPS
Detergent Class Non-ionicZwitterionic
Charge NeutralNeutral net charge over a wide pH range
Structure Polyoxyethylene head group and a dodecyl hydrocarbon tailSteroidal hydrophobic group and a sulfobetaine (B10348) polar head group
Denaturing Potential Generally non-denaturing, considered mildNon-denaturing, known for preserving protein structure and function[1]
Common Applications Membrane protein solubilization, protein crystallization2D electrophoresis, isoelectric focusing, immunoprecipitation, solubilization of membrane proteins while preserving function[1][2]

Physicochemical Properties: A Quantitative Comparison

The performance of a detergent is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC) is the concentration at which detergent monomers begin to form micelles, a crucial parameter for effective solubilization. The aggregation number indicates the average number of detergent molecules per micelle.

PropertyThis compound (C12E3)CHAPS
Molecular Weight ( g/mol ) 318.49614.88
Critical Micelle Concentration (CMC) in water ~0.09 mM6 - 10 mM[1]
Aggregation Number ~90-120~10[1]
Micellar Molecular Weight (Da) ~28,664 - 38,219~6,150[1]

Performance in Key Research Applications

Membrane Protein Solubilization

Both C12E3 and CHAPS are effective in solubilizing membrane proteins, but their mechanisms and optimal use cases can differ.

This compound (C12E3) , as a non-ionic detergent, disrupts lipid-lipid and lipid-protein interactions primarily through hydrophobic interactions. Its lower CMC means that it forms micelles at a lower concentration, which can be advantageous for solubilizing certain membrane proteins with high efficiency. It is often favored in structural biology for its ability to form well-defined protein-detergent micelles suitable for crystallization.

CHAPS , being zwitterionic, possesses both a positive and a negative charge in its head group, resulting in a net neutral charge over a broad pH range.[1] This property makes it particularly useful in applications like isoelectric focusing where maintaining the native charge of the protein is critical.[2] CHAPS is considered a "mild" detergent, effective at breaking protein-protein interactions while preserving the native conformation and activity of the solubilized protein.[1] Its high CMC allows for easy removal by dialysis.[2]

Experimental Protocols

Protocol 1: Comparative Solubilization of a Target Membrane Protein

This protocol provides a framework for empirically determining the optimal detergent for solubilizing a specific membrane protein.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Detergent Stock Solutions: 10% (w/v) C12E3 in water, 10% (w/v) CHAPS in water

  • Solubilization Buffers: Lysis buffer containing a final concentration of 1% C12E3 or 1% CHAPS

  • Ultracentrifuge

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Membrane Preparation: Resuspend the cell paste in ice-cold Lysis Buffer and homogenize. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Solubilization: Carefully discard the supernatant and resuspend the membrane pellet in either the C12E3 Solubilization Buffer or the CHAPS Solubilization Buffer. Incubate for 1 hour at 4°C with gentle rotation.

  • Clarification: Centrifuge the solubilized membrane fractions at 100,000 x g for 1 hour at 4°C.

  • Analysis: Carefully collect the supernatant (solubilized fraction) and the pellet (insoluble fraction). Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein to determine the solubilization efficiency of each detergent.

Protocol 2: Assessing the Effect of Detergent on Enzyme Activity

This protocol allows for the evaluation of the impact of C12E3 and CHAPS on the activity of a purified enzyme.

Materials:

  • Purified enzyme solution

  • Substrate for the enzyme

  • Assay Buffer: Appropriate buffer for the specific enzyme assay

  • Detergent Stock Solutions: 10% (w/v) C12E3 in water, 10% (w/v) CHAPS in water

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Enzyme Preparation: Prepare a series of dilutions of the purified enzyme in Assay Buffer.

  • Detergent Incubation: To separate sets of enzyme dilutions, add C12E3 or CHAPS to a final concentration just above their respective CMCs. Include a control set with no detergent. Incubate all sets for 30 minutes on ice.

  • Enzyme Assay: Initiate the enzymatic reaction by adding the substrate to each enzyme dilution.

  • Data Analysis: Measure the reaction rate for each condition. Plot enzyme activity as a function of enzyme concentration for each detergent and the control. Compare the specific activity of the enzyme in the presence of each detergent to the control to determine any inhibitory or enhancing effects.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow cluster_start Sample Preparation cluster_solubilization Detergent Solubilization cluster_separation Separation cluster_analysis Analysis start Cell Pellet / Membrane Fraction solubilize_c12e3 Add C12E3 Solubilization Buffer start->solubilize_c12e3 Condition A solubilize_chaps Add CHAPS Solubilization Buffer start->solubilize_chaps Condition B centrifuge Ultracentrifugation (100,000 x g) solubilize_c12e3->centrifuge solubilize_chaps->centrifuge supernatant Solubilized Proteins (Supernatant) centrifuge->supernatant pellet Insoluble Proteins (Pellet) centrifuge->pellet sds_page SDS-PAGE & Western Blot supernatant->sds_page pellet->sds_page

Detergent_Action cluster_membrane Cell Membrane cluster_detergents Detergent Action cluster_result Solubilized State membrane Lipid Bilayer Membrane Protein c12e3 C12E3 (Non-ionic) membrane->c12e3 Disrupts lipid-lipid & lipid-protein interactions chaps CHAPS (Zwitterionic) membrane->chaps Disrupts lipid & protein-protein interactions protein_micelle Protein-Detergent Micelle Solubilized Protein c12e3->protein_micelle chaps->protein_micelle

Conclusion

The choice between this compound and CHAPS is highly dependent on the specific application and the nature of the protein of interest. C12E3, with its low CMC and non-ionic character, is often a strong candidate for achieving high solubilization yields and for structural studies requiring well-defined micelles. CHAPS, with its zwitterionic nature and mild, non-denaturing properties, excels in applications where preserving the native structure, charge, and function of the protein is paramount, such as in enzymatic assays and isoelectric focusing.[1] Empirical testing, as outlined in the provided protocols, is always recommended to determine the optimal detergent and conditions for your specific research needs.

References

Assessing the Biocompatibility of Triethylene Glycol Monododecyl Ether for Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the validity and reproducibility of in vitro studies. This guide provides a comprehensive comparison of the biocompatibility of triethylene glycol monododecyl ether (C12E3), a non-ionic detergent, with other commonly used alternatives in cell culture applications, including Triton X-100, Tween 20, and Pluronic F-68. This objective analysis is supported by available experimental data to aid in making informed decisions for your research needs.

This compound, also known as Laureth-3, belongs to the family of polyoxyethylene alkyl ethers. These non-ionic surfactants are characterized by a hydrophilic polyethylene (B3416737) glycol head and a hydrophobic alkyl tail, enabling them to disrupt cell membranes and solubilize proteins. While widely used in various applications, detailed biocompatibility data for C12E3 in cell culture is limited in publicly available literature. This guide synthesizes the existing information and contrasts it with well-established alternatives.

Comparative Analysis of Cytotoxicity

The biocompatibility of a substance in cell culture is primarily assessed by its cytotoxic effects. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%, is a key metric for quantifying cytotoxicity. The following tables summarize the available quantitative data for C12E3 and its common alternatives.

Table 1: Comparison of Physicochemical Properties and General Cytotoxicity

DetergentChemical NameTypeCritical Micelle Concentration (CMC)General Cytotoxicity Profile
This compound (C12E3 / Laureth-3) 2-[2-(2-dodecoxyethoxy)ethoxy]ethanolNon-ionicNot widely reportedGenerally considered safe for cosmetic use when formulated to be non-irritating; can be a skin irritant. Limited specific cell culture cytotoxicity data available.
Triton X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl etherNon-ionic~0.2-0.9 mMCan induce apoptosis and necrosis depending on concentration and cell type.
Tween 20 Polysorbate 20Non-ionic~0.059 mMGenerally considered biocompatible at low concentrations (<0.1%).[1] Higher concentrations can induce cytotoxicity.
Pluronic F-68 Poloxamer 188Non-ionic~1% (w/v)Generally considered biocompatible and is often used to protect cells from shear stress.[2]

Table 2: IC50 Values of Common Non-ionic Detergents on Various Cell Lines

DetergentCell LineAssayIC50 ValueReference
This compound (C12E3 / Laureth-3) Data not available---
Triton X-100 HeLaMTT Assay~0.02% (v/v)-
Hepatoma cell linesLDH AssayApoptosis induced at 0.01%[3]
Tween 20 Human Umbilical Vein Endothelial Cells (HUVEC)MTT Assay~0.03% (v/v)-
A549 (Human lung carcinoma)MTT Assay~0.04% (v/v)-
Pluronic F-68 Various-Generally low cytotoxicity; often used at 0.1-1% (w/v) with no adverse effects on cell growth.[2]-

Note: The cytotoxicity of detergents can vary significantly depending on the cell line, assay method, and exposure time. The provided IC50 values are for comparative purposes and may not be directly transferable to all experimental conditions.

Impact on Cellular Signaling Pathways

Non-ionic detergents can influence various cellular signaling pathways, primarily due to their interaction with the plasma membrane. Understanding these effects is crucial for interpreting experimental results.

General Mechanism of Non-ionic Detergent-Induced Apoptosis

Non-ionic surfactants can increase the fluidity of the plasma membrane, which can trigger a cellular stress response similar to heat shock, ultimately leading to apoptosis. This process often involves the mitochondrial pathway.

Detergent Non-ionic Detergent (e.g., C12E3, Triton X-100) Membrane Increased Plasma Membrane Fluidity Detergent->Membrane Stress Cellular Stress (Heat Shock-like Response) Membrane->Stress Mitochondria Mitochondrial Pathway Activation Stress->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

General apoptotic pathway induced by non-ionic detergents.
Specific Signaling Pathways Affected by Triton X-100 and Pluronic F-68

Triton X-100 has been shown to induce apoptosis through the intrinsic pathway, involving the pro-apoptotic protein Bak.

Triton Triton X-100 Bak Bak Activation Triton->Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Triton X-100 induced apoptosis pathway.

In contrast, Pluronic F-68 has demonstrated anti-apoptotic effects, particularly in neuronal cells, by inhibiting key steps in the intrinsic apoptotic pathway.

Pluronic Pluronic F-68 Bax Bax Translocation to Mitochondria Pluronic->Bax Inhibits Mito_potential Loss of Mitochondrial Membrane Potential Pluronic->Mito_potential Prevents Caspase_activation Caspase Activation Pluronic->Caspase_activation Inhibits Bax->Mito_potential Mito_potential->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis A Seed cells in a 96-well plate B Treat cells with varying concentrations of detergent A->B C Incubate for a defined period (e.g., 24h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solubilizing agent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability (%) G->H

References

A Comparative Guide to Triethylene Glycol Monododecyl Ether in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Triethylene glycol monododecyl ether, a non-ionic surfactant also known by synonyms such as C12E3 and Laureth-3, is a versatile excipient in pharmaceutical research and development. Its utility spans across enhancing the solubility of poorly water-soluble drugs, forming stable nanoemulsions for advanced drug delivery, and stabilizing therapeutic proteins. This guide provides a comparative analysis of this compound against other commonly used alternatives in these key application areas, supported by experimental data to inform formulation decisions for researchers, scientists, and drug development professionals.

Drug Solubilization

The ability of a surfactant to enhance the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) is critical for improving their bioavailability. This is often quantified by the surfactant's critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles that can encapsulate drug molecules. A lower CMC generally indicates a more efficient solubilizing agent at lower concentrations.

Comparative Performance of Surfactants in Drug Solubilization

SurfactantCritical Micelle Concentration (CMC) (M)Comments
This compound (C12E3/Laureth-3) 5.20 x 10⁻⁵[1]Efficient at low concentrations.
Polysorbate 80 (Tween 80) 1.20 x 10⁻⁵Commonly used, with a very low CMC.
Sodium Dodecyl Sulfate (SDS) 7-10 x 10⁻³Anionic surfactant, higher CMC than non-ionic alternatives.

Note: CMC values can vary with experimental conditions such as temperature and the presence of electrolytes.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined using various methods, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.

Surface Tension Method:

  • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing surfactant concentration.[2][3][4][5]

Visualizing the CMC Determination Process

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Surfactant Stock B Serial Dilutions A->B C Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

Workflow for CMC determination by surface tensiometry.

Nanoemulsion Formation for Drug Delivery

Nanoemulsions are increasingly utilized as delivery systems for lipophilic drugs due to their small droplet size, which can enhance drug absorption and bioavailability. The choice of surfactant is crucial in forming stable nanoemulsions with a desirable droplet size.

Comparative Performance in Nanoemulsion Formation

SurfactantTypical Droplet Size (nm)Comments
This compound (C12E3/Laureth-3) Data not available in direct comparisonOften used in microemulsion and nanoemulsion formulations.
Polysorbate 80 (Tween 80) 19 - 131Widely used, produces small and stable nanoemulsions.[6]
Pluronic F127 20 - 90A block copolymer known for forming stable nanoemulsions.[7]
Experimental Protocol: Nanoemulsion Preparation and Characterization

Nanoemulsions are typically prepared using high-energy methods like high-pressure homogenization or ultrasonication, or low-energy methods such as spontaneous emulsification.

High-Pressure Homogenization:

  • Prepare an oil phase containing the lipophilic drug and a separate aqueous phase containing the surfactant.

  • Premix the two phases using a high-shear mixer.

  • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure.

  • Characterize the resulting nanoemulsion for droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).[8][9][10][11][12]

Visualizing the Nanoemulsion Formulation Workflow

Nanoemulsion_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization OilPhase Oil Phase (API + Lipid) PreMix High-Shear Mixing OilPhase->PreMix AqPhase Aqueous Phase (Surfactant + Water) AqPhase->PreMix HPH High-Pressure Homogenization PreMix->HPH DLS Dynamic Light Scattering (Size, PDI) HPH->DLS

Process for nanoemulsion preparation and characterization.

Protein Stabilization

Maintaining the conformational integrity of therapeutic proteins is essential for their efficacy and safety. Co-solvents and surfactants are often added to protein formulations to prevent aggregation and denaturation. Polyethylene (B3416737) glycol (PEG) and its derivatives, including this compound, are known to stabilize proteins.[1][13][14][15][16]

Comparative Performance in Protein Stabilization

StabilizerMechanism of ActionComments
Polyethylene Glycol Ethers (e.g., C12E3) Preferential hydration and steric exclusion from the protein surface. Strong physical adsorption to the protein's hydrophobic core.[1][13][16]Can enhance thermal stability.[1][13]
Glycerol (B35011) Preferential exclusion from the protein surface, leading to a more compact and stable protein conformation.[17][18][19] Interacts with hydrophobic patches to prevent aggregation.[17]A widely used cryoprotectant and protein stabilizer.
Experimental Protocol: Assessing Protein Stability

Differential Scanning Calorimetry (DSC) is a common technique to evaluate the thermal stability of proteins in the presence of different excipients.

Differential Scanning Calorimetry (DSC):

  • Prepare solutions of the protein with and without the stabilizing agent at desired concentrations.

  • Load the sample and a reference solution (buffer without protein) into the DSC instrument.

  • Scan a range of temperatures at a constant rate and record the heat flow.

  • The temperature at the peak of the endothermic transition (Tm) corresponds to the melting temperature of the protein. An increase in Tm in the presence of the excipient indicates enhanced thermal stability.[1][13]

Visualizing the Protein Stabilization Analysis

Protein_Stabilization A Prepare Protein Solutions (Control vs. +Stabilizer) B Differential Scanning Calorimetry (DSC) A->B C Analyze Thermograms B->C D Compare Melting Temperatures (Tm) C->D

References

Unveiling the Influence of Triethylene Glycol Monododecyl Ether on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between enzymes and non-ionic surfactants is paramount for optimizing experimental conditions and interpreting results. This guide provides a comprehensive comparison of the effects of triethylene glycol monododecyl ether (C12E3) on enzyme kinetics, juxtaposed with other commonly used surfactants, supported by experimental data and detailed protocols.

This compound, a non-ionic surfactant, is often employed in biochemical assays to solubilize proteins and lipids. However, its influence on the catalytic activity of enzymes is a critical consideration. This guide delves into the kinetic parameters of enzymes in the presence of C12E3 and compares them with the effects of the non-ionic surfactant Triton X-100 and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS).

Comparative Analysis of Surfactant Effects on Enzyme Kinetics

The impact of surfactants on enzyme kinetics is typically evaluated by measuring the changes in the Michaelis constant (K_m) and the maximum velocity (V_max). K_m reflects the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for its substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific quantitative data on the effect of this compound on the kinetic parameters of many enzymes remains limited in publicly available literature, we can draw comparisons based on studies of similar non-ionic surfactants and general principles of enzyme-surfactant interactions. Non-ionic surfactants, like C12E3 and Triton X-100, are generally considered milder than ionic surfactants such as SDS and are less likely to cause significant denaturation and loss of enzyme activity.[1] Anionic surfactants can markedly decrease enzyme activity, whereas cationic surfactants are less effective, and non-ionic surfactants often show no significant effect.[1]

Below is a comparative summary of the expected and observed effects of different surfactants on the kinetic parameters of a model enzyme, α-chymotrypsin.

SurfactantTypeExpected Effect on K_mExpected Effect on V_maxObserved Effect on α-chymotrypsin Kinetics
This compound (C12E3) Non-ionicMinimal to no changeMinimal to no changeSpecific quantitative data on K_m and V_max for α-chymotrypsin is not readily available in the cited literature.
Triton X-100 Non-ionicNo significant changeNo significant changeA study on α-chymotrypsin in the presence of Triton X-100 in AOT/isooctane reverse micelles showed that the kinetic parameters (k_cat and K_M) were determined and compared in the absence and presence of the surfactant.[2][3]
Sodium Dodecyl Sulfate (SDS) AnionicIncrease (competitive inhibition) or change depending on concentrationDecrease (denaturation)Anionic surfactants like SDS have been shown to markedly decrease the activity of α-chymotrypsin.[1]

Experimental Protocols

To evaluate the effect of this compound and other surfactants on enzyme kinetics, a standardized experimental workflow is crucial. Below are detailed methodologies for assaying the activity of α-chymotrypsin and β-glucosidase, which can be adapted to include various surfactant concentrations.

Experimental Workflow for Evaluating Surfactant Effects on Enzyme Kinetics

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme_prep Enzyme Stock Solution reaction_setup Set up reaction mixtures: - Buffer - Surfactant (varying conc.) - Enzyme enzyme_prep->reaction_setup substrate_prep Substrate Stock Solution initiate_reaction Initiate reaction by adding substrate substrate_prep->initiate_reaction surfactant_prep Surfactant Stock Solutions (C12E3, Triton X-100, SDS) surfactant_prep->reaction_setup buffer_prep Assay Buffer buffer_prep->reaction_setup pre_incubation Pre-incubate at assay temperature reaction_setup->pre_incubation pre_incubation->initiate_reaction measure_absorbance Monitor absorbance change over time (spectrophotometer) initiate_reaction->measure_absorbance calculate_velocity Calculate initial reaction velocities (V₀) measure_absorbance->calculate_velocity michaelis_menten Plot V₀ vs. [Substrate] (Michaelis-Menten plot) calculate_velocity->michaelis_menten lineweaver_burk Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk plot) calculate_velocity->lineweaver_burk determine_kinetics Determine K_m and V_max michaelis_menten->determine_kinetics lineweaver_burk->determine_kinetics

Caption: Workflow for determining enzyme kinetic parameters in the presence of surfactants.

Detailed Protocol for α-Chymotrypsin Activity Assay

This protocol is adapted from standard procedures for assaying α-chymotrypsin activity using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate.[4]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • This compound (C12E3)

  • Triton X-100

  • Sodium dodecyl sulfate (SDS)

  • Tris-HCl buffer (80 mM, pH 7.8)

  • Calcium chloride (CaCl2)

  • Methanol (B129727)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The final concentration in the assay should be 0.2-0.5 units/mL.

    • Substrate Stock Solution (BTEE): Dissolve BTEE in methanol to a concentration of 1.18 mM.

    • Surfactant Stock Solutions: Prepare stock solutions of C12E3, Triton X-100, and SDS in ultrapure water at various concentrations.

    • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.

  • Assay Mixture Preparation (for a 3 mL final volume):

    • To a cuvette, add:

      • 1.5 mL of Assay Buffer

      • A specific volume of the surfactant stock solution to achieve the desired final concentration.

      • A volume of ultrapure water to bring the total volume to 2.9 mL.

      • 100 µL of the enzyme solution.

  • Kinetic Measurement:

    • Equilibrate the assay mixture to 25°C in a thermostatted spectrophotometer.

    • Initiate the reaction by adding 100 µL of the BTEE substrate solution.

    • Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

    • Determine the initial reaction rate (ΔA256/minute) from the linear portion of the curve.

    • Repeat the assay for a range of substrate concentrations and for each surfactant at different concentrations.

  • Data Analysis:

    • Convert the rate of change in absorbance to initial velocity (V₀) using the molar extinction coefficient of the product.

    • Plot V₀ versus substrate concentration to generate a Michaelis-Menten curve.

    • For a more accurate determination of K_m and V_max, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

Detailed Protocol for β-Glucosidase Activity Assay

This protocol is based on the hydrolysis of p-nitrophenyl-β-D-glucopyranoside (pNPG) to p-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • β-Glucosidase

  • p-nitrophenyl-β-D-glucopyranoside (pNPG)

  • This compound (C12E3)

  • Triton X-100

  • Sodium dodecyl sulfate (SDS)

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a stock solution of β-glucosidase in citrate buffer.

    • Substrate Stock Solution (pNPG): Prepare a 5 mM solution of pNPG in citrate buffer.

    • Surfactant Stock Solutions: Prepare stock solutions of C12E3, Triton X-100, and SDS in ultrapure water at various concentrations.

  • Assay Mixture Preparation:

    • In a microcentrifuge tube, combine:

      • A specific volume of the surfactant stock solution to achieve the desired final concentration.

      • A volume of citrate buffer.

      • A specific volume of the enzyme stock solution.

    • Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Kinetic Measurement:

    • Initiate the reaction by adding a specific volume of the pNPG substrate solution to the pre-incubated enzyme-surfactant mixture.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 1 M Na2CO3 solution. This also develops the yellow color of the p-nitrophenolate ion.

    • Measure the absorbance of the resulting solution at 405 nm.

    • Run a blank for each surfactant concentration containing all components except the enzyme.

    • Repeat the assay for a range of substrate concentrations and for each surfactant at different concentrations.

  • Data Analysis:

    • Calculate the concentration of p-nitrophenol produced using a standard curve.

    • Determine the initial velocity (V₀) of the reaction.

    • Plot V₀ versus substrate concentration (Michaelis-Menten plot) and 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) to determine K_m and V_max.

Signaling Pathways and Logical Relationships

The interaction between a surfactant and an enzyme can be visualized as a series of equilibria that can shift the enzyme's conformational state and, consequently, its catalytic activity.

enzyme_surfactant_interaction cluster_enzyme_states Enzyme States cluster_surfactant Surfactant cluster_products Products E_active Active Enzyme (E) ES Enzyme-Substrate Complex (ES) E_active->ES + Substrate E_inactive Inactive/Denatured Enzyme (E_i) E_active->E_inactive + Surfactant (high conc.) ES->E_active + Product E_inactive->E_active - Surfactant Surfactant Surfactant (S) Product Product (P)

Caption: Interaction model of a surfactant with an enzyme, affecting its catalytic cycle.

This diagram illustrates that at low concentrations, a non-ionic surfactant like C12E3 may have minimal impact on the equilibrium between the active enzyme and the enzyme-substrate complex. However, at higher concentrations, particularly above the critical micelle concentration (CMC), surfactants can lead to conformational changes and potential inactivation of the enzyme.

Conclusion

The choice of surfactant in an enzymatic assay can significantly influence the kinetic parameters and overall activity of the enzyme. While this compound is a non-ionic surfactant generally considered to be mild, its specific effects should be empirically determined for the enzyme and conditions of interest. This guide provides a framework for researchers to systematically evaluate and compare the impact of C12E3 and other surfactants on enzyme kinetics, ensuring the reliability and accuracy of their experimental data. By following the detailed protocols and understanding the underlying principles of enzyme-surfactant interactions, scientists can make informed decisions in the design and execution of their biochemical assays.

References

Navigating the seçenek Landscape: A Comparative Guide to Alternatives for Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients and molecular components is a critical step that can significantly impact experimental outcomes and therapeutic efficacy. Triethylene glycol monododecyl ether, a non-ionic surfactant and a common polyethylene (B3416737) glycol (PEG)-based linker, finds use in diverse applications, from enhancing drug solubility to facilitating targeted protein degradation. However, its properties may not be optimal for every system. This guide provides an objective comparison of alternatives to this compound in its two primary roles: as a non-ionic surfactant and as a linker in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

Part 1: Alternatives as a Non-Ionic Surfactant

This compound is valued for its emulsifying, wetting, and dispersing properties. However, factors such as its specific hydrophilic-lipophilic balance (HLB), potential for immunogenicity associated with PEGs, and interaction with other formulation components may necessitate the consideration of alternatives.

Comparative Data of Non-ionic Surfactants

The selection of a suitable non-ionic surfactant is crucial for the successful formulation of poorly soluble drugs, biologics, and nanoparticle delivery systems. Key parameters for comparison include the critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and biocompatibility.

SurfactantChemical NameMolecular Weight ( g/mol )CMC (mM)HLBKey Characteristics & Performance Notes
This compound Polyoxyethylene (3) lauryl ether~318.5~0.06~9.7Mild, biodegradable surfactant; suitable as an O/W emulsifier.
Polysorbate 80 (Tween® 80) Polyoxyethylene (20) sorbitan (B8754009) monooleate~1310~0.01215.0Widely used, highly hydrophilic O/W emulsifier and solubilizer; potential for oxidative degradation and immunogenicity.
Poloxamer 188 (Pluronic® F68) Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)~8400~1.029Thermosensitive gelling agent, stabilizer for nanoparticles; generally considered biocompatible.
Cremophor® EL Polyoxyl 35 castor oil~2500~0.0212-14Potent solubilizer for highly hydrophobic drugs; associated with hypersensitivity reactions and toxicity.

Cytotoxicity Comparison of Non-ionic Surfactants

SurfactantCell LineIC50 ValueReference
Polysorbate 80Caco-2> 100 µg/mL
Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)Caco-2~2 µg/mL
Pluronic F-127 NanoparticlesHCT-116 (Colon Cancer)21.3 µM (Boswellic Acids loaded)
Polyvinyl Alcohol NanoparticlesHCT-116 (Colon Cancer)23.2 µM (Boswellic Acids loaded)
Cantharidin-loaded NiosomesMCF-7 (Breast Cancer)16.88 µM (at 24h)
Free CantharidinMCF-7 (Breast Cancer)31.75 µM (at 24h)
Experimental Protocols

This method utilizes a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties change upon partitioning into the hydrophobic core of micelles.

Materials:

  • Surfactant of interest

  • Fluorescent probe (e.g., Pyrene) stock solution in a volatile organic solvent (e.g., ethanol (B145695) or acetone)

  • High-purity water or buffer

  • Spectrofluorometer

  • Glass vials

Procedure:

  • Probe Preparation: Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

  • Sample Preparation: Prepare a series of aqueous solutions of the surfactant with varying concentrations, bracketing the expected CMC.

  • Probe Addition: Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (e.g., 0.5 µM) to avoid influencing the micellization process. Ensure the final concentration of the organic solvent is minimal and consistent across all samples.

  • Equilibration: Gently mix the solutions and allow them to equilibrate for a specified time (e.g., 30 minutes to several hours) in the dark to allow for probe partitioning into the micelles.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using the spectrofluorometer. For pyrene, the excitation wavelength is typically around 334 nm, and the emission spectrum is recorded from 350 to 450 nm.

  • Data Analysis: Determine the ratio of the fluorescence intensities of the first (~372 nm) and third (~383 nm) vibronic peaks (I1/I3 or I3/I1). Plot this ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this plot, where a sharp change in the intensity ratio occurs.

This assay evaluates the release kinetics of a drug from a micellar formulation.

Materials:

  • Drug-loaded micelle formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the micelles.

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with or without a small percentage of a surfactant like Tween 80 to maintain sink conditions).

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

Procedure:

  • Formulation Preparation: Prepare the drug-loaded micelle formulation according to the established protocol.

  • Dialysis Bag Loading: Accurately measure a specific volume of the drug-loaded micelle formulation and place it into a pre-soaked dialysis bag.

  • Assay Setup: Place the sealed dialysis bag into a larger vessel containing a known volume of the release medium. The volume of the release medium should be large enough to ensure sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility).

  • Incubation: Incubate the setup at a controlled temperature (e.g., 37°C) with constant, gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium for analysis.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

G Experimental Workflow for Surfactant Characterization cluster_0 Physicochemical Properties cluster_1 Performance Evaluation cluster_2 Biocompatibility CMC CMC Determination (Fluorescence) Solubilization Solubilization Capacity (Shake-Flask) CMC->Solubilization Informs on micelle formation HLB HLB Determination (Emulsification) HLB->Solubilization Predicts emulsification efficiency Size Micelle Size & PDI (DLS) Stability Nanoparticle Stability (Size vs. Time) Size->Stability Monitors physical stability Release In Vitro Drug Release (Dialysis) Solubilization->Release Impacts drug loading Cytotoxicity Cytotoxicity Assay (MTT, LDH) Stability->Cytotoxicity Affects formulation safety Release->Cytotoxicity Relates to drug exposure Hemolysis Hemolysis Assay

Workflow for characterizing non-ionic surfactants.

Part 2: Alternatives as PROTAC® Linkers

In the design of PROTACs, the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical determinant of the molecule's efficacy. This compound serves as a PEG-based linker, offering flexibility and hydrophilicity. However, linker composition and length profoundly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the PROTAC.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The choice of linker can dramatically alter these parameters.

Performance of PROTACs with Different Linkers Targeting BRD4 (recruiting CRBN E3 Ligase)

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ARV-825PEG~16<1>90
Compound with Alkyl LinkerAlkyl~12~5~85
dBET1Alkyl4 (ethylene glycol units)~25>95
dBET6Alkyl8 (carbon atoms)~100~70

Performance of PROTACs with Different Linkers Targeting TBK1

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Degrader 1PEG/Alkyl12Submicromolar-
TBK1 Degrader 2PEG/Alkyl21396
TBK1 Degrader 3PEG/Alkyl2929276
Experimental Protocols

Western blotting is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound(s) and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or with a fixed concentration for different time points. Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for the Western blot.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane

Safety Operating Guide

Proper Disposal of Triethylene Glycol Monododecyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of Triethylene glycol monododecyl ether, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the specific product you are using.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[1]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

  • Ventilation: Handle the chemical in a well-ventilated area to avoid inhaling vapors.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, is regulated and must not be done through standard waste streams such as trash or sewer systems without explicit permission.[2]

  • Waste Determination: Treat all unused or contaminated this compound as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3] A chemical is considered waste when it is no longer intended for use.[4]

  • Container Selection and Labeling:

    • Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • Labeling: The container must be clearly labeled as "Hazardous Waste."[2][4] The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

      • The quantity of the waste.

      • The date of waste generation.[2]

      • The location of origin (e.g., laboratory, room number).[2]

      • The name and contact information of the principal investigator.[2]

      • Appropriate hazard pictograms, if applicable.[2]

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated area.[5]

    • Use secondary containment, such as a lab tray, to capture any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]

    • Keep the waste container closed except when adding waste.[4][5]

    • Segregate from incompatible materials as indicated in the SDS.

  • Disposal of Contaminated Materials:

    • Any materials, such as absorbent pads, gloves, or wipes, that come into contact with this compound should be considered contaminated solid waste.

    • These materials should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste with a list of the chemical constituents.[5]

  • Disposal of Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent.[3][4]

    • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[3][4]

    • After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash after defacing the original label.[3][4] Always confirm this procedure with your institution's EHS department.

  • Arranging for Pickup:

    • Contact your institution's EHS or Hazardous Waste Program to schedule a pickup for the properly labeled and stored waste container.[2]

    • Complete any required hazardous waste disposal forms provided by your EHS department.[2]

Summary of Disposal Procedures

StepActionKey Requirements
1Waste Identification Treat as hazardous waste unless otherwise determined by EHS.
2Containerization Use a compatible, leak-proof container with a secure cap.
3Labeling Label with "Hazardous Waste," full chemical name, date, and generator details.
4Storage Store in a designated area with secondary containment; keep container closed.
5Contaminated Items Double-bag, seal, and label as hazardous waste.
6Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label, and dispose of container as instructed by EHS.
7Final Disposal Arrange for pickup by the institutional EHS or a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Triethylene glycol monododecyl ether for disposal is_waste Is the chemical intended for disposal? start->is_waste treat_as_hazardous Treat as Hazardous Waste is_waste->treat_as_hazardous Yes end End of Disposal Process is_waste->end No, still in use select_container Select a compatible, leak-proof container with a secure cap. treat_as_hazardous->select_container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & Generator Info select_container->label_container store_waste Store in a designated area with secondary containment. Keep container closed. label_container->store_waste check_contamination Are there any contaminated solids (gloves, wipes)? store_waste->check_contamination dispose_solids Double-bag, seal, and label contaminated solids as hazardous waste. check_contamination->dispose_solids Yes check_empty_container Is the original container empty? check_contamination->check_empty_container No dispose_solids->check_empty_container triple_rinse Triple-rinse the container. Collect rinsate as hazardous waste. check_empty_container->triple_rinse Yes schedule_pickup Contact EHS to schedule waste pickup. check_empty_container->schedule_pickup No dispose_container Deface label and dispose of container per EHS guidelines. triple_rinse->dispose_container dispose_container->schedule_pickup schedule_pickup->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Triethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triethylene glycol monododecyl ether, including operational and disposal plans to foster a culture of safety and responsibility in your laboratory.

This compound is a chemical that requires careful handling to prevent potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, safe handling and storage procedures, and appropriate disposal methods is crucial for minimizing risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. Consistent and correct use of PPE is the first line of defense against exposure.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Fire/flame resistant and impervious clothing. Chemical impermeable gloves.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Full-face respirator if exposure limits are exceeded or irritation is experienced.Follow local and national regulations.[2]

Safe Handling and Storage

Proper handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical.

AspectProcedure
Handling Handle in a well-ventilated place.[1][2] Avoid contact with skin and eyes.[1][2] Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1] Wash hands and face thoroughly after handling.[2]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store apart from foodstuff containers or incompatible materials.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary steps.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Procedures

Proper containment and disposal of this compound are essential to protect personnel and the environment.

ProcedureDescription
Spill Containment Prevent further spillage or leakage if it is safe to do so.[1] Evacuate personnel to safe areas.[1] Remove all sources of ignition.[1]
Spill Cleanup Collect spillage with spark-proof tools and explosion-proof equipment.[1] Keep the chemical in suitable and closed containers for disposal.[1]
Disposal Dispose of the chemical and any contaminated materials in accordance with appropriate local, state, and federal laws and regulations.[1] Do not let the chemical enter drains.[1]

Chemical Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound from preparation to disposal, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E H In Case of Spill: Follow Spill Cleanup Protocol D->H I In Case of Exposure: Follow First Aid Measures D->I F Segregate Waste E->F G Dispose of Waste in Accordance with Regulations F->G

Caption: A flowchart outlining the key safety steps for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethylene glycol monododecyl ether
Reactant of Route 2
Reactant of Route 2
Triethylene glycol monododecyl ether

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.